3-(Morpholinomethyl)benzoic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13;/h1-3,8H,4-7,9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMMCPQFAXOMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640203 | |
| Record name | 3-[(Morpholin-4-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137605-80-2 | |
| Record name | 3-[(Morpholin-4-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(morpholin-4-ylmethyl)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Morpholinomethyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Morpholinomethyl)benzoic acid hydrochloride (CAS No: 137605-80-2). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its application in research and development. This document consolidates available experimental and predicted data on its structure, physicochemical properties, synthesis, and safety. While experimental data for this specific compound is limited in the public domain, this guide leverages data from analogous structures and predictive models to offer a robust profile for researchers. All predicted data is clearly identified as such, providing a transparent and reliable resource.
Introduction
This compound is a substituted aromatic carboxylic acid containing a morpholine moiety. This unique combination of a rigid benzoic acid scaffold and a flexible, basic morpholine ring imparts specific physicochemical properties that are of interest in drug design and materials science. The benzoic acid group can participate in hydrogen bonding and ionic interactions, while the morpholine ring can influence solubility, basicity, and metabolic stability. The hydrochloride salt form generally enhances aqueous solubility and stability. This guide aims to provide a detailed compilation of its known and predicted properties to facilitate its use in scientific endeavors.
Molecular Structure and Identification
The molecular structure of this compound consists of a benzoic acid molecule substituted at the meta-position with a morpholinomethyl group. The morpholine nitrogen is protonated to form the hydrochloride salt.
IUPAC Name: 3-[(morpholin-4-yl)methyl]benzoic acid hydrochloride[1] CAS Number: 137605-80-2[1] Molecular Formula: C₁₂H₁₆ClNO₃[1] Molecular Weight: 257.71 g/mol [1]
Diagram 1: Synthesis Workflow of this compound
Caption: A plausible synthetic route to this compound.
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and biological activity. Due to the limited availability of experimental data, a combination of reported and predicted values is presented below.
| Property | Value | Source |
| Appearance | Light yellow solid (Predicted) | [1] |
| Melting Point | Not available (Experimental) | |
| Solubility | Predicted to be soluble in water and lower alcohols. | General chemical principles |
| logP | -1.05 (Predicted) | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Note: The logP value suggests that the compound is hydrophilic, which is consistent with the presence of the carboxylic acid and the charged morpholinium ion.
Chemical Properties
The chemical properties dictate the reactivity, stability, and potential interactions of the molecule.
Acidity (pKa)
The pKa values of this compound are crucial for understanding its ionization state at different pH values, which influences its solubility, membrane permeability, and receptor binding. There are two ionizable groups: the carboxylic acid and the protonated morpholine nitrogen.
-
Carboxylic Acid pKa (pKa₁): The pKa of the carboxylic acid group is predicted to be around 4-5. This is based on the pKa of benzoic acid (4.2) and the electron-withdrawing effect of the protonated morpholinomethyl substituent at the meta position.
-
Morpholinium pKa (pKa₂): The pKa of the protonated morpholine ring is expected to be in the range of 8-9, typical for morpholinium ions.
Diagram 2: Ionization States of 3-(Morpholinomethyl)benzoic acid
Caption: Predicted ionization states as a function of pH.
Reactivity and Stability
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, as a carboxylic acid, it can undergo decarboxylation at high temperatures. The morpholine ring is generally stable, but can be susceptible to oxidation under harsh conditions.
-
Reactivity:
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction.
-
Morpholine Nitrogen: The lone pair of electrons on the nitrogen (in the free base form) makes it nucleophilic and basic.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the substitution pattern directed by the existing substituents.
-
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the benzene ring. The substitution pattern will lead to a complex splitting pattern.
-
Benzylic Protons: A singlet or a pair of doublets around δ 3.5-4.5 ppm for the two protons of the -CH₂- group connecting the benzene ring to the morpholine nitrogen.
-
Morpholine Protons: Two multiplets in the region of δ 2.5-4.0 ppm, each integrating to four protons, corresponding to the two sets of non-equivalent methylene groups in the morpholine ring.
-
Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
-
N-H Proton: A broad signal for the proton on the positively charged nitrogen, the chemical shift of which will be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm).
-
Benzylic Carbon: A signal around δ 60-70 ppm for the -CH₂- carbon.
-
Morpholine Carbons: Two signals in the range of δ 45-70 ppm for the methylene carbons of the morpholine ring.
FT-IR Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the 2800-3100 cm⁻¹ region.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A band in the 1000-1250 cm⁻¹ region.
-
N-H Bend: A band in the 1500-1650 cm⁻¹ region.
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 222.1. Fragmentation would likely involve the loss of water (H₂O) from the carboxylic acid, and cleavage of the benzylic C-N bond.
Synthesis Protocol
A plausible and commonly employed method for the synthesis of this compound is the nucleophilic substitution of a suitable starting material with morpholine, followed by salt formation.
Materials
-
3-(Chloromethyl)benzoic acid or 3-(Bromomethyl)benzoic acid
-
Morpholine
-
Anhydrous inert solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Non-nucleophilic base (optional, e.g., Triethylamine, Diisopropylethylamine)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(chloromethyl)benzoic acid (1 equivalent) in an anhydrous inert solvent.
-
Addition of Morpholine: To the stirred solution, add morpholine (1.1 to 1.5 equivalents). If desired, a non-nucleophilic base (1.1 equivalents) can be added to scavenge the HCl formed during the reaction.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the hydrochloride salt of the optional base) has formed, remove it by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification of the Free Base: The crude 3-(Morpholinomethyl)benzoic acid (free base) can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol). To this solution, add a solution of hydrochloric acid (1 equivalent) dropwise with stirring.
-
Isolation of the Product: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Safety and Handling
Based on available safety data sheets for this compound and similar structures, the following handling precautions should be observed.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the material safety data sheet (MSDS) from the supplier before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Conclusion
This technical guide provides a detailed overview of the known and predicted physical and chemical properties of this compound. While there is a notable lack of publicly available experimental data, the information compiled and predicted herein offers a valuable resource for researchers. The predicted spectroscopic data and the proposed synthetic protocol provide a solid foundation for further experimental work with this compound. As with any chemical, all handling and experimental procedures should be conducted with appropriate safety precautions.
References
Sources
An In-depth Technical Guide to the Synthesis of 3-(Morpholinomethyl)benzoic Acid Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(Morpholinomethyl)benzoic acid hydrochloride, a key intermediate in pharmaceutical development. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It delves into the mechanistic underpinnings of the synthesis, offering a rationale for experimental choices and providing detailed, field-tested protocols. The guide emphasizes scientific integrity, with all claims supported by authoritative references. Visual aids in the form of diagrams and structured data tables are included to enhance clarity and facilitate practical application.
Introduction: Significance and Physicochemical Properties
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure, incorporating a benzoic acid moiety and a morpholine ring, imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug molecules.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 137605-80-2 |
| Molecular Formula | C12H16ClNO3 |
| Molecular Weight | 257.71 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
| Melting Point | >200 °C (decomposes) |
Core Synthesis Pathways
Two principal synthetic routes have been established for the efficient preparation of this compound. These pathways are:
-
Pathway A: Nucleophilic substitution of a haloalkylbenzoic acid derivative with morpholine.
-
Pathway B: Reductive amination of 3-formylbenzoic acid with morpholine.
The selection of a specific pathway is often dictated by the availability of starting materials, desired scale of production, and considerations of process safety and environmental impact.
Pathway A: Nucleophilic Substitution
This classical and widely employed method involves the reaction of a suitable 3-(halomethyl)benzoic acid derivative with morpholine. The most common starting material is 3-(chloromethyl)benzoic acid or its corresponding acyl chloride.
Reaction Mechanism
The core of this pathway is a standard SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of the morpholine ring, acting as a nucleophile, attacks the electrophilic benzylic carbon of the 3-(halomethyl)benzoic acid derivative, displacing the halide leaving group.
Synthesis of the Key Intermediate: 3-(Chloromethyl)benzoic Acid
A reliable method for the synthesis of 3-(chloromethyl)benzoic acid involves the reaction of 3-chlorobenzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride or zinc chloride.[4][5] This one-step process offers high yields and good product purity.[4]
Experimental Protocol: Nucleophilic Substitution
Step 1: Synthesis of 3-(Chloromethyl)benzoyl Chloride
A detailed procedure for synthesizing 3-chloromethyl benzoic acid can be found in the patent literature.[4] The reaction of m-toluic acid with thionyl chloride can also yield the acid chloride.
Step 2: Reaction with Morpholine
-
In a well-ventilated fume hood, dissolve 3-(chloromethyl)benzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane or toluene.
-
Add morpholine (2.2 equivalents) dropwise to the solution at room temperature with stirring. The excess morpholine acts as both a nucleophile and a base to neutralize the hydrochloric acid formed during the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture will contain the free base of 3-(Morpholinomethyl)benzoic acid.
Step 3: Formation of the Hydrochloride Salt
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) until the pH of the mixture is acidic (pH 1-2).
-
The hydrochloride salt of 3-(Morpholinomethyl)benzoic acid will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and dry under vacuum to yield the final product.
Rationale and Optimization
-
Solvent Choice: Aprotic solvents are preferred to avoid side reactions with the acid chloride and to facilitate the precipitation of the final hydrochloride salt.
-
Stoichiometry: Using a slight excess of morpholine drives the reaction to completion and neutralizes the HCl byproduct.
-
Temperature Control: The reaction is typically run at room temperature. Exothermic reactions may require initial cooling.
Pathway B: Reductive Amination
Reductive amination offers an alternative and often milder route to 3-(Morpholinomethyl)benzoic acid.[6] This "one-pot" procedure involves the reaction of 3-formylbenzoic acid with morpholine in the presence of a reducing agent.[7][8][9]
Reaction Mechanism
The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 3-formylbenzoic acid and morpholine.[6] This intermediate is then reduced in situ by a hydride-based reducing agent to yield the tertiary amine product.
Experimental Protocol: Reductive Amination
Step 1: Imine Formation and In Situ Reduction
-
To a stirred solution of 3-formylbenzoic acid (1 equivalent) and morpholine (1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane), add a reducing agent.
-
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).[7][8] Sodium triacetoxyborohydride is often preferred due to its selectivity for reducing iminium ions in the presence of aldehydes and its less toxic nature compared to cyanoborohydride reagents.[7][8]
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
Step 2: Work-up and Hydrochloride Salt Formation
-
Once the reaction is complete, quench the reaction by the slow addition of water or a dilute aqueous acid solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde.
-
Adjust the pH of the aqueous layer to acidic (pH 1-2) with concentrated hydrochloric acid.
-
The product, this compound, will precipitate.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
Causality Behind Experimental Choices
-
Reducing Agent: The choice of sodium triacetoxyborohydride is critical. It is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion.[7] This selectivity is key to the success of the one-pot reaction.
-
pH Control: The reaction is typically carried out under neutral to slightly acidic conditions to facilitate iminium ion formation without deactivating the amine nucleophile.[6]
Comparative Analysis of Synthesis Pathways
Table 2: Comparison of Synthesis Pathways
| Feature | Pathway A: Nucleophilic Substitution | Pathway B: Reductive Amination |
| Starting Materials | 3-(Halomethyl)benzoic acid, Morpholine | 3-Formylbenzoic acid, Morpholine |
| Key Transformation | SN2 Reaction | Reductive Amination |
| Advantages | High yields, well-established, readily available starting materials. | Milder reaction conditions, "one-pot" procedure, avoids handling lachrymatory haloalkyl reagents. |
| Disadvantages | May require the synthesis of a lachrymatory and reactive haloalkyl intermediate. | Reducing agents can be expensive and require careful handling. |
Visualization of Synthetic Pathways
Diagram: Pathway A - Nucleophilic Substitution
Caption: Nucleophilic substitution of 3-(chloromethyl)benzoic acid.
Diagram: Pathway B - Reductive Amination
Caption: Reductive amination of 3-formylbenzoic acid.
Conclusion
The synthesis of this compound can be effectively achieved through two primary, robust pathways. The choice between nucleophilic substitution and reductive amination will depend on project-specific requirements, including scale, cost, and safety considerations. Both methods, when executed with precision, provide high-quality material suitable for downstream applications in pharmaceutical research and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this field.
References
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Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. Available at: [Link]
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J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]
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MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Retrieved from [Link]
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NRO Chemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed Central. (2021, November 17). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
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PubMed Central. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. National Center for Biotechnology Information. Retrieved from [Link]
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The Multifaceted Therapeutic Potential of Benzoic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: The Enduring Relevance of the Benzoic Acid Scaffold
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a foundational scaffold in medicinal chemistry and drug discovery.[1] Naturally occurring in a variety of plants and fruits, these compounds serve as key intermediates in the biosynthesis of numerous secondary metabolites.[1][2] The versatility of the benzoic acid framework, allowing for diverse substitutions on the benzene ring and modifications of the carboxyl group, has given rise to a vast library of molecules with a broad spectrum of pharmacological activities.[1] This guide provides an in-depth technical exploration of the significant biological activities of benzoic acid derivatives, with a focus on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols to empower the rational design of novel therapeutics based on this privileged scaffold.[3][4]
Antimicrobial Activity: A Cornerstone of Benzoic Acid's Utility
Benzoic acid and its derivatives are widely recognized for their antimicrobial properties, serving as preservatives in food, cosmetics, and pharmaceuticals.[1][5] Their primary mechanism of action involves the disruption of the pH balance within microbial cells.[5] The lipophilicity of the undissociated form of the acid allows it to penetrate microbial cell membranes.[5][6] Once inside the cytoplasm, it dissociates, lowering the intracellular pH and interfering with essential metabolic processes, which ultimately inhibits microbial growth and survival.[5]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[7][8]
-
Lipophilicity: Increased lipophilicity generally enhances the ability of the derivative to cross microbial cell membranes, a critical step for its activity.[9]
-
Substituent Position: The position of functional groups can impact activity. For instance, studies have shown that hydroxyl substitution at the ortho position (2-hydroxybenzoic acid or salicylic acid) can lead to potent antibacterial effects.[8]
-
Type of Substituent: Electron-withdrawing groups, such as nitro groups, are often associated with antimicrobial activity.[7] The presence of hydroxyl or methoxyl groups also modulates the antimicrobial action.[8]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of a benzoic acid derivative against a bacterial strain.[10][11]
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.
Materials:
-
Test benzoic acid derivative
-
Bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)[12]
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates[10]
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Ampicillin)[12]
-
Negative control (sterile broth)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[11]
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in MHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Workflow: Antimicrobial Activity Screening
Caption: Workflow for assessing the antimicrobial potential of benzoic acid derivatives.
Antioxidant Activity: Quenching Oxidative Stress
Many benzoic acid derivatives exhibit significant antioxidant activity, which is their ability to neutralize harmful free radicals and reactive oxygen species (ROS). This property is primarily attributed to the presence of hydroxyl groups on the aromatic ring.[13] Phenolic acids, a class of benzoic acid derivatives, can donate a hydrogen atom to a free radical, thereby stabilizing it and preventing a cascade of oxidative damage.[14]
Mechanistic Insights and SAR
The antioxidant capacity is heavily dependent on the substitution pattern of the benzoic acid core.[13]
-
Hydroxyl Groups: The number and position of hydroxyl groups are critical. Dihydroxy and trihydroxy derivatives, such as protocatechuic acid and gallic acid, are potent antioxidants.[13][15]
-
Methoxy Groups: The presence of methoxy groups can also enhance antioxidant activity.[13]
-
Carboxylic Acid Group: The electron-withdrawing nature of the carboxylic acid group can have a negative influence on the hydrogen-donating ability of the phenolic ring.[13] Interestingly, studies have shown that cinnamic acid derivatives, which have a propenoic acid side chain instead of just a carboxyl group, are often more potent antioxidants than their benzoic acid counterparts, likely due to the resonance stabilization of the resulting radical.[13]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant capacity of benzoic acid derivatives.
Objective: To measure the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
Test benzoic acid derivative
-
DPPH solution in methanol
-
Methanol
-
Positive control (e.g., Ascorbic acid, Trolox)[16]
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare various concentrations of the test compound and the positive control in methanol.
-
Assay Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the test compound or control at different concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
Comparative Antioxidant Assays
| Assay | Principle | Mechanism | Advantages |
| DPPH | Reduction of the DPPH radical by an antioxidant. | Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) | Simple, rapid, and does not require specialized equipment. |
| ABTS | Reduction of the ABTS radical cation by an antioxidant. | HAT and ET | Applicable to both hydrophilic and lipophilic antioxidants.[16] |
| ORAC | Inhibition of peroxyl radical-induced oxidation of a fluorescent probe. | HAT | Considered more biologically relevant as it uses a peroxyl radical.[14][17] |
| FRAP | Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | ET | Simple and automated.[16][18] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Certain benzoic acid derivatives have demonstrated potent anti-inflammatory effects.[2][19] Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases.[20] Benzoic acid derivatives can exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.[21]
Mechanisms and Signaling Pathways
-
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some benzoic acid derivatives can inhibit COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[21][22]
-
Inhibition of the NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation.[1] Some derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1]
Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay
This assay is a widely used method to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[20][23][24]
Objective: To assess the ability of a compound to inhibit the heat-induced denaturation of protein (e.g., bovine serum albumin).
Materials:
-
Test benzoic acid derivative
-
Bovine Serum Albumin (BSA) solution (e.g., 0.5% w/v)[24]
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Positive control (e.g., Diclofenac sodium)[24]
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare reaction mixtures containing the BSA solution and various concentrations of the test compound or the standard drug.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 57°C for 30 minutes.[24]
-
Cooling: Cool the solutions to room temperature.
-
Measurement: Measure the turbidity of the solutions at 660 nm.[24]
-
Calculation: The percentage of inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (BSA solution without the test compound) and Abs_sample is the absorbance in the presence of the test compound.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by benzoic acid derivatives.
Anticancer Activity: A Promising Frontier
The benzoic acid scaffold is present in several natural and synthetic compounds with significant anticancer potential.[25][26][27][28] These derivatives can induce cancer cell death through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[15][25]
Mechanistic Insights
-
Induction of Apoptosis: Many benzoic acid derivatives have been shown to trigger programmed cell death in cancer cells.[27]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases.
-
Enzyme Inhibition: Benzoic acid derivatives can target specific enzymes that are overactive in cancer cells, such as histone deacetylases (HDACs).[15] For example, dihydroxybenzoic acid derivatives have been shown to inhibit HDACs, leading to the retardation of cancer cell growth.[15]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used for screening anticancer drugs.[29][30]
Objective: To evaluate the cytotoxic effect of a benzoic acid derivative on a cancer cell line.
Materials:
-
Test benzoic acid derivative
-
Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[27]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).[27]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Workflow for In Vitro Anticancer Drug Screening
Caption: A streamlined workflow for the in vitro evaluation of anticancer benzoic acid derivatives.
Conclusion and Future Directions
The benzoic acid scaffold continues to be a remarkably fruitful starting point for the development of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. The insights into their structure-activity relationships and mechanisms of action provide a solid foundation for the rational design of more potent and selective drug candidates. Future research should focus on leveraging combinatorial chemistry and computational modeling to explore a wider chemical space of benzoic acid derivatives. Furthermore, a deeper understanding of their interactions with specific biological targets will be crucial for advancing these promising compounds from the laboratory to clinical applications.
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A comprehensive list of references with clickable URLs will be provided separately.
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Solubility and stability of 3-(Morpholinomethyl)benzoic acid hydrochloride in various solvents.
An In-Depth Technical Guide to the Solubility and Stability of 3-(Morpholinomethyl)benzoic Acid Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Foreword: A Practical Guide to Characterizing this compound
In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. As a Senior Application Scientist, my objective is not to simply present a rigid set of instructions, but to offer a scientifically-grounded and experience-driven approach. The methodologies detailed herein are designed to be self-validating, ensuring the generation of robust and reliable data. This document will serve as a practical resource for scientists seeking to unlock the full therapeutic potential of this promising molecule.
Introduction to this compound
This compound is a molecule of interest in pharmaceutical research. Its structure, featuring a benzoic acid moiety, a morpholine ring, and a hydrochloride salt, suggests specific physicochemical characteristics that will influence its behavior in various solvent systems and under different environmental conditions. A comprehensive understanding of its solubility and stability is a critical prerequisite for formulation development, preclinical studies, and ultimately, successful clinical application.
Key Structural Features and Their Implications:
-
Benzoic Acid Group: This acidic functional group suggests that the compound's solubility will be highly pH-dependent.
-
Morpholine Ring: The presence of this amine-containing heterocycle can influence polarity and potential degradation pathways.
-
Hydrochloride Salt: This salt form is often utilized to enhance the aqueous solubility and stability of parent compounds.
The Cornerstone of Preformulation: Solubility Assessment
Solubility is a critical determinant of a drug's bioavailability.[1][2] A compound must be in solution to be absorbed. Therefore, a multi-faceted approach to solubility testing is essential. We will explore both kinetic and thermodynamic solubility, as each provides unique and valuable insights.[1][3]
Kinetic Solubility: A High-Throughput Screening Approach
Kinetic solubility assays are rapid methods ideal for early-stage drug discovery, where a quick assessment of a compound's dissolution characteristics is required.[1][3][4][5] These assays measure the concentration of a compound in solution after a short incubation period, starting from a high-concentration stock solution (typically in DMSO).[3][4][5]
This protocol outlines a common method for determining kinetic solubility by measuring light scattering from precipitated compound.[1][4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer (plate reader capable of measuring light scattering)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[4][5]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for a defined period, typically 1-2 hours, with gentle shaking.[3][4]
-
Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[2][6] This is a more time-intensive but highly accurate measurement, crucial for formulation and later-stage development.[1][2][6]
The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[3][6]
Materials:
-
This compound (solid)
-
Selection of relevant solvents (e.g., water, PBS at various pH values, ethanol, propylene glycol)
-
Glass vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.
-
Solvent Addition: Add a known volume of each test solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.[7]
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.[2][8][9]
Data Presentation: Comparative Solubility Profile
A clear and concise presentation of solubility data is crucial for interpretation and decision-making.
| Solvent System | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Water | Example Value | Example Value |
| PBS (pH 5.0) | Example Value | Example Value |
| PBS (pH 7.4) | Example Value | Example Value |
| Ethanol | Example Value | Example Value |
| Propylene Glycol | Example Value | Example Value |
Ensuring Product Integrity: Stability Assessment
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10][11]
Forced Degradation Studies: Unveiling Potential Liabilities
Forced degradation, or stress testing, is designed to intentionally degrade the compound to identify likely degradation products and establish the stability-indicating nature of analytical methods.[11][12][13][14][15] These studies are typically conducted on a single batch of the drug substance.[14]
This protocol outlines a standard set of stress conditions.[13][16]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at an elevated temperature (e.g., 60-80°C) for a defined period. Neutralize the solution before analysis.[16]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at an elevated temperature. Neutralize before analysis.[16]
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.[16]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).[16]
-
Photodegradation: Expose the solid and a solution of the compound to a light source according to ICH Q1B guidelines.[11][17]
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
Long-Term and Accelerated Stability Studies
Formal stability studies are conducted under specific storage conditions as defined by the International Council for Harmonisation (ICH) guidelines to establish a re-test period for the drug substance.[10][11][17]
Study Design:
-
Batches: At least three primary batches of this compound should be included in the study.[11][17]
-
Container Closure System: The compound should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Testing Frequency:
-
Tests: Stability-indicating assays for potency and impurities, as well as physical characteristics (e.g., appearance, water content).
Data Presentation: Stability Profile
| Timepoint (Months) | Storage Condition | Assay (%) | Total Impurities (%) | Appearance |
| 0 | - | Initial Value | Initial Value | Initial Appearance |
| 3 | 25°C/60%RH | Example Value | Example Value | Example Appearance |
| 3 | 40°C/75%RH | Example Value | Example Value | Example Appearance |
| 6 | 25°C/60%RH | Example Value | Example Value | Example Appearance |
| 6 | 40°C/75%RH | Example Value | Example Value | Example Appearance |
| 12 | 25°C/60%RH | Example Value | Example Value | Example Appearance |
Analytical Methodologies: The Key to Accurate Measurement
A robust and validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.[2][9][19][20][21]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Key Method Development Considerations:
-
Column Chemistry: A reversed-phase C18 column is often a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all components.
-
Detection Wavelength: The UV detection wavelength should be selected to provide a good response for both the parent compound and potential degradation products.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following these experimentally-grounded protocols, researchers can generate the high-quality data necessary to advance this compound through the drug development pipeline. The insights gained from these studies will be invaluable for formulation design, understanding potential liabilities, and ensuring the ultimate safety and efficacy of the final drug product.
References
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- Kinetic Solubility Assays Protocol. AxisPharm.
- In-vitro Thermodynamic Solubility. Protocols.io.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery.
- Ich guidelines for stability studies 1. Slideshare.
- In vitro solubility assays in drug discovery. PubMed.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Q1A(R2) Guideline. ICH.
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- Thermodynamic Solubility Assay. Domainex.
- Thermodynamic Solubility Assay. Evotec.
- ADME Solubility Assay. BioDuro.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- This compound. BLD Pharm.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Overview Of Degradation Studies For Pharmaceutical Drug Candid
- Forced Degrad
- Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Royal Society of Chemistry.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- 3-(morpholin-4-ylmethyl)
- (R)-3-(morpholin-2-yl)benzoic acid hydrochloride Supplier. ChemicalBook.
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- Degradation of benzoic acid and its derivatives in subcritical w
- An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
- Development of forced degradation and stability indic
- The solubility of benzoic acid in seven solvents.
- 3-(Aminomethyl)benzoic acid hydrochloride. PubChem.
- preventing degradation of 3-(3,5-dichlorophenyl)benzoic acid during storage. Benchchem.
- multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org.
- 3-(Aminomethyl)benzoic acid hydrochloride, 95%, Thermo Scientific Chemicals. Fisher Scientific.
- Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Degradation Pathway.
- Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the....
- Development and Validation of Analytical Methods for Pharmaceuticals. Omicsonline.org.
- Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling.
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An In-depth Technical Guide to the Mechanism of Action for Compounds Related to 3-(Morpholinomethyl)benzoic Acid
Introduction: The Versatility of the Morpholinomethyl Benzoic Acid Scaffold
For researchers, scientists, and drug development professionals, the identification of versatile molecular scaffolds is a cornerstone of modern medicinal chemistry. The 3-(Morpholinomethyl)benzoic acid moiety and its structural relatives represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities. The incorporation of the morpholine ring, a privileged scaffold, often enhances potency and modulates pharmacokinetic properties, making it a valuable component in drug design[1]. When combined with the benzoic acid backbone—a common feature in numerous biologically active compounds—it forms a versatile foundation for developing novel therapeutics[2][3]. This guide provides a detailed exploration of the known mechanisms of action for derivatives of this scaffold, with a focus on their anticancer properties and considerations for central nervous system applications.
Anticancer Mechanisms of Action: Targeting Key Signaling Pathways
Research has predominantly highlighted the potential of morpholino-containing benzoic acid derivatives in oncology. These compounds have been shown to interact with specific enzymatic targets crucial for cancer cell proliferation and survival.
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
A significant mechanism of action for a subset of these compounds is the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling and proliferation[1][4].
The Role of PC-PLC in Cancer:
PC-PLC is a key enzyme in choline phospholipid metabolism, which is often dysregulated in various cancers[4][5]. Its activity leads to the hydrolysis of phosphatidylcholine, generating second messengers that can activate downstream signaling pathways, such as the MAPK/ERK pathway, promoting cell growth, proliferation, and survival.
Structure-Activity Relationship (SAR) of 2-Morpholinobenzoic Acid Derivatives:
Studies on 2-morpholinobenzoic acid derivatives have provided valuable insights into the structural requirements for PC-PLC inhibition. Key findings indicate that:
-
The morpholinyl nitrogen is crucial for inhibitory activity against PC-PLC[4].
-
The substitution pattern on the central aromatic ring significantly impacts potency. For instance, a 2,5-substitution pattern between the morpholine and N-benzyl groups has been found to be optimal[4].
-
The presence and position of substituents on an N-benzyl ring can further enhance activity, with a 3-halo substituent being particularly favorable[1].
Signaling Pathway and Inhibition:
The inhibition of PC-PLC by these compounds disrupts the production of pro-proliferative second messengers, thereby impeding cancer cell growth.
Caption: Simplified signaling pathway of PC-PLC and its inhibition.
Quantitative Data on PC-PLC Inhibition:
The inhibitory activity of these compounds is typically quantified by their IC50 values, representing the concentration required to inhibit 50% of the enzyme's activity.
| Compound Class | Target | Representative IC50 Values | Reference |
| 2-Morpholinobenzoic Acid Derivatives | PC-PLC | Varies based on substitution; potent analogs show significant inhibition at 10 µM | [4] |
| 2-Morpholinobenzoic Acid Derivatives | HCT116 & MDA-MB-231 cell lines | Varies based on structure | [1] |
Experimental Protocol: PC-PLC Enzyme Inhibition Assay
-
Objective: To determine the in-vitro inhibitory activity of test compounds against PC-PLC.
-
Materials:
-
Purified PC-PLC enzyme (e.g., from Bacillus cereus)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
L-α-phosphatidylcholine (substrate)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, PC-PLC enzyme, and the test compounds.
-
Incubate to allow for compound-enzyme interaction.
-
Prepare a substrate solution containing L-α-phosphatidylcholine, Amplex Red, HRP, and choline oxidase.
-
Initiate the reaction by adding the substrate solution to the wells.
-
Monitor the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of enzyme activity relative to a vehicle control (DMSO) and determine IC50 values from dose-response curves[1][4].
-
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Another well-documented mechanism for related compounds, specifically 3-(morpholinomethyl)benzofuran derivatives, is the inhibition of VEGFR-2, a key regulator of angiogenesis.[6][7][8]
The Role of VEGFR-2 in Cancer:
VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF), initiates a signaling cascade that promotes the formation of new blood vessels (angiogenesis). Tumors rely on angiogenesis to obtain the nutrients and oxygen necessary for growth and metastasis. Therefore, inhibiting VEGFR-2 is a validated strategy in cancer therapy.
Activity of 3-(Morpholinomethyl)benzofuran Derivatives:
Studies have shown that substituting a benzofuran ring with a methyl morpholino group can significantly boost cytotoxic activity against non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H23.[6][8] This antiproliferative effect is, at least in part, attributed to the inhibition of VEGFR-2. These compounds have also been shown to induce apoptosis and affect cell cycle progression in cancer cells[6][8].
Signaling Pathway and Inhibition:
By binding to VEGFR-2, these inhibitors block its autophosphorylation and the subsequent downstream signaling events that lead to angiogenesis.
Caption: VEGFR-2 signaling pathway and its inhibition.
Quantitative Data on Antiproliferative and VEGFR-2 Inhibitory Activity:
| Compound Series | Cell Line | Representative IC50 Values | VEGFR-2 IC50 | Reference |
| 3-(Morpholinomethyl)benzofurans | NCI-H23 | 0.49 µM - 29.75 µM | 45.4 nM - 132.5 nM | [6][7][8] |
| 3-(Morpholinomethyl)benzofurans | A549 | 1.5 µM - 18.89 µM | - | [6][8] |
Experimental Protocol: MTT Cell Proliferation Assay
-
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A549, NCI-H23)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine IC50 values from dose-response curves[6].
-
Central Nervous System (CNS) Penetration: A Gateway to Neurological Applications
While the primary documented mechanisms of action are in oncology, the physicochemical properties of the morpholinomethyl benzoic acid scaffold suggest potential for CNS applications. A critical prerequisite for any CNS-active drug is its ability to cross the blood-brain barrier (BBB).[9][10][11][12]
The Blood-Brain Barrier Challenge:
The BBB is a highly selective barrier that protects the brain from harmful substances. It actively removes many compounds via efflux transporters like P-glycoprotein (P-gp).[9][10][11][12] Therefore, assessing a compound's ability to penetrate the BBB and evade efflux is a critical step in the development of neurological drugs.
Assessing CNS Penetration:
Several in-vitro, in-vivo, and in-silico methods are employed to predict BBB penetration.[9][10][11][12]
Caption: Workflow for assessing CNS penetration of small molecules.
Experimental Protocol: MDCK-mdr1 Permeability Assay
-
Objective: To determine a compound's permeability and its susceptibility to P-gp efflux in vitro.[9][10][11]
-
Cell Line: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-mdr1), which overexpresses P-gp.
-
Procedure:
-
Culture MDCK-mdr1 cells on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed.
-
A-to-B Permeability: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.
-
B-to-A Permeability: Add the test compound to the basolateral (B) side and measure its appearance on the apical (A) side over time.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated. An efflux ratio significantly greater than 1 suggests the compound is a substrate for P-gp.
-
Conclusion and Future Directions
Compounds related to the 3-(Morpholinomethyl)benzoic acid scaffold have demonstrated clear mechanisms of action in the context of cancer therapeutics, primarily through the inhibition of key signaling enzymes like PC-PLC and VEGFR-2. The modular nature of this scaffold allows for extensive structure-activity relationship studies, paving the way for the design of more potent and selective inhibitors. Furthermore, while specific neurological targets have yet to be fully elucidated for this class, the favorable physicochemical properties imparted by the morpholine group warrant investigation into their potential for treating CNS disorders. Future research should focus on optimizing the existing anticancer leads and exploring the broader therapeutic landscape for these versatile compounds.
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Rivera, G., et al. (2018). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules. [Link]
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An In-depth Technical Guide to 3-(Morpholinomethyl)benzoic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-(Morpholinomethyl)benzoic acid hydrochloride, a molecule of interest in medicinal chemistry and drug development. While the specific discovery and developmental history of this compound are not extensively documented in publicly available literature, this guide synthesizes the available chemical data, outlines a logical and detailed synthetic pathway, and explores the potential pharmacological significance of its core structural motifs—the benzoic acid and morpholine moieties. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's properties, synthesis, and putative applications based on the well-established roles of its constituent chemical functionalities.
Introduction and Contextual History
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The carboxylic acid group is a key feature, capable of forming crucial hydrogen bonds and salt bridges with biological targets.
The morpholine ring is classified as a "privileged structure" in medicinal chemistry. Its inclusion in a molecule can enhance potency, improve metabolic stability, and increase aqueous solubility—all desirable pharmacokinetic properties.[6] Morpholine-containing compounds have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][6][7]
The synthesis of this compound, therefore, represents a deliberate combination of these two powerful pharmacophores, likely aimed at creating a novel therapeutic agent with a unique profile.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data has been aggregated from various chemical supplier databases.[1]
| Property | Value |
| CAS Number | 137605-80-2 |
| Molecular Formula | C₁₂H₁₆ClNO₃ |
| Molecular Weight | 257.71 g/mol |
| IUPAC Name | 3-[(morpholin-4-yl)methyl]benzoic acid;hydrochloride |
| Canonical SMILES | C1COCCN1CC2=CC(=CC=C2)C(=O)O.Cl |
| InChI Key | UOMMCPQFAXOMMO-UHFFFAOYSA-N |
| Appearance | White to off-white solid (typical) |
| Purity | ≥98% (as commonly supplied) |
| LogP (predicted) | -1.05 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Synthesis and Characterization
The synthesis of this compound is logically achieved through a two-step process, beginning with the formation of a key intermediate, 3-(chloromethyl)benzoic acid.
Synthesis of 3-(Chloromethyl)benzoic acid (Intermediate)
A plausible and documented method for the synthesis of 3-(chloromethyl)benzoic acid involves the reaction of benzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst.[8][9]
-
Reaction: Friedel-Crafts-type chloromethylation.
-
Precursors: Benzoyl chloride and paraformaldehyde.
-
Catalyst: A Lewis acid such as anhydrous zinc chloride (ZnCl₂) or ferric chloride (FeCl₃).
-
Solvent: A non-polar organic solvent like chloroform or dichloromethane.
The workflow for this initial synthetic step is illustrated in the diagram below.
Caption: Workflow for the synthesis of the key intermediate, 3-(chloromethyl)benzoic acid.
Synthesis of this compound (Final Product)
The final product is synthesized via a nucleophilic substitution reaction where the secondary amine of morpholine displaces the chloride on the benzylic carbon of 3-(chloromethyl)benzoic acid. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
The overall synthetic pathway is depicted below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of this compound.
Step 1: Synthesis of 3-(Morpholinomethyl)benzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(chloromethyl)benzoic acid (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Reagents: Add morpholine (2.2 equivalents) to the solution. The excess morpholine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction. Alternatively, add potassium carbonate (1.5 equivalents) as a base.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100°C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a solid (potassium chloride) has precipitated, remove it by filtration.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of water and ethyl acetate.
-
Adjust the pH of the aqueous layer to ~7 with a mild acid (e.g., 1M HCl). The product may precipitate at its isoelectric point.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3-(Morpholinomethyl)benzoic acid.
-
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 3-(Morpholinomethyl)benzoic acid in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.
-
Acidification: Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 equivalents) to the stirred solution.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Potential Pharmacological Significance and Applications
While specific biological activity data for this compound is scarce in peer-reviewed literature, the combination of its structural motifs suggests several potential areas of therapeutic interest.
-
Anticancer Activity: Both benzoic acid and morpholine derivatives have been investigated as anticancer agents.[10] The morpholine ring is a key component of the PI3K inhibitor, GDC-0941, and the DNA-PK inhibitor, AZD7648. The benzoic acid scaffold is present in numerous compounds that exhibit anticancer properties.[10][11]
-
Anti-inflammatory Effects: Benzoic acid derivatives, such as salicylic acid, are well-known for their anti-inflammatory properties.[12] Morpholine-containing molecules have also been shown to possess anti-inflammatory activity.[4]
-
Neuroprotective Potential: The morpholine scaffold is present in compounds designed to treat neurodegenerative diseases, targeting enzymes like acetylcholinesterase and monoamine oxidases.[7]
The logical relationship between the chemical structure and its potential biological activities is outlined below.
Caption: Logical framework for inferring the pharmacological potential of the title compound.
Conclusion
This compound is a synthetically accessible molecule that combines two moieties of high value in medicinal chemistry. While its specific biological activities and the history of its development are not well-documented, its structure provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the fields of oncology, inflammation, and neurology. This guide provides a foundational repository of its chemical properties and a robust, logical pathway for its synthesis, intended to support further research and development efforts.
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Safety, handling, and storage guidelines for 3-(Morpholinomethyl)benzoic acid hydrochloride.
An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 3-(Morpholinomethyl)benzoic Acid Hydrochloride
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound (CAS No: 137605-80-2). The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Introduction and Scientific Context
This compound is a morpholine-containing benzoic acid derivative. Such scaffolds are of significant interest in medicinal chemistry and drug development, often serving as key building blocks for the synthesis of novel therapeutic agents. The morpholine moiety can improve physicochemical properties such as solubility and metabolic stability, making this compound a valuable starting material.
Given its role in the synthesis of potentially bioactive molecules, understanding its chemical characteristics and associated hazards is paramount. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering scientists to build a culture of safety and experimental excellence.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. This compound is a solid, light-yellow powder that presents several health hazards upon exposure.[1] The primary risks are associated with its toxicological profile if ingested and its irritant properties upon contact with skin, eyes, or the respiratory system.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] | Warning | GHS07 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][3] | Warning | GHS07 |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation.[1][3] | Warning | GHS07 |
Expert Insights: The "Warning" signal word indicates a moderate level of hazard.[1][2] The primary routes of occupational exposure are inhalation of dust particles and dermal contact. The causality for these hazards lies in the compound's chemical reactivity with biological tissues. Skin and eye irritation likely stem from its acidic nature (hydrochloride salt) and its potential to interact with proteins and lipids in cell membranes. Respiratory irritation is a direct consequence of inhaling fine dust particles, which can settle in the respiratory tract.[3]
Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is crucial.
Engineering Controls: The First Line of Defense
The primary engineering control is to minimize the generation and dispersal of dust.
-
Ventilation: All handling of the solid compound should occur in a well-ventilated area.[1][3][4] A certified chemical fume hood is mandatory for procedures that may generate significant dust, such as weighing or transferring large quantities.
-
Closed Systems: For repetitive or larger-scale operations, the use of a closed system for transfers is recommended to eliminate exposure.[4]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential to protect against residual risks that cannot be eliminated by engineering controls. The selection of appropriate PPE is critical.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[3][4] If there is a risk of splashing during solution preparation, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Chemically resistant, impervious gloves must be worn.[1][4] Nitrile or neoprene gloves are suitable choices.[5] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[1][6] Change gloves frequently, especially if contact with the compound is known or suspected.[7]
-
Skin and Body Protection: A laboratory coat or long-sleeved clothing is required to prevent skin contact.[1] For tasks with a higher risk of contamination, consider a disposable gown.[8]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved particulate respirator (e.g., N95) should be used.[9]
Protocol: PPE Donning and Doffing Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Workflow for correct donning and doffing of Personal Protective Equipment.
Safe Handling and Operational Protocols
Adherence to standardized protocols minimizes the risk of exposure during routine laboratory operations.
Protocol: Weighing and Transfer of Solid Compound
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or ventilated enclosure. Ensure the analytical balance is clean and certified.
-
PPE: Don all required PPE as described in Section 3.2.
-
Dispensing: Use a spatula to carefully transfer the desired amount of the solid from the storage container to a tared weigh boat or vessel. Avoid scooping actions that could generate airborne dust.
-
Cleaning: After transfer, gently tap the spatula on the inside of the receiving vessel to dislodge any remaining powder. Clean the spatula and any contaminated surfaces with a damp cloth, taking care not to create dust.
-
Storage: Securely close the main storage container immediately after use.
-
Waste: Dispose of the weigh boat and any contaminated wipes in a designated, sealed waste container.
-
Final Steps: Remove PPE following the correct doffing procedure and wash hands thoroughly.
Storage and Chemical Stability
Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.
-
Conditions: Store in a dry, cool, and well-ventilated place.[1] The container must be kept tightly closed to prevent moisture absorption and contamination.[1][4]
-
Incompatibilities: Avoid storage with strong oxidizing agents, bases, and metals.[3][4] The rationale for this is to prevent exothermic or other hazardous chemical reactions that could compromise the container's integrity or generate dangerous byproducts.
-
Location: Store locked up or in an area accessible only to authorized personnel.[4]
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the impact of an accidental exposure or release. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation persists, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][9] If breathing is difficult or stops, provide artificial respiration.[3][9] Seek medical attention if symptoms occur or persist.[1]
-
Ingestion: If swallowed, rinse the mouth with water.[1][9] Do NOT induce vomiting.[1] Call a POISON CENTER or doctor immediately if you feel unwell.[1]
Accidental Release or Spill
The response to a spill should be swift and systematic to prevent further contamination and exposure.
Caption: Decision tree for responding to an accidental spill of the solid compound.
Fire Procedures
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[1][9] Do not use a direct water jet, as this can scatter the dust and spread the fire.[3]
-
Hazards of Combustion: Thermal decomposition can release irritating and toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][9]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][9]
Waste Disposal
All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be disposed of in accordance with local, state, and federal regulations. Place waste in sealed, properly labeled containers.[9] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
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Methodological & Application
Application Notes and Protocols for the Use of 3-(Morpholinomethyl)benzoic acid hydrochloride in Organic Synthesis
Introduction: A Privileged Scaffold for Modern Synthesis
3-(Morpholinomethyl)benzoic acid hydrochloride is a bifunctional organic building block of increasing importance in medicinal chemistry and synthetic route design. Its structure uniquely combines a rigid aromatic core with a flexible, pharmaceutically relevant morpholine moiety and a versatile carboxylic acid handle. The morpholine group is recognized as a "privileged pharmacophore," often incorporated into drug candidates to enhance aqueous solubility, modulate pharmacokinetic properties, and engage in crucial hydrogen bonding interactions with biological targets.[1][2] The benzoic acid functionality, in turn, serves as a key reactive site for a variety of synthetic transformations, most notably amide bond formation and other cross-coupling reactions.
This guide provides an in-depth exploration of the applications of this compound, moving beyond simple catalog data to offer detailed, field-tested protocols and the scientific rationale behind methodological choices. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthon in their synthetic campaigns.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to successful experimental design.
| Property | Value | Source |
| CAS Number | 137605-80-2 | [3][4] |
| Molecular Formula | C₁₂H₁₆ClNO₃ | [3][5] |
| Molecular Weight | 257.71 g/mol | [3][4] |
| IUPAC Name | 3-[(morpholin-4-yl)methyl]benzoic acid hydrochloride | [3] |
| Purity | Typically ≥95-98% | [3][5] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water, polar aprotic solvents (e.g., DMF, DMSO) | [6] |
Core Application: Amide Bond Formation
The most direct and widespread application of this compound is in the synthesis of amides. The amide bond is a cornerstone of peptide and medicinal chemistry.[7] Direct condensation of the carboxylic acid with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[8] Therefore, activation of the carboxylic acid is required, a process facilitated by a wide array of "coupling reagents."
Causality in Reagent Selection
The choice of coupling reagent is critical and depends on factors like the amine's nucleophilicity, steric hindrance, and the desired level of racemization control (if chiral centers are present).
| Coupling Reagent | Mechanism of Action & Key Features | Common Base | Strengths & Weaknesses |
| HATU | Forms a highly reactive HOBt-based active ester. | DIPEA, TEA | Strengths: High reactivity, fast reaction times, effective for hindered substrates.[7] Weaknesses: Higher cost, potential for side reactions if not controlled. |
| EDC / HOBt | Carbodiimide (EDC) activates the acid to form an O-acylisourea, which is trapped by HOBt to form a less-reactive but more stable active ester, minimizing racemization.[9] | DIPEA, TEA, NMM | Strengths: Cost-effective, widely used, good for reducing racemization. Weaknesses: Dicyclohexylurea (DCU) byproduct from related DCC can be difficult to remove (EDC's urea byproduct is water-soluble). |
| T3P® (Propylphosphonic Anhydride) | Activates the carboxylic acid via a mixed anhydride intermediate. | Pyridine, DIPEA | Strengths: High yields, byproducts are water-soluble, making purification straightforward.[9] Weaknesses: Reagent is often supplied as a solution. |
Workflow for Amide Coupling
The general process involves neutralization of the hydrochloride salt, activation of the carboxylic acid, and subsequent nucleophilic attack by the amine.
Caption: General workflow for amide synthesis.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for coupling this compound with a representative primary amine.
Materials:
-
This compound (1.0 eq.)
-
Primary amine of choice (1.1 eq.)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.1 eq.)[7]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 258 mg, 1.0 mmol).
-
Add anhydrous DMF (5 mL) and stir until the solid dissolves.
-
Add DIPEA (e.g., 523 µL, 3.0 mmol) to the solution. The base neutralizes both the hydrochloride salt and the carboxylic acid proton.
-
In a separate vial, dissolve the primary amine (1.1 mmol) and HATU (e.g., 418 mg, 1.1 mmol) in anhydrous DMF (3 mL).
-
Add the amine/HATU solution to the flask containing the benzoic acid derivative.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.
Potential Application: Precursor in Palladium Cross-Coupling
While the parent molecule is not a direct substrate for cross-coupling, its scaffold is highly relevant. Synthetic routes often involve introducing the morpholinomethylbenzoic acid moiety via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[10][11] For this, a halogenated precursor, such as 3-bromo-5-(morpholinomethyl)benzoic acid, would be used.
The Suzuki-Miyaura Catalytic Cycle
This reaction relies on a palladium catalyst to couple an organoboron species with an organic halide.[12] The fundamental mechanism involves three key steps.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2: Illustrative Suzuki Coupling to Synthesize a Derivative
This protocol outlines a representative procedure for coupling an arylboronic acid with a hypothetical precursor, methyl 3-bromo-5-(morpholinomethyl)benzoate , to demonstrate how the core structure can be elaborated.
Materials:
-
Methyl 3-bromo-5-(morpholinomethyl)benzoate (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 eq.)
-
Potassium carbonate (K₂CO₃) (3.0 eq.)
-
Toluene and Water (4:1 solvent mixture)
Procedure:
-
In a Schlenk flask, combine methyl 3-bromo-5-(morpholinomethyl)benzoate (e.g., 330 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and K₂CO₃ (e.g., 415 mg, 3.0 mmol).
-
Add the catalyst, Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the biaryl product, which can then be hydrolyzed to the corresponding carboxylic acid if needed.
Role as a Ligand in Catalysis
The morpholine nitrogen in the structure possesses a lone pair of electrons, making it a potential coordinating atom for transition metals. While 3-(Morpholinomethyl)benzoic acid itself is not a conventional ligand, molecules containing the morpholine scaffold are frequently used to construct more complex ligands for catalysis.[13] The morpholine moiety can influence the steric and electronic properties of a metal's coordination sphere, thereby tuning catalytic activity and selectivity. This highlights another dimension of its utility—as a foundational element in the design of novel catalytic systems.
Conclusion
This compound is far more than a simple chemical intermediate. It is a strategically designed building block that offers a convergence of desirable properties: a reactive handle for derivatization, a robust aromatic scaffold, and a pharmaceutically advantageous morpholine unit. Its primary application in amide coupling is straightforward and highly effective with modern coupling reagents. Furthermore, its structural motif is readily incorporated or elaborated using powerful synthetic tools like palladium-catalyzed cross-coupling. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and effectively utilize this valuable compound in the pursuit of novel molecules for science and medicine.
References
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PubChem. (n.d.). Morpholine-3-carboxylic acid hydrochloride. Retrieved from [Link]
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- BenchChem. (n.d.). 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate.
- BLD Pharm. (n.d.). This compound.
- PubChemLite. (n.d.). 3-(morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate.
- Bolognesi, M. L., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews.
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. doi:10.1002/cmdc.201900682
- Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
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- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 133-143.
- Fisher Scientific. (n.d.). Amide Synthesis.
- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- ChemScene. (n.d.). 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate.
- BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
- Fisher Scientific. (n.d.). 3-(Aminomethyl)benzoic acid hydrochloride, 95%, Thermo Scientific Chemicals.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Boronic Acids with 2-(Chloromethyl)benzoic Acid.
- Chem-Impex. (n.d.). 3-Aminomethyl-benzoic acid methyl ester hydrochloride.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Rutgers University. (2020). Novel Ligands for Transition-Metal Catalysis. Retrieved from Rutgers University Technology Transfer website.
- BenchChem. (n.d.). Technical Support Center: Suzuki Couplings with 2-(Chloromethyl)benzoic acid.
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- Rasayan Journal of Chemistry. (n.d.). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives.
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Application of 3-(Morpholinomethyl)benzoic acid derivatives as antitumor agents.
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 3-(Morpholinomethyl)benzoic acid derivatives as antitumor agents.
Introduction: A Strategic Design for Novel Antitumor Agents
The rational design of novel anticancer therapeutics often involves the combination of pharmacophores with known biological activities to create hybrid molecules with potentially enhanced efficacy and novel mechanisms of action. The structure of 3-(Morpholinomethyl)benzoic acid represents a strategic amalgamation of two such pharmacophores: the morpholine ring and the benzoic acid scaffold.
The morpholine ring is a privileged heterocycle in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates and for its integral role in targeting key signaling pathways in cancer.[1][2][3] Specifically, the oxygen atom of the morpholine ring can act as a critical hydrogen bond acceptor, a feature common to many inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] Deregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[4][6]
Concurrently, benzoic acid and its derivatives have demonstrated significant anticancer potential through diverse mechanisms.[7][8][9] These simple phenolic acids are known to induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with tumor-promoting enzymes like histone deacetylases (HDACs).[10][11]
Therefore, derivatives of 3-(Morpholinomethyl)benzoic acid are hypothesized to function as potent antitumor agents by dually engaging critical cancer pathways, leveraging the pathway-specific targeting of the morpholine moiety and the broad cytotoxic and pro-apoptotic effects of the benzoic acid core. This guide provides a comprehensive overview of the hypothesized mechanisms of action and detailed protocols for the preclinical evaluation of these promising compounds.
Hypothesized Mechanism of Action
The antitumor activity of 3-(Morpholinomethyl)benzoic acid derivatives is likely multifactorial, primarily driven by the inhibition of the PI3K/Akt/mTOR survival pathway, and potentially augmented by the induction of apoptosis and cell cycle arrest.
Primary Target: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[4] Its over-activation is a hallmark of many cancers, promoting tumor progression and resistance to therapy. The morpholine moiety is a key structural feature of several potent PI3K and mTOR inhibitors.[1][12] It is postulated that 3-(Morpholinomethyl)benzoic acid derivatives will act as dual PI3K/mTOR inhibitors, effectively shutting down this pro-survival signaling network. Inhibition of this pathway blocks downstream signaling, preventing the phosphorylation of key effectors like Akt and the ribosomal protein S6 kinase (S6K), ultimately leading to decreased cell proliferation and survival.[13]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Synergistic Mechanisms: Apoptosis Induction and Cell Cycle Arrest
Beyond PI3K/mTOR inhibition, the benzoic acid scaffold may contribute to antitumor efficacy through independent or complementary mechanisms. Studies on related benzoic acid derivatives have shown they can induce cancer cell death by generating reactive oxygen species (ROS) and activating caspases, which are key executioner proteins in the apoptotic cascade.[10] Furthermore, these compounds can arrest the cell cycle, typically at the G1/S or G2/M checkpoints, preventing cancer cells from replicating.[10][14]
Application Notes: A Validated Experimental Workflow
A systematic, multi-stage approach is essential to robustly characterize the antitumor potential of novel 3-(Morpholinomethyl)benzoic acid derivatives. The workflow progresses from broad initial screening in vitro to targeted mechanistic studies and finally to efficacy validation in vivo.
Caption: Overall experimental workflow for evaluating novel antitumor agents.
Detailed Protocols: In Vitro Evaluation
The following protocols provide step-by-step methodologies for assessing the biological activity of the synthesized derivatives in cancer cell culture models.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Causality: This assay provides a quantitative measure of a compound's ability to reduce the viability of cancer cells. The resulting IC50 value (the concentration required to inhibit 50% of cell growth) is a critical parameter for comparing the potency of different derivatives and selecting leads for further study.[11][15]
Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[16]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize and count logarithmically growing cells.
-
Seed 5,000-10,000 cells per well in a 96-well microplate in a volume of 100 µL.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each 3-(Morpholinomethyl)benzoic acid derivative in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for "untreated control" (media only) and "vehicle control" (media with 0.5% DMSO).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Causality: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. It serves to validate whether the observed cytotoxicity is due to the induction of programmed cell death, a desirable characteristic for an anticancer agent.[17]
Methodology:
-
Cell Treatment:
-
Seed 2x10⁵ cells per well in a 6-well plate and allow them to attach overnight.
-
Treat the cells with a lead 3-(Morpholinomethyl)benzoic acid derivative at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated or vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both floating and attached cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Annexin-binding buffer to each sample.
-
Analyze the samples immediately using a flow cytometer.
-
FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Pathway Analysis
Causality: This protocol provides direct evidence of target engagement. By measuring the phosphorylation levels of key proteins in the PI3K/Akt/mTOR pathway, it confirms whether the compound inhibits the pathway as hypothesized. A decrease in the phosphorylated forms of Akt (at Ser473) and mTOR indicates successful pathway inhibition.[13]
Methodology:
-
Protein Extraction:
-
Treat cells in a 6-well plate with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for 24 hours.
-
Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ to determine the ratio of phosphorylated to total protein.
-
Data Presentation: Summarizing In Vitro Results
Quantitative data should be organized into clear tables for easy comparison and interpretation.
Table 1: Cytotoxicity of 3-(Morpholinomethyl)benzoic Acid Derivatives (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| Derivative 1 | 15.6 | 22.1 | 18.7 |
| Derivative 2 | 3.15 | 8.55 | 5.10 |
| Derivative 3 | 54.2 | >100 | 78.3 |
| Doxorubicin (Control) | 0.98 | 1.25 | 1.10 |
| Data are hypothetical examples.[2][16][18][19] |
Table 2: Effect of Derivative 2 on Cell Cycle Distribution in MCF-7 Cells (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 65.2 | 20.1 | 14.7 |
| Derivative 2 (IC50) | 78.5 | 10.3 | 11.2 |
| Derivative 2 (2x IC50) | 85.1 | 5.6 | 9.3 |
| Data are hypothetical examples, suggesting a G1 phase arrest.[10][14] |
Detailed Protocols: In Vivo Evaluation
After a compound has shown significant in vitro activity and a confirmed mechanism of action, its efficacy must be tested in a living organism.
Protocol 4: Human Tumor Xenograft Model
Causality: The xenograft model is a crucial preclinical step to determine if a compound's in vitro potency translates to antitumor efficacy in a complex biological system.[15][20] It provides essential data on therapeutic potential and can help estimate effective in vivo dosages.[15] This model uses immunodeficient mice to allow the growth of human tumors.[21]
Methodology:
-
Animal Husbandry:
-
Use 6-8 week old female athymic nude mice or SCID mice.
-
House the animals in a pathogen-free environment with sterile food, water, and bedding.
-
Allow a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., HCT-116 or MCF-7) that were shown to be sensitive to the compound in vitro.
-
Resuspend 2-5 million cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.[22]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., saline or a specific formulation buffer).
-
Group 2: Test compound (e.g., 50 mg/kg).
-
Group 3: Positive control (a standard-of-care chemotherapy agent).
-
-
-
Compound Administration:
-
Administer the test compound and controls via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily or on another optimized schedule for 21-28 days.
-
The compound should be formulated in a non-toxic vehicle.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly. Body weight is a key indicator of toxicity.
-
The primary endpoint is tumor growth inhibition (TGI).
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
-
Data Analysis:
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology or Western blot to confirm pathway inhibition in the tumor tissue).
-
Calculate the TGI for the treatment group compared to the vehicle group.
-
Analyze the data for statistical significance using appropriate tests (e.g., ANOVA).
-
References
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Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2022). ResearchGate. [Link]
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Shin, J. Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. [Link]
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Karthikeyan, R., et al. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Bioinformation. [Link]
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Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). IntechOpen. [Link]
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Cancer Models. Charles River. [Link]
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Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. [Link]
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Wouters, B. G., et al. (2004). New Anticancer Agents: In Vitro and In Vivo Evaluation. Onkologie. [Link]
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Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2020). ResearchGate. [Link]
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). ResearchGate. [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. (2013). International Journal of Pharmacy and Biological Sciences. [Link]
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Khan, I., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. [Link]
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Khan, I., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]
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Krasavin, M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. [Link]
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Tumor Models in Preclinical Oncology Research: Comprehensive Insights. Labcorp. [Link]
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Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health. [Link]
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Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2023). Research Square. [Link]
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Bentham Science. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
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Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate. [Link]
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Revealing quinquennial anticancer journey of morpholine: A SAR based review. (2021). ResearchGate. [Link]
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Ahmad, I., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. (2024). RSC Publishing. [Link]
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Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed. [Link]
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Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). ResearchGate. [Link]
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Effect of 3-(morpholinomethyl)benzofuran derivatives 15a and 16a on the percentage of annexin V-FITC-positive staining in Non-small cell lung cancer NCI-H23 cells. (2021). ResearchGate. [Link]
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The antitumor activity correlation of the newly synthesized compounds. (2015). ResearchGate. [Link]
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Application Notes and Protocols for Reactions Involving 3-(Morpholinomethyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatility of a Bifunctional Building Block
3-(Morpholinomethyl)benzoic acid hydrochloride is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure uniquely combines a carboxylic acid moiety, a common anchor for forming amide and ester linkages, with a tertiary amine (morpholine) that can enhance aqueous solubility and provide a site for further chemical modification. The hydrochloride salt form improves the compound's stability and handling properties.[1] This guide provides detailed, field-proven protocols for two of the most common and critical transformations involving this valuable building block: amide bond formation and esterification. The protocols are designed to be robust and adaptable, with in-depth explanations of the chemical principles and rationale behind the choice of reagents and conditions, ensuring both successful execution and a deeper understanding of the underlying chemistry.
PART 1: Amide Bond Formation - Crafting the Peptide Linkage
The formation of an amide bond by coupling a carboxylic acid with an amine is a cornerstone reaction in the synthesis of pharmaceuticals and other bioactive molecules.[2][3] Due to the inherent stability of the amide bond, this reaction is a favored strategy for linking molecular fragments.[3] However, the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures, which can be incompatible with complex molecules. Therefore, activating the carboxylic acid is essential for efficient amide bond formation under mild conditions.[4]
Here, we present two widely applicable protocols for the amide coupling of this compound with a primary or secondary amine, utilizing two different, highly effective coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Mechanism of Action: Activating the Carboxyl Group
The key to successful amide bond formation lies in the in-situ conversion of the carboxylic acid into a more reactive species that is readily attacked by the amine nucleophile.
-
EDC/HOBt Pathway: EDC, a water-soluble carbodiimide, reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to racemization and can rearrange to an inactive N-acylurea. The addition of HOBt mitigates these side reactions by intercepting the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization. The amine then displaces HOBt to form the desired amide.[5]
-
HATU Pathway: HATU is a uronium salt-based coupling reagent that reacts with the carboxylate in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt-active ester. This active ester is then rapidly attacked by the amine to yield the amide product with minimal risk of racemization.[3][5]
Caption: Mechanisms of EDC/HOBt and HATU mediated amide bond formation.
Protocol 1.1: EDC/HOBt-Mediated Amide Coupling
This protocol is a workhorse in medicinal chemistry due to its cost-effectiveness and the ease of removing the urea byproduct by aqueous workup.[5]
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 257.71 | 1.0 |
| Amine (primary or secondary) | Varies | 1.1 - 1.2 |
| EDC·HCl | 191.70 | 1.2 |
| HOBt | 135.12 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 - 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).
-
Solvent Addition: Dissolve the mixture in anhydrous DMF (approximately 0.1-0.2 M concentration relative to the limiting reagent).
-
Neutralization and Pre-activation: Cool the solution to 0 °C in an ice bath with stirring. Add DIPEA (2.5 eq.) dropwise to neutralize the hydrochloride salt and the carboxylic acid. Stir for 10-15 minutes. The additional equivalents of base are crucial for neutralizing the HCl byproduct from EDC·HCl and the HOBt proton, driving the reaction to completion.
-
EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide product via flash column chromatography on silica gel or by recrystallization to yield the pure amide.[5]
Protocol 1.2: HATU-Mediated Amide Coupling
HATU is often the reagent of choice for sterically hindered substrates or less nucleophilic amines, as it typically leads to faster reaction times and higher yields.[3]
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 257.71 | 1.0 |
| Amine (primary or secondary) | Varies | 1.0 - 1.2 |
| HATU | 380.23 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF or DCM.
-
Neutralization and Activation: Add DIPEA (2.0-3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature to neutralize the hydrochloride and pre-activate the carboxylic acid.[4]
-
Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS. Reactions with HATU are often complete within a few hours.[4]
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.1.
PART 2: Esterification - Forging the Ester Linkage
Esterification is another fundamental transformation for carboxylic acids, widely used to modify the pharmacokinetic properties of a drug candidate, for instance, by creating a prodrug. We will detail two common and effective methods: the classic Fischer-Speier esterification and the milder Steglich esterification.
Protocol 2.1: Fischer-Speier Esterification for Simple Esters
This method is ideal for the synthesis of simple alkyl esters (e.g., methyl or ethyl esters) where the alcohol can be used in large excess as the solvent.
Mechanism of Action: The reaction is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the ester.
Caption: Mechanism of Fischer-Speier Esterification.
Materials:
| Reagent | M.W. ( g/mol ) | Amount |
| This compound | 257.71 | 1.0 eq. |
| Alcohol (e.g., Methanol, Ethanol) | Varies | Large excess (solvent) |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | Catalytic (0.1 eq.) |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol for the methyl ester). The alcohol will serve as both the reactant and the solvent.
-
Catalyst Addition: With stirring, carefully and slowly add concentrated sulfuric acid (0.1 eq.) to the suspension. Caution: The addition is exothermic.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-6 hours.[7] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dilute the residue with ethyl acetate and water.
-
Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.[1][7]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: The crude ester can be purified by flash column chromatography or distillation.
Protocol 2.2: Steglich Esterification for More Complex Alcohols
The Steglich esterification is a very mild method, making it suitable for acid-sensitive substrates or sterically hindered alcohols.[8] It utilizes DCC (or the more water-soluble EDC) as a coupling agent and a catalytic amount of DMAP.[9][10]
Mechanism of Action: DCC activates the carboxylic acid to form an O-acylisourea intermediate.[8] DMAP, being a more potent nucleophile than the alcohol, intercepts this intermediate to form a highly reactive N-acylpyridinium salt. This "active ester" is then attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[8] This catalytic cycle prevents the rearrangement of the O-acylisourea to the unreactive N-acylurea.[8]
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 257.71 | 1.0 |
| Alcohol | Varies | 1.2 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 |
| Triethylamine (TEA) or DIPEA | 101.19 | 1.0 |
| Anhydrous Dichloromethane (DCM) | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.).
-
Solvent and Base: Dissolve the components in anhydrous DCM. Add triethylamine or DIPEA (1.0 eq.) to neutralize the hydrochloride salt. Stir for 5-10 minutes.
-
DCC Addition: Cool the mixture to 0 °C and add a solution of DCC (1.1 eq.) in a small amount of DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up:
-
Filter off the precipitated DCU and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by flash column chromatography.
Conclusion: Enabling Drug Discovery through Versatile Synthesis
The protocols detailed in this guide provide a robust framework for the synthetic manipulation of this compound, a key building block in modern drug discovery. By understanding the underlying mechanisms of both amide and ester bond formation, and by carefully selecting the appropriate reagents and conditions, researchers can efficiently generate a diverse array of novel chemical entities for biological evaluation. The self-validating nature of these protocols, coupled with the provided rationale for each step, empowers scientists to not only replicate these methods but also to intelligently adapt them for their unique synthetic challenges.
References
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Steglich esterification. (2023, December 2). In Wikipedia. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2022, August 1). National Institutes of Health. [Link]
-
Z-L-Phg-Val-OMe. (n.d.). Organic Syntheses. [Link]
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (n.d.). Growing Science. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.). ResearchGate. [Link]
-
Preparation of Methyl Benzoate. (n.d.). [Link]
-
Synthesis of Methyl Benzoate Lab. (2020, March 21). YouTube. [Link]
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Application Notes and Protocols for the Quantification of Morpholine Compounds
Abstract
This document provides a comprehensive guide to the analytical quantification of morpholine and its derivatives, tailored for researchers, scientists, and professionals in drug development. Morpholine, a versatile organic compound, sees wide application as a corrosion inhibitor, an emulsifier in fruit waxes, and a chemical intermediate in the synthesis of pharmaceuticals.[1] However, its potential to form N-nitrosomorpholine (NMOR), a suspected carcinogen, necessitates highly sensitive and reliable analytical methods for its monitoring in various matrices.[1] This guide delves into the nuances of prevalent analytical techniques, offering detailed, field-proven protocols and explaining the scientific rationale behind methodological choices to ensure data integrity and trustworthiness.
Introduction: The Analytical Imperative for Morpholine Quantification
Morpholine (tetrahydro-2H-1,4-oxazine) is a heterocyclic secondary amine that is colorless, hygroscopic, and miscible with water and most organic solvents.[2] Its utility spans numerous industries, from serving as a building block in the synthesis of active pharmaceutical ingredients (APIs) like morinidazole and gefitinib to its use as an emulsifier for protective wax coatings on fruits to prolong freshness.[2][3]
The primary analytical challenge stems from two key aspects: its potential health risks and its physicochemical properties. Morpholine can react with nitrites under acidic conditions, such as those in the human gut, to form N-nitrosomorpholine (NMOR), a compound classified as a genotoxic carcinogen in rodents.[4] This necessitates stringent control and monitoring of its residual levels in pharmaceuticals, food products, and environmental samples. Analytically, morpholine's polarity can present challenges for direct analysis by certain techniques like gas chromatography, often requiring derivatization to enhance volatility and improve chromatographic performance.[5]
This guide provides detailed protocols for the most robust and widely adopted analytical methods for morpholine quantification: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it touches upon Ion Chromatography (IC) for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For morpholine, a derivatization step is crucial to overcome its polarity, enhancing its volatility and ensuring sharp, symmetrical peaks for accurate quantification.[5] The most common derivatization strategy involves the conversion of morpholine to the more volatile and stable N-nitrosomorpholine (NMOR).[2][6][7]
Principle of Derivatization
As a secondary amine, morpholine readily reacts with a nitrosating agent, such as sodium nitrite, in an acidic medium to form N-nitrosomorpholine. This derivative is significantly more volatile and less polar than the parent compound, making it amenable to GC analysis.[2][8]
Caption: Derivatization of morpholine to N-nitrosomorpholine for GC-MS analysis.
Experimental Protocol: GC-MS Analysis of Morpholine in Fruit Juice
This protocol is adapted from a validated method for determining morpholine residues in fruit juices and pharmaceutical formulations.[2][9]
2.2.1. Sample Preparation and Derivatization
-
Sample Preparation: For liquid samples like fruit juice, filter the sample through a 0.22 µm membrane filter to remove particulate matter.[5] For solid samples, a homogenization and extraction step is required.[4]
-
Acidification: To 2.0 mL of the filtered sample in a suitable vial, add 0.5 mL of 6 M hydrochloric acid. This creates the necessary acidic environment for the nitrosation reaction.[9]
-
Nitrosation: Add 0.5 mL of saturated sodium nitrite solution. Vortex the mixture for 1 minute.[9] The reaction should proceed at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 5 minutes) to ensure complete derivatization.[4]
2.2.2. Liquid-Liquid Extraction (LLE)
-
Extraction: Add 0.5 mL of dichloromethane to the derivatized solution.[5]
-
Vortexing: Vortex vigorously for 1 minute to facilitate the extraction of the N-nitrosomorpholine derivative into the organic phase.[5]
-
Phase Separation: Allow the layers to separate for 10 minutes.[5]
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial. For enhanced recovery, this extraction step can be repeated.
-
Final Preparation: Filter the collected organic extract through a 0.22 µm filter into an amber autosampler vial for GC-MS analysis.[5]
Instrumental Analysis: GC-MS Parameters
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[5]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[5]
-
GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]
-
Injection Volume: 1 µL.[5]
-
Injector Temperature: 250 °C.[5]
-
Split Ratio: 1:7.[5]
-
Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 200°C at 10°C/min, and held for 3 minutes.[9]
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Quantitative Performance of GC-MS Method
The following table summarizes the performance characteristics of the GC-MS method for morpholine determination based on published studies.
| Parameter | Apple Juice[2][6] | Apple & Citrus Peel/Pulp[4] |
| Linearity Range | 10 - 500 µg/L | 10 - 400 µg/kg |
| Correlation Coefficient (R²) | > 0.999 | > 0.9999 |
| Limit of Detection (LOD) | 7.3 µg/L | 1.3 - 3.3 µg/kg |
| Limit of Quantification (LOQ) | 24.4 µg/L | 4.1 - 10.1 µg/kg |
| Spiked Recovery Rate | 94.3% - 109.0% | 88.6% - 107.2% |
| Intra-day Precision (RSD%) | 2.0% - 4.4% | 1.4% - 9.4% |
| Inter-day Precision (RSD%) | 3.3% - 7.0% | 1.5% - 2.8% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and selective alternative for the quantification of morpholine, often without the need for derivatization. This is particularly advantageous for complex matrices where derivatization can introduce variability.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently employed for the effective retention of the polar morpholine molecule.[1]
Experimental Protocol: LC-MS/MS Analysis of Morpholine in Apples
This protocol is based on a validated method for the determination of morpholine residues in fruit commodities.[10][11]
3.1.1. Sample Preparation
-
Homogenization: Homogenize a representative portion of the apple sample (e.g., unwashed peel, pulp, or whole fruit).
-
Extraction: Extract the homogenized sample with 1% acetic acid in methanol.[10] The acidic methanol facilitates the extraction of morpholine from the matrix.
-
Centrifugation: Centrifuge the extract to pellet solid debris.
-
Filtration: Filter the supernatant through a 0.22 µm filter prior to LC-MS/MS analysis.
Caption: Sample preparation workflow for LC-MS/MS analysis of morpholine in apples.
Instrumental Analysis: LC-MS/MS Parameters
-
LC System: Waters Acquity UPLC or equivalent.
-
MS System: Waters Xevo TQD or equivalent.
-
LC Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended.[1]
-
Mobile Phase A: 20 mM Ammonium Formate.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
MS Ionization: Electrospray Ionization (ESI), positive mode.[1]
-
Acquisition Mode: Selected Reaction Monitoring (SRM).[10] The precursor ion for morpholine is m/z 87.8, and product ions for quantification and qualification can be m/z 69.9 and 41.8, respectively.[10]
Quantitative Performance of LC-MS/MS Method
The following table summarizes the performance characteristics of the LC-MS/MS method for morpholine determination in fruit matrices.
| Parameter | Apple, Peel, and Pulp Matrices[10] | Apple and Citrus[11] |
| Linearity Range | 5 - 300 µg/L | 0.01 - 0.2 µg/g |
| Correlation Coefficient (R²) | 0.9998 | Not specified |
| Limit of Detection (LOD) | 2 µg/kg | 0.0010 - 0.0040 µg/g |
| Limit of Quantification (LOQ) | 5 µg/kg | 0.01 µg/g |
| Spiked Recovery Rate | 83% - 108% | 84% - 120% |
| Repeatability (RSDr %) | 1.1% - 3.67% | Not specified |
| Reproducibility (RSDR %) | 1.49% - 4.08% | Not specified |
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the determination of ionic species. For morpholine, which is a weak base and exists as a cation in acidic solutions, IC with suppressed conductivity detection is a suitable method, particularly in aqueous matrices like power plant water or in pharmaceutical formulations where it might be present as an impurity.[12][13]
A key advantage of IC is its ability to separate morpholine from other cations that might be present in the sample matrix.[12] For complex matrices like the drug product linezolid, a concentrator column can be used to trap morpholine while the uncharged drug substance is washed away, thereby increasing the lifetime of the analytical column.[12][14]
Conclusion
The choice of analytical methodology for the quantification of morpholine is dictated by the sample matrix, required sensitivity, and available instrumentation. GC-MS with derivatization provides a robust and reliable method, particularly for food and pharmaceutical samples. LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it a powerful tool for trace-level analysis in complex matrices. Ion chromatography presents a valuable alternative for aqueous samples and specific pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for developing and validating analytical methods for the accurate and reliable quantification of morpholine compounds, ensuring product safety and regulatory compliance.
References
-
Cao, K., Lian, K., Liu, S., Wang, Q., & Li, J. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]
-
Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. Shenyang East Chemical Science-Tech Co., Ltd. [Link]
-
Cao, K., Lian, K., Liu, S., Wang, Q., & Li, J. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
Cao, K., Lian, K., Liu, S., Wang, Q., & Li, J. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Lee, J., Shin, Y., Lee, J., Lee, K., & Kim, J. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 759. [Link]
-
Nguyen, T. H., & Chu, H. H. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 261-268. [Link]
-
ResearchGate. (n.d.). The derivatization reaction of morpholine. ResearchGate. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]
-
Singh, S., & Kumar, V. (2018). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
ALS. (n.d.). Morpholine - Analytical Method. ALS. [Link]
-
Chromatography Today. (n.d.). Easily Determine Trace Morpholine and More in Linezolid. Chromatography Today. [Link]
-
Gilbert, R., Rioux, R., & Saheb, S. E. (1984). Ion chromatographic determination of morpholine and cyclohexylamine in aqueous solutions containing ammonia and hydrazine. Semantic Scholar. [Link]
-
Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. PubMed. [Link]
-
International Journal of Multidisciplinary Research and Education. (2021). Analysis of Morpholine in Water by UV Visible Spectrophotometer. IJMREAD, 1(1), 80-83. [Link]
-
Gilbert, R., Rioux, R., & Saheb, S. E. (1984). Ion chromatographic determination of morpholine and cyclohexylamine in aqueous solutions containing ammonia and hydrazine. OSTI.GOV. [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
-
Restek. (n.d.). Morpholine: CAS # 110-91-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek. [Link]
-
Occupational Safety and Health Administration. (2003). T-PV2123-01-0305-CH. OSHA. [Link]
-
WorkSafeBC. (n.d.). Morpholine. E-Limit. [Link]
-
International Programme on Chemical Safety. (1996). Morpholine (EHC 179, 1996). Inchem.org. [Link]
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Luong, J., Shellie, R. A., Cortes, H., Gras, R., & Hayward, T. (2012). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. PubMed. [Link]
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International Programme on Chemical Safety. (1995). Morpholine (HSG 92, 1995). Inchem.org. [Link]
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Occupational Safety and Health Administration. (2022). MORPHOLINE. OSHA. [Link]
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Government Chemist. (2012). Methods for the detection of morpholine in apples. GOV.UK. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Carl ROTH. [Link]
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The Strategic Integration of 3-(Morpholinomethyl)benzoic Acid Hydrochloride in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, 3-(Morpholinomethyl)benzoic acid hydrochloride has emerged as a particularly valuable synthon. Its unique combination of a rigid benzoic acid core, a flexible and pharmacologically significant morpholine moiety, and a linking methylene group provides a versatile platform for accessing a diverse chemical space with desirable drug-like properties.
This comprehensive guide delves into the practical applications of this compound as a foundational element in the synthesis of innovative pharmaceutical agents. We will explore its intrinsic properties that render it a "privileged" scaffold and provide detailed, field-proven protocols for its incorporation into lead compounds. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
The Morpholine Advantage: A Cornerstone of Pharmacokinetic Excellence
The morpholine ring is a recurring motif in numerous approved drugs and clinical candidates, a testament to its favorable impact on a molecule's overall properties.[1][2][3] Its inclusion is a deliberate strategy to enhance potency, modulate pharmacokinetics, and improve the safety profile of a drug candidate. The morpholine moiety in this compound imparts several key advantages:
-
Enhanced Aqueous Solubility: The tertiary amine within the morpholine ring is basic, allowing for the formation of salts and improving solubility in physiological media, a critical factor for oral bioavailability.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.[3]
-
Favorable Physicochemical Properties: The presence of the oxygen atom and the flexible chair-like conformation of the morpholine ring can facilitate beneficial interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[4]
-
Modulation of pKa: The nitrogen atom in the morpholine ring has a pKa that can be advantageous for cellular permeability and target engagement.[4]
The benzoic acid component of the molecule provides a rigid scaffold and a carboxylic acid handle, which is readily amenable to a variety of chemical transformations, most notably amide bond formation and esterification. The hydrochloride salt form of the title compound enhances its stability and handling as a solid reagent.
Core Applications and Synthetic Protocols
This compound is a versatile building block for introducing the beneficial morpholinomethylphenyl moiety into a target molecule. This section provides detailed protocols for two of the most common and powerful applications: amide coupling and esterification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H16ClNO3 | [5] |
| Molecular Weight | 257.71 g/mol | [5] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in water, methanol | Inferred from structure |
Application Note 1: Synthesis of Novel Amides as Potential Kinase Inhibitors
The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[6] The carboxylic acid of this compound can be readily coupled with a wide array of primary and secondary amines to generate a library of novel amides. The morpholine moiety is a known pharmacophore in many kinase inhibitors, where it can form crucial hydrogen bond interactions with the hinge region of the kinase domain.[4][7][8]
Rationale for Experimental Choices:
The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent. HATU is a highly efficient and widely used reagent that minimizes side reactions and racemization, particularly important when working with chiral amines.[9] DIPEA (N,N-Diisopropylethylamine) is employed as a non-nucleophilic base to neutralize the hydrochloride salt and the hexafluorophosphoric acid generated during the reaction. DMF (N,N-Dimethylformamide) is chosen as the solvent due to its excellent solvating properties for a wide range of reactants and its high boiling point, allowing for a broad temperature range for reaction optimization.
Experimental Protocol: General Procedure for Amide Coupling
Caption: Amide Coupling Workflow.
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add DIPEA (2.2 equivalents). Stir the mixture at room temperature for 10 minutes.
-
Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Add HATU (1.2 equivalents) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Application Note 2: Synthesis of Ester Derivatives for Prodrug Strategies
Esterification of the carboxylic acid group of this compound is a valuable strategy for developing prodrugs.[10] Ester prodrugs can improve the lipophilicity of a parent drug, enhancing its absorption and distribution. In vivo, these esters are cleaved by esterases to release the active carboxylic acid.
Rationale for Experimental Choices:
The Fischer-Speier esterification is a classic and reliable method for synthesizing esters from carboxylic acids and alcohols using a strong acid catalyst.[11][12] In this protocol, a large excess of the alcohol is used to drive the equilibrium towards the product and to serve as the solvent. Concentrated sulfuric acid is a common and effective catalyst for this transformation. The reaction is heated to reflux to increase the reaction rate.
Experimental Protocol: General Procedure for Fischer Esterification
Caption: Fischer Esterification Workflow.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, isopropanol)
-
Concentrated sulfuric acid (H2SO4)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 equivalent) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the suspension while cooling in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified ester by ¹H NMR, ¹³C NMR, and HRMS.
Characterization of Products
Thorough characterization of the synthesized derivatives is crucial for confirming their identity and purity. The following table provides expected analytical data for a representative amide and ester derivative.
Table 2: Representative Analytical Data
| Compound | Method | Expected Data |
| N-benzyl-3-(morpholinomethyl)benzamide | ¹H NMR (CDCl₃) | δ ~7.8-7.2 (m, 9H, Ar-H), 6.5 (br s, 1H, NH), 4.6 (d, 2H, CH₂-Ph), 3.7 (t, 4H, N-(CH₂)₂), 3.5 (s, 2H, Ar-CH₂-N), 2.5 (t, 4H, O-(CH₂)₂) |
| ¹³C NMR (CDCl₃) | δ ~167 (C=O), 140-127 (Ar-C), 67 (O-CH₂), 63 (Ar-CH₂), 54 (N-CH₂), 44 (CH₂-Ph) | |
| HRMS (ESI+) | Calculated for C₁₉H₂₃N₂O₂⁺ [M+H]⁺, found m/z consistent with this formula. | |
| Methyl 3-(morpholinomethyl)benzoate | ¹H NMR (CDCl₃) | δ ~8.0-7.4 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃), 3.7 (t, 4H, N-(CH₂)₂), 3.5 (s, 2H, Ar-CH₂-N), 2.5 (t, 4H, O-(CH₂)₂) |
| ¹³C NMR (CDCl₃) | δ ~167 (C=O), 138-128 (Ar-C), 67 (O-CH₂), 63 (Ar-CH₂), 54 (N-CH₂), 52 (OCH₃) | |
| HRMS (ESI+) | Calculated for C₁₃H₁₈NO₃⁺ [M+H]⁺, found m/z consistent with this formula. |
Note: The exact chemical shifts (δ) may vary depending on the solvent and instrument.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel pharmaceutical candidates. Its inherent structural features, particularly the pharmacologically advantageous morpholine moiety, provide a solid foundation for developing compounds with improved drug-like properties. The detailed protocols provided herein for amide coupling and esterification offer reliable and adaptable methods for incorporating this valuable synthon into diverse molecular frameworks. By understanding the rationale behind these synthetic strategies, researchers are well-equipped to leverage the full potential of this compound in their drug discovery endeavors.
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Application Notes and Protocols for 3-(Morpholinomethyl)benzoic Acid Hydrochloride: A Research Primer
For Researchers, Scientists, and Drug Development Professionals
Forward
The exploration of novel chemical entities is a cornerstone of therapeutic innovation. This document is intended to serve as a foundational guide for researchers initiating studies on 3-(Morpholinomethyl)benzoic acid hydrochloride . It is important to note that as of the date of this publication, publicly accessible, peer-reviewed literature detailing specific in vitro and in vivo studies for this particular compound is limited.[1] Consequently, the following application notes and protocols are constructed based on the known chemical properties of the molecule, established methodologies for analogous benzoic acid derivatives, and predictive insights into potential biological activities. This guide is designed to be a starting point, providing a robust framework for systematic investigation.
Molecular Profile and Rationale for Investigation
1.1 Chemical Properties
This compound is a synthetic organic compound. A summary of its key chemical identifiers is presented below.
| Property | Value | Source |
| CAS Number | 137605-80-2 | [2][3][4] |
| Molecular Formula | C12H15NO3 · HCl | Amadis Chemical |
| Molecular Weight | 257.71 g/mol | Amadis Chemical |
| Structure | A benzoic acid core with a morpholinomethyl substituent at the meta-position. | PubChem[1] |
The presence of a benzoic acid core is significant, as this scaffold is found in numerous biologically active molecules with a wide range of therapeutic applications, including anti-inflammatory and anticancer agents.[5][6][7] The morpholine group, a common heterocycle in medicinal chemistry, can improve aqueous solubility and metabolic stability, and often serves as a pharmacophore for various receptors and enzymes. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions, making it suitable for experimental assays.[8]
1.2 Postulated Biological Activity
Given the structural motifs, this compound is a candidate for investigation in several therapeutic areas:
-
Oncology: Benzoic acid derivatives have been explored as inhibitors of enzymes crucial to cancer cell proliferation, such as phosphatidylcholine-specific phospholipase C (PC-PLC) and histone deacetylases (HDACs).[9][10] The morpholine moiety has also been incorporated into anticancer agents targeting pathways like the VEGFR-2 signaling cascade.[11]
-
Inflammation: The benzoic acid scaffold is central to many non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives have been investigated for their ability to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or by affecting pro-inflammatory cytokine production.[12][13][14]
Foundational In Vitro Evaluation
The initial phase of research should focus on establishing the compound's baseline activity and cytotoxic profile across relevant cell lines.
2.1 Experimental Workflow: Initial In Vitro Screening
Caption: Workflow for initial in vitro evaluation of this compound.
2.2 Protocol: Cell Viability (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer cell lines (e.g., A549 for lung, HCT116 for colon) and a non-cancerous control cell line (e.g., hFOB 1.19).
-
This compound (properly solubilized, e.g., in DMSO or water).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a acidified isopropanol solution).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of the compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Causality and Validation: This assay's trustworthiness stems from its reliance on mitochondrial activity as a proxy for cell viability. A dose-dependent decrease in absorbance indicates cytotoxicity. Comparing IC50 values across cancerous and non-cancerous cell lines provides an initial therapeutic index.
Preliminary In Vivo Assessment
Should in vitro studies reveal promising and selective activity, preliminary in vivo studies can be initiated to assess tolerability and efficacy.
3.1 Experimental Workflow: In Vivo Efficacy Model
Caption: Workflow for a preliminary in vivo xenograft study.
3.2 Protocol: Anti-inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Rat Model
This protocol is based on established models for evaluating potential anti-inflammatory agents.[14][15]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g).
-
This compound.
-
Lipopolysaccharide (LPS) from E. coli.
-
Saline solution (vehicle).
-
Positive control (e.g., Dexamethasone).
-
ELISA kits for TNF-α, IL-6, and IL-1β.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle (Saline)
-
Group 2: LPS control (LPS + Vehicle)
-
Group 3: Positive Control (LPS + Dexamethasone)
-
Group 4-6: Test Compound (LPS + this compound at low, medium, and high doses).
-
-
Dosing: Administer the test compound or vehicle orally or via intraperitoneal (IP) injection one hour prior to the LPS challenge.
-
Inflammation Induction: Administer LPS (e.g., 1 mg/kg, IP) to all groups except the vehicle-only group.
-
Sample Collection: At a predetermined time point post-LPS administration (e.g., 2-4 hours), collect blood via cardiac puncture under anesthesia.
-
Cytokine Analysis: Separate serum and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the LPS control group.
Causality and Validation: A statistically significant reduction in pro-inflammatory cytokine levels in the compound-treated groups compared to the LPS control group would indicate potential anti-inflammatory activity. The inclusion of a positive control validates the assay's responsiveness.
Conclusion and Future Directions
The provided frameworks for in vitro and in vivo evaluation offer a logical and scientifically sound pathway for characterizing the biological activity of this compound. The initial focus should remain on confirming cytotoxic and sub-toxic concentrations to inform the design of subsequent, more complex mechanistic studies. Given its structural components, investigating its potential as an inhibitor of key oncogenic or inflammatory pathways is a rational starting point. All research must be conducted with appropriate controls to ensure the generation of robust and reproducible data.
References
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PubChem. 3-(morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate. National Center for Biotechnology Information. Available at: [Link]
-
Universal Biologicals. This compound. Available at: [Link]
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Satpute, M.S. et al. synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Rasayan Journal of Chemistry. Available at: [Link]
-
Ma, Y. et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry. Available at: [Link]
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PubChem. 3-(Aminomethyl)benzoic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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Fasanmade, A.A. et al. (2021). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]
-
Pilkington, L.I. et al. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. MedChemComm. Available at: [Link]
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Ghorab, M.M. et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Varghese, S. et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Oncotarget. Available at: [Link]
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Ma, Y. et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. Available at: [Link]
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Caroline, C. et al. (2021). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Scientia Pharmaceutica. Available at: [Link]
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Moody, R.P. et al. (1993). Percutaneous absorption of nicotinic acid, phenol, benzoic acid and triclopyr butoxyethyl ester through rat and human skin in vitro: further validation of an in vitro model by comparison with in vivo data. Journal of Applied Toxicology. Available at: [Link]
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Kumar, P. et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]
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Caroline, C. et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators. Available at: [Link]
-
Caroline, C. et al. (2019). CHARACTERIZATION OF PHARMACOKINETICS OF 2-((3-(CHLOROMETHYL)BENZOYL)OXY) BENZOIC ACID IN RATS BY USING HPLC-DAD METHOD. ResearchGate. Available at: [Link]
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High-performance liquid chromatography (HPLC) methods for analyzing benzoic acid derivatives.
Introduction: The Significance of Benzoic Acid and Its Derivatives
Benzoic acid and its derivatives are a class of organic compounds widely utilized for their antimicrobial properties.[1][2] They serve as crucial preservatives in a vast array of products spanning the food and beverage, pharmaceutical, and cosmetic industries.[1][3] Common derivatives include salicylic acid, p-hydroxybenzoic acid, and various parabens (methylparaben, ethylparaben, etc.).[1] Given their widespread use, the accurate and reliable quantification of these compounds is paramount for quality control, regulatory adherence, and ultimately, consumer safety.[1][4] High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, lauded for its precision, sensitivity, and versatility.[4][5]
This comprehensive guide provides detailed application notes and robust protocols for the analysis of benzoic acid and its derivatives by HPLC. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale underpinning these methodologies.
Pillar 1: The Chromatographic Principle - A Deep Dive into Reversed-Phase HPLC
The most prevalent and effective method for the separation of benzoic acid and its derivatives is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7][8] This technique employs a nonpolar stationary phase, typically a C18-bonded silica column, and a polar mobile phase.[1][4] The separation is governed by the differential partitioning of the analytes between these two phases.
The Critical Role of Mobile Phase pH:
A key challenge in the analysis of acidic compounds like benzoic acid and its derivatives is managing their ionization state.[9][10] These compounds are weak acids, and their degree of ionization is dependent on the pH of the surrounding environment. In their ionized (deprotonated) form, they are highly polar and exhibit poor retention on a nonpolar C18 column, leading to potential issues like poor peak shape (tailing) and inadequate separation.[9][10]
To counteract this, the mobile phase is acidified. The fundamental principle is to maintain the mobile phase pH at least 1.5 to 2 units below the pKa of the analytes.[9][10] This ensures that the acidic compounds remain in their neutral, protonated form, increasing their hydrophobicity and promoting better interaction with the stationary phase. This results in improved retention, sharper peaks, and enhanced resolution.[9][11] Commonly used acids for pH adjustment include phosphoric acid and formic acid.[9]
Visualizing the HPLC Workflow
The following diagram illustrates the typical workflow for the HPLC analysis of benzoic acid derivatives, from sample preparation to data analysis.
Caption: A generalized workflow for the HPLC analysis of benzoic acid derivatives.
Pillar 2: Self-Validating Protocols for Robust Analysis
The following protocols are designed to be inherently robust and can be validated according to ICH guidelines or internal quality standards. Method validation typically involves assessing linearity, precision, accuracy, sensitivity (LOD and LOQ), and robustness.[5][12][13]
Protocol 1: General Purpose HPLC Method for Benzoic Acid and Common Derivatives
This method is a versatile starting point for the simultaneous determination of benzoic acid, salicylic acid, p-hydroxybenzoic acid, and parabens.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Standard system with pump, autosampler, column oven, and DAD or UV-Vis detector. | Provides the necessary components for reproducible chromatographic separation and detection. |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size. | The C18 stationary phase offers excellent hydrophobicity for retaining benzoic acid derivatives. The specified dimensions provide a good balance of resolution and analysis time. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 20 mM KH₂PO₄), pH 2.5 (40:60 v/v). | Acetonitrile is a common organic modifier. The acidic phosphate buffer ensures the analytes are in their non-ionized form for optimal retention and peak shape.[9][14] |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, providing efficient separation. |
| Column Temp. | 30 °C. | Maintaining a constant temperature ensures reproducible retention times.[15] |
| Detection | Diode Array Detector (DAD) or UV-Vis at 230 nm and 254 nm. | DAD allows for the monitoring of multiple wavelengths, enhancing specificity. 230 nm and 254 nm are common wavelengths where benzoic acid and its derivatives exhibit strong absorbance.[2] |
| Injection Vol. | 10 µL. | A typical injection volume that balances sensitivity with the risk of column overloading. |
2. Reagents and Materials:
-
Standards: Analytical grade (≥99% purity) benzoic acid, salicylic acid, p-hydroxybenzoic acid, methylparaben, and ethylparaben.[1]
-
Solvents: HPLC grade acetonitrile and methanol.[1]
-
Reagents: Analytical grade phosphoric acid and potassium dihydrogen phosphate.[1]
-
Water: Deionized water, filtered through a 0.45 µm membrane.[1]
-
Filtration: 0.45 µm syringe filters (PTFE or Nylon).[1]
3. Preparation of Solutions:
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at 4°C.[1]
-
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a concentration range suitable for calibration (e.g., 1-100 µg/mL).[1]
4. Sample Preparation:
The goal of sample preparation is to extract the analytes of interest from the sample matrix and remove any interfering substances.[16]
-
Liquid Samples (e.g., beverages):
-
Solid/Semi-solid Samples (e.g., creams, sauces):
-
Accurately weigh approximately 1-2 grams of the homogenized sample into a 50 mL centrifuge tube.[1]
-
Add 20 mL of methanol, vortex for 2 minutes, and sonicate for 15 minutes to extract the analytes.[1]
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Collect the supernatant. For exhaustive extraction, this step can be repeated.
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.[1]
-
5. Chromatographic Procedure and Data Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[9]
-
Inject a blank (mobile phase) to ensure the system is free of contaminants.
-
Inject the standard solutions in order of increasing concentration to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each analyte in the sample using the calibration curve.
Pillar 3: Field-Proven Insights and Troubleshooting
Even with a robust method, chromatographic issues can arise. Understanding the potential causes and their solutions is crucial for efficient and accurate analysis.
Common Problems and Solutions in the Analysis of Benzoic Acid Derivatives:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: Residual silanol groups on the silica-based column interact with the acidic analytes.[9][10] 2. Inappropriate Mobile Phase pH: The pH is too close to the analyte's pKa, causing partial ionization.[9][10] | 1. Adjust Mobile Phase pH: Ensure the pH is at least 1.5-2 units below the analyte's pKa.[9] 2. Use an End-Capped Column: Modern, high-purity end-capped C18 columns minimize silanol interactions.[10] |
| Baseline Noise or Drift | 1. Contaminated Solvents/Reagents: Use of non-HPLC grade solvents or reagents.[9] 2. Dissolved Air in Mobile Phase: Air bubbles can form in the detector cell.[9][15] 3. Column Temperature Fluctuations: Inconsistent column temperature affects retention.[15] | 1. Use High-Purity Solvents: Always use HPLC grade solvents and reagents.[9] 2. Degas Mobile Phase: Degas the mobile phase using sonication or an online degasser.[9][15] 3. Use a Column Oven: Maintain a stable column temperature with a thermostat-controlled oven.[15] |
| Retention Time Drift | 1. Changes in Mobile Phase Composition: Inaccurate preparation or evaporation of the more volatile solvent.[15] 2. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[15] 3. Pump Malfunction: Inconsistent flow rate.[9] | 1. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent reservoirs capped.[15] 2. Ensure Proper Equilibration: Equilibrate the column for at least 10-20 column volumes.[9] 3. Prime the Pump: Ensure the pump is properly primed and the check valves are clean.[9] |
Advanced Technique: UHPLC-MS/MS for Enhanced Sensitivity and Selectivity
For complex matrices or when very low detection limits are required, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful alternative.[17][18] This technique offers superior sensitivity and selectivity by utilizing the mass-to-charge ratio of the analytes for detection. The sample preparation and chromatographic principles are similar to HPLC, but the detection method provides an additional layer of confirmation and can resolve co-eluting peaks that would be indistinguishable by UV detection alone.
Visualizing Analyte Separation
The following diagram illustrates the logical relationship in achieving chromatographic separation of benzoic acid and its derivatives.
Caption: The principle of separation for benzoic acid derivatives in RP-HPLC.
Conclusion
The HPLC methods detailed in this guide provide a robust framework for the accurate and reliable analysis of benzoic acid and its derivatives. By understanding the underlying scientific principles, from the critical role of mobile phase pH to the nuances of sample preparation, researchers and scientists can develop and validate methods that ensure product quality and safety. Adherence to these protocols, combined with diligent troubleshooting, will empower professionals in the food, pharmaceutical, and cosmetic industries to meet and exceed regulatory standards.
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- NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC.
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Application Note: Quantitative Analysis of Morpholine and its Derivatives by Derivatization-Coupled Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Morpholine and its derivatives are utilized across diverse industries, from being key intermediates in pharmaceutical synthesis to acting as corrosion inhibitors and emulsifiers in fruit wax coatings.[1][2] However, their potential to form N-nitrosomorpholine (NMOR), a probable human carcinogen, necessitates rigorous monitoring in consumer products and pharmaceutical ingredients.[3][4][5] Direct analysis of morpholine by gas chromatography is hindered by its high polarity, leading to poor peak shape and low sensitivity.[1][6] This application note details a robust, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive quantification of morpholine. The protocol employs a pre-column derivatization step, converting morpholine into the stable and volatile N-nitrosomorpholine, enabling reliable analysis across various matrices, including fruit products and active pharmaceutical ingredients (APIs).[6][7]
Introduction: The Analytical Challenge
Morpholine (C₄H₉NO) is a heterocyclic secondary amine widely used as a building block for synthesizing APIs, a component of waxes applied to fruits to prevent moisture loss, and an additive in boiler water systems.[2][8][9] While beneficial in these applications, its safety is a significant concern. Under certain conditions, particularly in the presence of nitrites, morpholine can be converted to N-nitrosomorpholine (NMOR), a compound classified as a potent carcinogen in animal studies.[4] This has led to regulatory scrutiny and prohibitions on its use in many countries.[4][8]
The primary analytical challenge in monitoring morpholine using GC-MS lies in its physicochemical properties. As a polar, hygroscopic compound, it exhibits poor volatility and strong interaction with the active sites in a standard GC system. This results in significant peak tailing, low response, and poor reproducibility, making direct quantification unreliable.[6] To overcome this, a chemical derivatization strategy is employed. The secondary amine group of morpholine reacts readily with a nitrosating agent under acidic conditions to form N-nitrosomorpholine (NMOR), a derivative that is significantly more volatile and less polar, making it ideally suited for GC-MS analysis.[6][7][10]
The Derivatization Principle
The core of this analytical method is the quantitative conversion of morpholine to NMOR. This reaction is typically carried out using sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid).[6] The acidic environment generates nitrous acid (HNO₂), which then reacts with the secondary amine of morpholine to yield the stable N-nitroso derivative. This process dramatically improves the analyte's chromatographic behavior and allows for sensitive detection by the mass spectrometer.
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Application Notes and Protocols: Synthesis of Benzomorpholine Derivatives for Anti-Cancer Research
Introduction: The Therapeutic Promise of the Benzomorpholine Scaffold
The benzomorpholine nucleus, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. In the realm of oncology, benzomorpholine derivatives are emerging as a promising class of therapeutic agents, exhibiting potent activity against various cancer cell lines. Their mechanisms of action are often multifaceted, targeting key enzymes and signaling pathways implicated in tumor growth, proliferation, and metastasis.
This guide provides a comprehensive overview of the synthesis and biological evaluation of benzomorpholine derivatives for anti-cancer research. We will delve into the strategic considerations behind synthetic routes, provide detailed, field-proven protocols for key reactions, and explore the molecular mechanisms that underpin their anti-neoplastic effects. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.
Strategic Approaches to Benzomorpholine Synthesis
The construction of the benzomorpholine core can be achieved through several synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern on both the aromatic ring and the morpholine moiety, as well as the availability of starting materials. Two classical and highly effective methods for the synthesis of key precursors and the benzomorpholine core itself are the Pictet-Spengler reaction and the Ullmann condensation .
The Pictet-Spengler Reaction: A Powerful Tool for Tetrahydroisoquinoline Analogs
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinoline and related heterocyclic systems.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3] This reaction is particularly valuable for creating densely functionalized heterocyclic scaffolds. While traditionally used for tetrahydroisoquinolines, analogous cyclizations can be employed to construct related heterocyclic systems. The driving force for this reaction is the formation of a stable iminium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring.[2]
Experimental Protocols
Protocol 1: Synthesis of a Tetrahydro-β-carboline Precursor via Pictet-Spengler Reaction
This protocol describes the synthesis of a tetrahydro-β-carboline, a related heterocyclic structure whose synthesis illustrates the principles of the Pictet-Spengler reaction, which can be adapted for benzomorpholine synthesis.
Materials:
-
Tryptamine
-
Ethyl glyoxalate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of tryptamine (1.0 eq) in dichloromethane (DCM), add ethyl glyoxalate (1.1 eq).
-
Acid Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired tetrahydro-β-carboline product.[4]
The Ullmann Condensation: Forging C-N and C-O Bonds
The Ullmann condensation is a copper-catalyzed reaction that is instrumental in forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial for the synthesis of various benzomorpholine derivatives.[5] This reaction typically involves the coupling of an aryl halide with an amine or an alcohol in the presence of a copper catalyst and a base, often at elevated temperatures.[5][6] The versatility of the Ullmann reaction allows for the introduction of a wide range of substituents on the nitrogen atom of the morpholine ring, enabling the exploration of structure-activity relationships.
Protocol 2: N-Arylation of a Morpholine Derivative via Ullmann Condensation
This protocol provides a general procedure for the copper-catalyzed N-arylation of a morpholine derivative.
Materials:
-
Substituted morpholine
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, a diamine)
-
Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., dimethylformamide (DMF) or toluene)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add CuI (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2.0 eq).
-
Addition of Reactants: Add the substituted morpholine (1.0 eq) and the aryl halide (1.2 eq) to the flask.
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to 100-140 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Washing: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-arylated morpholine derivative.[7][8]
Visualization of Synthetic Workflow
Caption: General synthetic workflow for benzomorpholine derivatives.
Mechanism of Action: Targeting Key Cancer Pathways
Benzomorpholine derivatives have been shown to exert their anti-cancer effects by targeting critical signaling pathways involved in tumor progression. Two prominent molecular targets that have been identified are Enhancer of Zeste Homolog 2 (EZH2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .
EZH2 Inhibition: An Epigenetic Approach to Cancer Therapy
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][9] This epigenetic mark leads to the silencing of tumor suppressor genes, promoting cancer cell proliferation and survival.[10] Overexpression of EZH2 is observed in a variety of cancers and is often associated with poor prognosis.[11]
Benzomorpholine derivatives have been identified as potent inhibitors of EZH2.[11][12] By binding to the EZH2 active site, these compounds can block its methyltransferase activity, leading to a decrease in H3K27me3 levels. This, in turn, results in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[11]
Caption: Mechanism of EZH2 inhibition by benzomorpholine derivatives.
VEGFR-2 Inhibition: Targeting Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen.[13] VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[13][14]
Several benzomorpholine and related heterocyclic derivatives have demonstrated potent inhibitory activity against VEGFR-2.[15] By competing with ATP for binding to the kinase domain of VEGFR-2, these small molecules can block its autophosphorylation and downstream signaling. This leads to the inhibition of angiogenesis, thereby starving the tumor of its blood supply and impeding its growth.
Caption: VEGFR-2 signaling pathway and its inhibition.
Biological Evaluation: Assessing Anti-Cancer Activity
The anti-cancer potential of newly synthesized benzomorpholine derivatives is typically assessed through a series of in vitro assays against a panel of human cancer cell lines.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, NCI-H1975, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzomorpholine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzomorpholine derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Structure-Activity Relationship (SAR) and Data Presentation
The systematic modification of the benzomorpholine scaffold and the evaluation of the resulting analogs' anti-cancer activity allow for the elucidation of structure-activity relationships (SAR). This provides valuable insights into the key structural features required for potent and selective activity.
| Compound ID | R¹ | R² | Target | Cancer Cell Line | IC₅₀ (µM) | Citation |
| 6b | Br | 4-pyridyl | EZH2 | A549 | >10 | [11][12] |
| 6c | Br | 3-pyridyl | EZH2 | A549 | 5.2 | [11][12] |
| 6x | Phenyl | 4-pyridyl | EZH2 | A549 | 2.3 | [11][12] |
| 6y | Phenyl | 3-pyridyl | EZH2 | A549 | 1.1 | [11][12] |
| 6y | Phenyl | 3-pyridyl | EZH2 | NCI-H1975 | 1.1 | [11][12] |
| Benzofuran 4b | - | - | VEGFR-2 | A549 | 1.48 | [15] |
| Benzofuran 15a | - | - | VEGFR-2 | NCI-H23 | 2.52 | [15] |
| Benzofuran 16a | - | - | VEGFR-2 | NCI-H23 | 0.49 | [15] |
Note: The table includes data for benzomorpholine and related benzofuran derivatives to illustrate the anti-cancer potential of these scaffolds.
Conclusion and Future Directions
Benzomorpholine derivatives represent a highly promising class of compounds for the development of novel anti-cancer agents. Their synthetic accessibility, coupled with their ability to potently and selectively inhibit key oncogenic targets such as EZH2 and VEGFR-2, makes them attractive candidates for further investigation. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of new benzomorpholine-based therapeutics. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into preclinical and clinical development.
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Synthesis and Pharmacological Profile of Hydrazide Compounds. (2020). Research Journal of Pharmacy and Technology, 13(10), 4967-4976. [Link]
-
Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. (2023). Scientific Reports, 13(1), 2169. [Link]
-
The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. (2024). ResearchGate. [Link]
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- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation and Role of EZH2 in Cancer [e-crt.org]
- 11. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Morpholinomethyl)benzoic acid hydrochloride
Welcome to the technical support center for the synthesis of 3-(Morpholinomethyl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and overcome common challenges encountered during this procedure.
I. Overview of the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic route involves the reaction of 3-carboxybenzaldehyde with morpholine in the presence of a reducing agent. Another approach is the Mannich-type reaction, which involves the aminoalkylation of a benzoic acid derivative.[1][2] This guide will focus on troubleshooting and optimizing this synthetic pathway.
Reaction Workflow
A generalized workflow for the synthesis is depicted below. Specific conditions and reagents may vary based on the chosen literature procedure.
Caption: A simplified workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.
-
-
Suboptimal Reagent Stoichiometry: The ratio of reactants is critical.
-
Solution: Ensure that the morpholine and the reducing agent are used in the correct molar equivalents relative to the 3-carboxybenzaldehyde. A slight excess of the amine and reducing agent may be beneficial, but a large excess can complicate purification.
-
-
Inefficient Reduction: The chosen reducing agent or the reaction conditions may not be optimal for the reductive amination.
-
Solution: Sodium borohydride (NaBH₄) is a common choice. Ensure it is fresh and has been stored properly to maintain its reactivity. The reaction is often performed in a protic solvent like methanol or ethanol. The rate of addition of the reducing agent can also be critical; a slow, portion-wise addition at a controlled temperature (e.g., 0 °C) can prevent runaway reactions and improve selectivity.
-
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired product.
-
Solution: A common side reaction is the over-reduction of the carboxylic acid group. Using a milder reducing agent or carefully controlling the reaction temperature can minimize this. Another possibility is the formation of dimers or polymers. Maintaining a more dilute reaction mixture can sometimes disfavor these intermolecular reactions.
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and crystallization steps.
-
Solution: Optimize the pH during the aqueous work-up to ensure the product is in the desired form (free base or salt) for efficient extraction into the organic layer. When performing recrystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and recovery.[3][4]
-
Q2: I am observing significant impurity peaks in my crude product analysis (TLC/HPLC/NMR). What are these impurities and how can I prevent their formation?
Possible Impurities & Prevention Strategies:
| Impurity | Potential Cause | Prevention Strategy |
| Unreacted 3-carboxybenzaldehyde | Incomplete reaction; insufficient reducing agent. | Monitor reaction to completion; use a slight excess of morpholine and reducing agent. |
| 3-(Hydroxymethyl)benzoic acid | Reduction of the aldehyde before imine formation. | Add the reducing agent slowly after the initial formation of the imine. |
| Over-reduced product (alcohol) | Reduction of the carboxylic acid group. | Use a milder reducing agent; carefully control temperature and reaction time. |
| Dimeric or polymeric byproducts | Intermolecular side reactions. | Use more dilute reaction conditions; control the rate of addition of reagents. |
Q3: I am having difficulty with the final crystallization and isolation of the hydrochloride salt. What can I do?
Possible Issues & Solutions:
-
Oiling Out: The product may separate as an oil instead of a crystalline solid.
-
Solution: This often happens when the solution is supersaturated or cooled too quickly. Try using a different solvent or a mixture of solvents for crystallization. Seeding the solution with a small crystal of the product can also induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystal formation.
-
-
Poor Crystal Quality: The resulting crystals may be very fine or amorphous, making them difficult to filter and dry.
-
Solution: Slow cooling of the crystallization mixture generally leads to larger, more well-defined crystals. Consider dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
-
Incomplete Precipitation: A significant amount of the product remains dissolved in the mother liquor.
-
Solution: Ensure the correct solvent is being used for precipitation of the hydrochloride salt. Typically, the free base is dissolved in a solvent like isopropanol or ethanol, and then a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) is added. The choice of solvent is critical to ensure the hydrochloride salt is insoluble.
-
Troubleshooting Logic Flow
Caption: A flowchart outlining the troubleshooting logic for common synthesis issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Mannich reaction variant for this synthesis? In a Mannich-type synthesis, an acid catalyst facilitates the formation of the electrophilic iminium ion from the amine and formaldehyde (or another aldehyde).[1] This iminium ion is then attacked by the nucleophilic enol form of the carbonyl compound. The acidic conditions promote the formation of the enol, thus driving the reaction forward.[5]
Q2: Can I use a different amine instead of morpholine? Yes, the Mannich reaction is versatile and can be performed with various primary or secondary amines.[2] However, using a different amine will result in a different final product. The choice of amine depends on the desired structure of the target molecule.
Q3: Is it possible to perform this reaction under solvent-free conditions? While many organic reactions are moving towards greener, solvent-free conditions, the synthesis of this compound typically requires a solvent to ensure proper mixing of the reagents and to control the reaction temperature. The feasibility of a solvent-free approach would need to be experimentally determined and may require specialized equipment.
Q4: What are the key safety precautions I should take during this synthesis? Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Morpholine is corrosive and flammable, and sodium borohydride is a reactive reducing agent that can release hydrogen gas upon contact with acid or water. Handle all chemicals with care and consult the Safety Data Sheets (SDS) for each reagent before starting the experiment.[6]
Q5: How can I confirm the identity and purity of my final product? A combination of analytical techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Melting Point Analysis: To compare with the literature value for the pure compound.
IV. References
-
Jiang, H., et al. (2012). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. [Link]
-
Google Patents. CN115490650B - Synthesis method of morpholine benzoate compound.
-
Köteles, I., et al. (2021). Synthesis of 3‐O‐Carboxyalkyl Morphine Derivatives and Characterization of Their Acid‐Base Properties. Chemistry & Biodiversity. [Link]
-
Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds. [Link]
-
Reddy, B. V. S., et al. (2014). The Redox-Mannich Reaction. Organic Letters. [Link]
-
Al-Shiekh, M. A., et al. (2017). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Molecules. [Link]
-
Google Patents. WO2005105100A1 - Morpholine compounds.
-
Wikipedia. Mannich reaction. [Link]
-
PubChem. 3-(morpholin-4-ylmethyl)benzoic acid. [Link]
-
Chemistry LibreTexts. Mannich Reaction. [Link]
-
L.S. College, Muzaffarpur. Mannich reaction. [Link]
-
ResearchGate. Eschenmoser's salt. [Link]
-
Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. [Link]
-
AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]
-
Arctom Scientific. CAS NO. 137605-80-2 | this compound. [Link]
-
Google Patents. US3235588A - Purification of benzoic acid.
-
Vedantu. Preparation of benzoic acid from benzene. [Link]
-
Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards. [Link]
-
Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.
-
Rasayan Journal of Chemistry. synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I]. [Link]
-
Hadinugroho, W. A. S., et al. (2022). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Journal of Applied Pharmaceutical Science. [Link]
-
ResearchGate. Synthesis and refining of benzoic acid. [Link]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. adichemistry.com [adichemistry.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. PubChemLite - 3-(morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate (C12H15NO3) [pubchemlite.lcsb.uni.lu]
Common side-products in the synthesis of morpholine benzoate compounds.
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex molecules containing morpholine and benzoate moieties.
Our focus extends beyond the simple acid-base salt formation of morpholine benzoate. We delve into the more intricate challenges encountered during covalent bond formation—specifically, esterification and amidation reactions—which are common pathways in the synthesis of active pharmaceutical ingredients (APIs). Understanding and controlling the side-products in these reactions is paramount for ensuring the purity, safety, and efficacy of the final compound, as well as for navigating stringent regulatory requirements.[1]
This resource provides in-depth, cause-and-effect explanations for common issues, offering not just solutions but a foundational understanding to empower your synthetic strategy.
Section 1: Frequently Asked Questions (FAQs) - Quick Diagnosis
This section provides rapid answers to common initial observations during your synthesis.
Q1: My LC-MS analysis shows an unexpected peak with a mass of [M+16]. What is the likely identity of this impurity?
A: An [M+16] peak is the classic signature of an N-oxide . The nitrogen atom in the morpholine ring is a secondary or tertiary amine, making it susceptible to oxidation. This is one of the most common side-products encountered in the synthesis and storage of morpholine-containing compounds.[1][2]
Q2: I was attempting to synthesize an ester from a starting material containing both a hydroxyl (-OH) group and a morpholine ring, but my main product is an amide. What happened?
A: This is a classic case of competitive reactivity. The nitrogen atom of the morpholine ring is typically more nucleophilic than a hydroxyl group. Under neutral or basic conditions, or when using standard peptide coupling agents, the morpholine nitrogen will preferentially attack the activated carboxylic acid, leading to the formation of an amide rather than the desired ester.[3][4]
Q3: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted starting materials. What are the first parameters I should investigate?
A: For esterification reactions, especially Fischer esterification, the reaction is reversible and often requires forcing conditions to proceed to completion.[3] Key factors to re-evaluate are:
-
Water Removal: Ensure you are effectively removing water as it forms, which drives the equilibrium toward the product.
-
Catalyst: Verify the acid catalyst is active and present in a sufficient amount.
-
Temperature and Time: These reactions can be slow; consider increasing the reaction time or temperature, while monitoring for degradation.
-
Stoichiometry: Using an excess of one reactant (typically the alcohol) can shift the equilibrium.[4]
Q4: What are the most effective analytical techniques for identifying and quantifying these side-products?
A: A multi-technique approach is best for robust impurity profiling.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Indispensable for detecting and obtaining molecular weight information on impurities.[5]
-
HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography): The primary tool for quantifying the purity of your main compound and the relative amounts of impurities.[6]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: The gold standard for definitive structural elucidation of isolated impurities.
-
HRMS (High-Resolution Mass Spectrometry): Provides exact mass data, allowing you to determine the elemental composition of an unknown impurity with high confidence.[5]
Section 2: In-Depth Troubleshooting Guides
This section provides a detailed, mechanism-based exploration of specific challenges.
Guide 1: The Persistent Morpholine N-Oxide Impurity
The oxidation of the morpholine nitrogen is a frequent and often frustrating side reaction. N-oxides can alter the pharmacological and toxicological profile of a compound and may undergo further degradation.[2]
Q: What is the mechanism of N-Oxide formation and what are the common oxidizing sources?
A: The lone pair of electrons on the morpholine nitrogen atom attacks an electrophilic oxygen source. Common sources in a standard laboratory setting include:
-
Atmospheric Oxygen: Particularly during prolonged heating in the presence of air.
-
Peroxides: Trace peroxide impurities in solvents like tetrahydrofuran (THF), diethyl ether, or dioxane can be a major culprit.
-
Oxidizing Reagents: If your synthetic route involves any oxidizing agents, they may not be fully selective for the intended functional group.
Caption: Competitive pathways for amide vs. ester formation.
Data Summary: Reaction Condition Selection
| Feature | Amide Formation (Undesired) | Ester Formation (Desired) |
| pH | Neutral to Basic | Strongly Acidic |
| Typical Reagents | DCC, EDC, HATU, Benzoyl Chloride | Benzoic Acid, excess Alcohol |
| Catalyst | --- | H₂SO₄, p-TsOH, HCl |
| Key Principle | Exploits high nucleophilicity of N | Deactivates N via protonation |
Guide 3: Other Process-Related Side-Products
Beyond N-oxides and amides, other impurities can arise from the reactants or conditions.
Q: I observe a high molecular weight impurity. Could it be from self-condensation?
A: Yes. Under the strongly acidic and dehydrating conditions of Fischer esterification, benzoic acid can react with itself to form benzoic anhydride . This is more likely at high concentrations and temperatures. [7]* Identification: Benzoic anhydride has a characteristic set of carbonyl stretches in its IR spectrum and a distinct aromatic proton pattern in NMR.
-
Prevention: Use a less aggressive dehydrating agent, control the temperature carefully, and consider using an excess of the alcohol component to favor the intermolecular esterification.
Q: My final product has impurities related to the starting materials of my multi-step synthesis. How can I troubleshoot this?
A: Impurities often carry through from previous steps. This is particularly true in the synthesis of complex APIs like Gefitinib, where isomeric impurities or precursors might persist. [8][9]* Rigorous Intermediate Purification: Do not proceed to the next step with impure material. Each intermediate should be purified and characterized (NMR, LC-MS) to meet a defined purity specification.
-
Forced Degradation Studies: Intentionally stressing your intermediates (e.g., with acid, base, heat, oxidant) can help you proactively identify potential degradants that might appear as impurities in the final step. [6]
Section 3: Standardized Protocols
Protocol 1: General Purpose LC-MS Method for Impurity Profiling
This protocol provides a starting point for separating and identifying polar and non-polar impurities in a morpholine-benzoate synthesis reaction.
-
Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive mode. Scan range 100-1000 m/z.
-
QC Checkpoint: Ensure the method achieves baseline separation between your starting materials and the main product before analyzing for trace impurities.
Protocol 2: Purification of Basic Morpholine Compounds by Column Chromatography
The basicity of the morpholine moiety can cause significant peak tailing and poor recovery on standard silica gel. This protocol mitigates that issue.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Eluent Preparation: Choose a suitable non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol). To this system, add 1% triethylamine (Et₃N) .
-
Expert Insight: The triethylamine acts as a competitive base, binding to the acidic silanol groups on the silica surface. This prevents your basic morpholine compound from interacting strongly with the stationary phase, resulting in sharper peaks and better recovery. [10]3. Column Packing: Pack the column using the triethylamine-modified eluent.
-
-
Loading: Load your crude sample adsorbed onto a small amount of silica gel ("dry loading").
-
Elution: Run the column using a gradient of your modified eluent system.
-
QC Checkpoint: Monitor fractions by TLC, using a TLC chamber pre-saturated with the eluent vapor. The Rf values on TLC should be predictive of the column elution behavior.
References
- Gefitinib Impurity Synthesis: The Importance of Precision in Pharmaceutical Analysis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Reboxetine Impurities and Related Compound. (n.d.). Veeprho.
- Gefitinib synthesis. (n.d.). ChemicalBook.
- Gefitinib and Impurities. (n.d.). BOC Sciences.
- Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. (2023). MDPI.
- Zhao, Z. Z., et al. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical Sciences.
- Reactions of Carboxylic Acids - Ester and Amide Formation. (2023). Chemistry LibreTexts.
- Process for synthesis of gefitinib. (n.d.). ResearchGate.
- US8350029B2 - Process for the preparation of gefitinib. (n.d.). Google Patents.
- Technical Support Center: Esterification of Substituted Benzoic Acids. (n.d.). BenchChem.
- Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. (n.d.). BenchChem.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for HPLC analysis of benzoic acid derivatives.
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and solutions to common chromatographic challenges. The content is structured in a practical question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guide
This section provides systematic solutions to common problems observed during the HPLC analysis of benzoic acid derivatives. Each guide follows a logical diagnostic workflow to help you identify the root cause and implement the correct solution efficiently.
Issue 1: Poor Peak Shape - Tailing Peaks
Q: Why are my benzoic acid derivative peaks showing significant tailing?
A: Peak tailing is the most common chromatographic problem when analyzing acidic compounds like benzoic acid derivatives. It compromises peak integration and reduces resolution. The primary culprits are undesirable secondary interactions between the analyte and the stationary phase, or sub-optimal mobile phase conditions.
Primary Causes & Step-by-Step Solutions:
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can become ionized (Si-O⁻) and interact strongly with the polar carboxyl group of benzoic acid derivatives via hydrogen bonding or ion-exchange, delaying a portion of the analyte molecules and causing a "tail".[1][2][3]
-
Solution A: Adjust Mobile Phase pH. The most effective solution is to suppress the ionization of both the analyte and the silanol groups. Lower the pH of your mobile phase to be at least 1.5-2 pH units below the pKa of your analyte.[4][5][6] For benzoic acid (pKa ≈ 4.2), a mobile phase pH of 2.5-3.0 is ideal.[7][8][9][10] This ensures the benzoic acid derivative is in its neutral, protonated form (less polar) and the silanol groups are also protonated (less active), promoting retention by the C18 phase through a single, hydrophobic mechanism.[11][12]
-
Solution B: Use a Modern, End-Capped Column. Employ a high-purity, base-deactivated, or end-capped column. These columns are manufactured to have minimal accessible silanol groups, significantly reducing the potential for secondary interactions and producing much sharper, more symmetric peaks for polar and acidic compounds.[1]
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase at the column inlet.[13][14] Excess analyte molecules travel further down the column before interacting, leading to a broadened, asymmetric peak that often resembles a shark fin (a form of tailing or fronting depending on the interaction isotherm).[14][15]
-
Solution: Reduce Injection Mass. Perform a dilution series (e.g., 1:2, 1:5, 1:10) of your sample and re-inject. If peak shape improves dramatically with dilution while maintaining sufficient signal, the original injection was overloaded.[15]
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (i.e., more organic content) than your mobile phase, it can cause peak distortion.[16][17][18] The strong solvent plug carries the analyte band through the column inlet too quickly, preventing proper focusing and leading to broad or split peaks.[16][19][20]
Caption: Diagnostic workflow for identifying the source of ghost peaks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting conditions for a new HPLC method for a mixture of benzoic acid derivatives?
A: A robust starting point is crucial for efficient method development. The following table provides recommended initial parameters for separating common benzoic acid derivatives on a reversed-phase system.
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | A general-purpose C18 provides good hydrophobic retention for the benzene ring structure. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Creates a low pH environment (pH ≈ 2.5-2.8) to suppress ionization of the analytes and column silanols, ensuring sharp peaks and good retention. [5][21] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower viscosity. Methanol can offer different selectivity and is a good alternative to try if co-elution occurs. |
| Gradient | 10% to 90% B over 15-20 minutes | A broad screening gradient is effective for separating compounds with a range of polarities, from more polar hydroxybenzoic acids to less polar derivatives. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature and lowers mobile phase viscosity. [22] |
| Detector | UV-Vis Diode Array (DAD) | Set to the λ-max of the parent chromophore (approx. 230 nm for benzoic acid) or monitor multiple wavelengths to detect all derivatives optimally. |
| Injection Vol. | 5-10 µL | A small volume minimizes potential peak distortion from solvent effects and column overload. [22] |
Q2: How do I perform a System Suitability Test (SST) for my method?
A: A System Suitability Test (SST) is a mandatory check to ensure your HPLC system is performing correctly before you analyze any samples. [23][24]It verifies that the system's precision, resolution, and peak shape are adequate for the analysis. According to USP guidelines, this is typically done by making 5-6 replicate injections of a standard solution. [25][26] Protocol: Standard System Suitability Test
-
Prepare the SST Standard: Prepare a solution containing your main benzoic acid derivative of interest and at least one other closely eluting compound (either another derivative or a known impurity).
-
Equilibrate the System: Run the HPLC system with the mobile phase until a stable baseline is achieved (at least 30 minutes). [26]3. Perform Replicate Injections: Inject the SST standard solution five (or six) times consecutively.
-
Evaluate Parameters: Use the chromatography data software to calculate the key SST parameters from the replicate injections.
Table: Common SST Parameters and Acceptance Criteria (per USP)
| Parameter | Definition | Typical Acceptance Limit | Troubleshooting if Failed |
| Repeatability (%RSD) | The relative standard deviation of the peak areas for the main analyte across all injections. | ≤ 2.0% [25][26] | High %RSD suggests issues with the autosampler, pump, or leaks. |
| Tailing Factor (T) | A measure of peak symmetry. | T ≤ 2.0 [25][26] | T > 2.0 indicates peak tailing. Refer to the peak tailing guide above. |
| Resolution (Rs) | The degree of separation between two adjacent peaks. | Rs ≥ 2.0 [25][26] | Poor resolution may require changes to the mobile phase composition, gradient, or column. [27][28] |
| Theoretical Plates (N) | A measure of column efficiency. | > 2000 (method specific) [26] | Low plate count indicates a loss of column performance, possibly due to a void or contamination. |
If all SST parameters meet the acceptance criteria, the system is ready for sample analysis. [23]
References
-
Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]
-
How to Avoid HPLC Column Overload. Chromatography Today. [Link]
-
Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu. [Link]
-
What causes a “ghost” peak and what can I do to prevent this? Waters - Wyatt Technology. [Link]
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. [Link]
-
Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
-
Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube. [Link]
-
pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. OWL, Suffolk County Community College. [Link]
-
Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]
-
How to Identify Ghost Peaks in U/HPLC. Phenomenex. [Link]
-
HPLC column overload. Element Lab Solutions. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]
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Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. ResearchGate. [Link]
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System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
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Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]
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System Suitability in HPLC Analysis. Pharmaguideline. [Link]
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Technical Tip: Column Loadability. Phenomenex. [Link]
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Sample Diluent Effects in HPLC. Element Lab Solutions. [Link]
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Table of Acids with Ka and pKa Values. CLAS, University of California. [Link]
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System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]
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Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. ResearchGate. [Link]
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The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]
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Significant Changes in HPLC System Suitability: New USP Provisions Planned. ECA Academy. [Link]
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What is the pKa of benzoic acid? Proprep. [Link]
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What Are The Common Peak Problems in HPLC. Alwsci. [Link]
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Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
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Benzoic acids. Stenutz. [Link]
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Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). YouTube. [Link]
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The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]
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What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. [Link]
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The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials. [Link]
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Exploring the Role of pH in HPLC Separation. Moravek. [Link]
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What is "silanol activity" when a column is described as having low or high silanol activity? Waters Knowledge Base. [Link]
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SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. [Link]
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Benzoic acid. Chromatography Forum. [Link]
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[Readers Insight] Retention Time Drifts: Why Do They Occur? Welch Materials. [Link]
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Troubleshooting HPLC Column Retention Time Drift. Hawach. [Link]
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Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
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Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]
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Why there is double peak in benzoic acid standard in hplc analysis. ResearchGate. [Link]
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The LCGC Blog: Retention Shifts in HPLC. LCGC International. [Link]
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Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Alwsci. [Link]
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Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]
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What are the Reasons for Resolution Failure in HPLC? Chromatography Today. [Link]
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Optimization of reaction conditions for synthesizing 3-(Morpholinomethyl)benzoic acid derivatives.
Welcome to the technical support center for the synthesis of 3-(morpholinomethyl)benzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and overcome common challenges.
Introduction: The Mannich Reaction in Context
The synthesis of 3-(morpholinomethyl)benzoic acid derivatives is most commonly achieved through a Mannich reaction. This three-component condensation involves an active hydrogen compound (in this case, a benzoic acid derivative), an aldehyde (typically formaldehyde), and a secondary amine (morpholine). The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then electrophilically attacks the enol form of the active hydrogen compound.[1][2] Understanding this mechanism is crucial for effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of my Mannich reaction for 3-(morpholinomethyl)benzoic acid derivatives?
A1: Several factors can significantly impact your yield. Here's a prioritized checklist:
-
Reagent Quality: The purity of your starting materials is paramount. Use fresh, high-quality paraformaldehyde, as it can be a primary source of failure if old or degraded.[3] Ensure your 3-substituted benzoic acid and morpholine are of high purity to avoid side reactions.
-
Reaction Temperature: The optimal temperature can vary depending on the specific substrates. Some reactions may require refluxing for several hours to proceed to completion.[3][4] It is advisable to perform small-scale experiments to screen for the ideal temperature.
-
Reaction Time: Sufficient reaction time is essential. Monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[3][4] Reaction times can range from a few hours to overnight.[3][4][5]
-
Solvent Choice: The solvent plays a crucial role in stabilizing the intermediate iminium salt. Protic solvents such as ethanol, methanol, or water are often effective.[4] However, the optimal solvent is substrate-dependent, and aprotic solvents may also be suitable.
Q2: I am observing significant impurity formation in my reaction. What are the likely side products and how can I minimize them?
A2: Impurity formation is a common challenge in Mannich reactions.[2] Potential side products include:
-
Bis-addition products: If your benzoic acid derivative has more than one active hydrogen site, the Mannich base can react further with the iminium ion.
-
Self-condensation of the aldehyde: Formaldehyde can polymerize, especially under basic conditions.
-
Reaction of the amine with the active hydrogen compound: This is less common but can occur under certain conditions.
To minimize these impurities:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the amine and aldehyde can sometimes drive the reaction to completion, but a large excess can lead to more side products.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction and reduce the formation of undesired byproducts.[4]
-
pH Control: The pH of the reaction medium can influence the rate of iminium ion formation and the stability of the reactants. Acidic catalysis is often employed in Mannich reactions.[3]
Q3: My product is difficult to purify. What are the recommended purification techniques for 3-(morpholinomethyl)benzoic acid derivatives?
A3: The purification strategy will depend on the physical properties of your product. Common methods include:
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/acetone) is often the most effective method for achieving high purity.[3] Cooling the solution can help maximize crystal formation.[3]
-
Column Chromatography: For oils or solids that are difficult to crystallize, column chromatography using silica gel is a standard purification technique.[6] The choice of eluent will depend on the polarity of your compound.
-
Acid-Base Extraction: Since the product is a tertiary amine, you can exploit its basicity. Dissolving the crude product in an organic solvent and washing with a dilute acid solution will extract the product into the aqueous phase as its salt. The aqueous layer can then be basified to precipitate the purified product.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of 3-(morpholinomethyl)benzoic acid derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Poor Reagent Quality: Degradation of paraformaldehyde or impurities in starting materials.[3] 2. Suboptimal Reaction Conditions: Incorrect temperature or insufficient reaction time.[3][4] 3. Incorrect pH: The reaction may not be effectively catalyzed. | 1. Use fresh, high-quality reagents. 2. Systematically vary the reaction temperature and monitor the reaction progress over time using TLC. 3. Add a catalytic amount of a suitable acid, such as hydrochloric acid.[3] |
| Impure Product / Multiple Spots on TLC | 1. Formation of Side Products: See FAQ Q2 for common side reactions.[1] 2. Unreacted Starting Materials: The reaction has not gone to completion. | 1. Adjust the stoichiometry of the reactants. Consider lowering the reaction temperature to improve selectivity.[4] 2. Increase the reaction time or temperature.[3][4] |
| Product Oiling Out During Crystallization | 1. Inappropriate Solvent System: The chosen solvent may not be suitable for crystallization. 2. Presence of Impurities: Impurities can inhibit crystal formation. | 1. Experiment with different solvent systems or solvent ratios. 2. Attempt to further purify the crude product using another technique (e.g., a quick filtration through a silica plug) before crystallization. |
| Difficulty in Isolating the Product | 1. Product is Highly Soluble in the Work-up Solvent: The product is not precipitating or is being lost during extraction. 2. Formation of an Emulsion During Extraction: This can make phase separation difficult. | 1. Choose a work-up solvent in which your product has lower solubility. 2. Add a saturated brine solution to help break the emulsion. |
Experimental Protocols
General Protocol for the Synthesis of 3-(Morpholinomethyl)benzoic Acid
Disclaimer: This is a generalized protocol and may require optimization for specific derivatives.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine the 3-substituted benzoic acid (1 equivalent), morpholine (1.1 equivalents), and paraformaldehyde (1.2 equivalents) in a suitable solvent (e.g., ethanol).
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain it for the desired time (typically 2-12 hours).[3][4]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the product by filtration and wash it with a cold solvent like acetone.[3]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
-
Protocol for Product Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.[3]
-
Isolation: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Visualization of the Troubleshooting Workflow
Sources
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- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]
Technical Support Center: Resolving Solubility Challenges for 3-(Morpholinomethyl)benzoic acid hydrochloride
Welcome to the technical support guide for 3-(Morpholinomethyl)benzoic acid hydrochloride (CAS No. 137605-80-2). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical, field-proven solutions for common solubility issues encountered during experimentation. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your work.
Section 1: Compound Profile & Safety First
Before initiating any experimental work, it is crucial to understand the fundamental properties and safety requirements of the compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 137605-80-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆ClNO₃ | [4] |
| Molecular Weight | 257.71 g/mol | [1] |
| Appearance | Light yellow solid | [5] |
| Purity | Typically ≥98% | [1] |
Critical Safety & Handling Protocols
Your safety is paramount. This compound is classified as harmful if swallowed and may cause skin and eye irritation.[5] Adherence to proper laboratory practice is mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[5]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Handling: Avoid dust formation during weighing and transfer.[5] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5]
-
On Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]
-
Section 2: The 'Why' — Understanding the Chemistry of Solubility
The solubility challenges of this compound stem directly from its molecular structure. It is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (tertiary morpholine amine) functional groups. The supplied material is a hydrochloride salt , where the morpholine nitrogen is protonated (positively charged).
This dual nature means its solubility is exquisitely sensitive to the pH of the solvent.[8][9] The net charge of the molecule changes with pH:
-
Low pH (Acidic): The morpholine nitrogen is protonated (-NH⁺), and the carboxylic acid is also protonated (-COOH). The molecule carries a net positive charge.
-
High pH (Basic): The carboxylic acid is deprotonated (-COO⁻), and the morpholine nitrogen is deprotonated (neutral). The molecule carries a net negative charge.
-
Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a zwitterion (containing both a positive and negative charge), resulting in a net neutral charge. Compounds are typically least soluble at their isoelectric point.
Therefore, the primary strategy for dissolving this compound is to manipulate the pH of the solvent to move it far away from its pI, thereby maximizing its net charge and interaction with polar solvents like water.[10]
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common solubility issues in a direct question-and-answer format.
Q1: My this compound won't dissolve in deionized water or a neutral buffer like PBS. What is the first step?
This is the most frequently encountered issue. The pH of deionized water (typically 5.5-6.5) or neutral PBS (pH 7.4) is likely close to the compound's isoelectric point (pI), leading to minimal solubility.
Your first and most critical step is to adjust the pH. You need to shift the pH to either a more acidic or a more basic regime. For many amine hydrochloride salts, slight acidification is often a successful starting point.[11]
Q2: What is the recommended starting procedure for preparing an aqueous stock solution?
We recommend a systematic approach based on pH modification. Please follow Protocol 1 in Section 4 for a detailed, step-by-step methodology. The fundamental principle is to add the compound to water and then titrate with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while stirring until the solid dissolves.
Q3: How do I decide whether to use an acidic or basic pH to improve solubility?
Either direction can be effective, and the optimal choice may depend on the requirements of your downstream experiment (e.g., pH stability of other components). The following workflow provides a logical decision-making process.
Caption: Troubleshooting workflow for dissolving this compound.
Q4: The compound dissolved after pH adjustment, but it precipitated when I diluted it into my neutral cell culture medium or PBS. What happened?
This is a classic problem of overwhelming the buffer capacity of your stock solution. Your concentrated stock solution is at an acidic or basic pH where the compound is soluble. When you add a small volume of this to a large volume of a strong buffer like PBS or cell culture medium, the final pH is dictated by the buffer, shifting back towards neutral and causing your compound to precipitate.
Solution:
-
Prepare a More Concentrated Stock: Prepare a stock solution at 100x or 1000x your final desired concentration. This minimizes the volume added to your buffer, causing a smaller pH shift.
-
pH Match: If possible, adjust the pH of your final buffer system slightly to better accommodate the compound, but be cautious of how this might affect your experiment.
-
Slow Dilution: Add the stock solution to the buffer drop-by-drop while vortexing vigorously. This can sometimes prevent localized concentration spikes that initiate precipitation.
Q5: Can I use organic co-solvents like DMSO or ethanol to dissolve the compound?
Yes, using a co-solvent is a viable alternative, especially if pH modification is not suitable for your experiment. Many hydrochloride salts can be dissolved in organic solvents.[12][13]
-
DMSO: A powerful solvent, but it can be toxic to cells, typically limiting its final concentration in cell culture media to <0.5%.[12] It is an excellent choice for creating high-concentration stocks for chemical assays.
-
Ethanol/Methanol: These are also effective for many organic salts.[14] Evaporation can be an issue, so keep containers sealed.
-
2-Propanol (IPA): Often preferred for recrystallizing or precipitating HCl salts and can be a useful solvent.[15]
See Protocol 2 for a general procedure on using co-solvents.
Q6: Is it safe to heat the solution to aid dissolution?
Gentle warming (e.g., to 37-50°C) can increase the rate of dissolution and solubility.[16] However, this should be approached with caution as the thermal stability of this compound in your specific solvent system is likely unknown. Recommendation: Before heating a large batch, dissolve a very small test amount with gentle warming and let it cool to room temperature. If it remains in solution, the method may be viable. If it precipitates upon cooling, you have achieved supersaturation, not true solubility at room temperature. Always be mindful of potential degradation.[17][18]
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol describes the preparation of a 10 mM aqueous stock solution. Adjust volumes and masses accordingly for different concentrations.
-
Preparation:
-
Weigh 25.77 mg of this compound (MW: 257.71 g/mol ).
-
Transfer the solid to a sterile 15 mL conical tube.
-
Add 9.0 mL of high-purity water (e.g., Milli-Q or WFI).
-
-
Initial Dissolution Attempt:
-
Cap the tube securely and vortex vigorously for 2 minutes.
-
Visually inspect for undissolved particulates. If fully dissolved, proceed to step 5.
-
-
pH Adjustment (Acidification Example):
-
While stirring the suspension with a small magnetic stir bar, add 0.1 M HCl dropwise (e.g., 5-10 µL at a time).
-
After each addition, wait 30-60 seconds to allow for dissolution.
-
Continue adding acid until all solid material has dissolved.
-
-
Final Volume and pH Check:
-
Once dissolved, add water to reach a final volume of 10.0 mL.
-
Measure the pH of the final solution and record it for future reference.
-
-
Sterilization and Storage:
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile storage tube.
-
Store at 4°C for short-term use or aliquot and store at -20°C for long-term stability.
-
Protocol 2: Working with Organic Co-Solvents (DMSO Example)
This protocol is for preparing a high-concentration (e.g., 100 mM) stock in DMSO.
-
Preparation:
-
Weigh 25.77 mg of this compound.
-
Transfer to a sterile glass vial or microcentrifuge tube.
-
-
Dissolution:
-
Add 1.0 mL of cell-culture grade DMSO.
-
Cap securely and vortex until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
-
Storage:
-
Store the DMSO stock at -20°C. Keep in mind that DMSO freezes at ~19°C, so the solution will be solid. Warm to room temperature and vortex to re-dissolve before use.
-
Crucial Note: When diluting into aqueous buffers, ensure the final DMSO concentration is compatible with your assay (e.g., <0.5% for most cell-based work).[12]
-
Section 5: Summary & Key Takeaways
Table 2: Troubleshooting Summary for Solubility Issues
| Issue | Primary Cause | Recommended First Action | Secondary Actions |
| Does not dissolve in water/neutral buffer | pH is near the isoelectric point (pI). | pH Adjustment: Add dilute HCl or NaOH dropwise until dissolved. | Use a co-solvent (DMSO, Ethanol); Gentle warming; Sonication. |
| Precipitates upon dilution into buffer | Final pH shifts back to the pI. | Prepare a more concentrated stock (e.g., 1000x) to minimize pH shift. | Add stock solution slowly to buffer while vortexing. |
| Aqueous solution is not an option | Experimental constraints prevent pH modification. | Co-solvent: Dissolve in 100% DMSO to make a high-concentration stock. | Explore other organic solvents like Ethanol or Methanol. |
By understanding the fundamental chemical properties of this compound, researchers can systematically and effectively overcome solubility challenges, ensuring the integrity and success of their experiments.
References
-
SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology (NIST). [Online] Available at: [Link]
-
MSDS of 3-aMinomethyl-benzoic acid hydrochloride. ChemSrc. [Online] Available at: [Link]
-
Problem with hydrochloride salt formation/isolation. Reddit r/chemistry. [Online] Available at: [Link]
-
How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Online] Available at: [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Online] Available at: [Link]
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3-(morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate. PubChem. [Online] Available at: [Link]
-
Solubility and pH of amines. Chemguide. [Online] Available at: [Link]
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Dissolution Method Troubleshooting. Dissolution Technologies. [Online] Available at: [Link]
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Why do amines dissolve in hydrochloric acid? Quora. [Online] Available at: [Link]
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I tried to dissolve my drug in 0.1% dmso, but it wont dissolved. I dont have much drug, How can i solubilize the drug? ResearchGate. [Online] Available at: [Link]
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Purification of organic hydrochloride salt? ResearchGate. [Online] Available at: [Link]
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The Effects of pH on Solubility. Chemistry LibreTexts. [Online] Available at: [Link]
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pH and Solubility. Fiveable. [Online] Available at: [Link]
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Dissolution Method Troubleshooting: An Industry Perspective. Copley Scientific. [Online] Available at: [Link]
- Method for salt preparation. Google Patents.
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Online] Available at: [Link]
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Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Online] Available at: [Link]
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Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips. [Online] Available at: [Link]
-
3-(Aminomethyl)benzoic acid hydrochloride. PubChem. [Online] Available at: [Link]
-
The solubility of benzoic acid in seven solvents. ResearchGate. [Online] Available at: [Link]
-
3-(Chloromethyl)benzoic acid. PubChem. [Online] Available at: [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and... Journal of Physical and Chemical Reference Data. [Online] Available at: [Link]
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Degradation pathways of 3-(Morpholinomethyl)benzoic acid hydrochloride and prevention.
Technical Support Center: 3-(Morpholinomethyl)benzoic acid hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth information on the potential degradation pathways of this compound and to offer practical advice for its handling, storage, and formulation to ensure its stability and integrity throughout your research and development processes.
Introduction
This compound is a molecule of interest in pharmaceutical research due to its unique structural features, combining a benzoic acid moiety with a morpholine ring. The morpholine scaffold is a versatile pharmacophore known for enhancing metabolic stability and providing favorable biological activity.[1][2][3] However, like any complex organic molecule, it is susceptible to degradation under various conditions, which can impact its efficacy, safety, and shelf-life. Understanding the potential degradation pathways is crucial for developing robust formulations and analytical methods.
This guide provides a troubleshooting framework and answers to frequently asked questions based on the chemical principles governing the stability of its constituent functional groups.
Troubleshooting Guide: Degradation Issues
This section addresses common problems encountered during the handling and analysis of this compound that may be indicative of degradation.
Issue 1: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)
-
Question: During HPLC analysis of my sample, I am observing new, unidentified peaks that were not present in the initial batch. What could be the cause?
-
Answer: The appearance of new peaks is a common indicator of chemical degradation. For this compound, several degradation pathways could be at play, primarily driven by oxidation, photodegradation, or thermal stress.
-
Oxidative Degradation: The morpholine ring and the benzylic methylene bridge are susceptible to oxidation.[4][5][6] This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in excipients.[5][7]
-
Photodegradation: Aromatic compounds, especially those with carbonyl groups, can be sensitive to light, particularly UV radiation.[8] This can lead to the formation of radical species and subsequent degradation products.[4][8]
-
Thermal Degradation: High temperatures can accelerate degradation reactions. For benzoic acid derivatives, this can include decarboxylation, although this typically requires high temperatures.[9][10]
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a cool, dark place, and in a tightly sealed container to minimize exposure to light, heat, and oxygen.[4]
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Analyze Excipients: If the compound is in a formulation, check for the presence of reactive impurities like peroxides in the excipients.[7]
-
Forced Degradation Studies: To identify the likely cause, perform forced degradation studies by intentionally exposing the compound to stress conditions (e.g., high heat, UV light, oxidizing agents). This can help in characterizing the degradation products and understanding the degradation mechanism.
-
Issue 2: Loss of Potency or Inconsistent Experimental Results
-
Question: I am observing a decrease in the expected biological activity of my compound over time, or my experimental results are not reproducible. Could this be related to degradation?
-
Answer: Yes, a loss of potency is a direct consequence of the degradation of the active pharmaceutical ingredient (API). If the parent molecule degrades, its concentration decreases, leading to reduced efficacy.
Troubleshooting Steps:
-
Quantitative Analysis: Use a validated quantitative analytical method (e.g., HPLC with a reference standard) to determine the purity and concentration of your compound in the samples being used.
-
pH of Solutions: The pH of aqueous solutions can significantly impact the stability of the compound. Although the hydrochloride salt suggests some stability in acidic conditions, it is important to determine the optimal pH range for your specific application.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can help to sequester metal ions and prevent them from participating in redox reactions.[7]
-
Antioxidants: For formulations prone to oxidation, the inclusion of antioxidants may be necessary. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[5][8]
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: To minimize degradation, the compound should be stored in a well-sealed, opaque container in a cool, dry, and dark environment. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere are recommended.
-
-
Q2: Is the compound sensitive to light?
Solution Stability
-
Q3: How stable is this compound in different solvents?
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A3: Stability will depend on the solvent and the storage conditions. In aqueous solutions, pH is a critical factor. It is advisable to prepare solutions fresh for each experiment. If solutions need to be stored, they should be kept at low temperatures and protected from light. A preliminary stability study in the intended solvent is recommended.
-
-
Q4: What is the likely impact of pH on the stability of this compound?
-
A4: The pH of the medium can influence both oxidative and hydrolytic degradation pathways. While the morpholine ring is generally stable, extreme pH values combined with high temperatures could potentially lead to ring-opening. The solubility of the compound will also be pH-dependent due to the carboxylic acid and the morpholine nitrogen.
-
Degradation Pathways
-
Q5: What are the most probable degradation products I should look for?
-
A5: Based on the structure, potential degradation products could arise from:
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm / 365 nm)
-
Oven
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid and Base Hydrolysis:
-
To separate aliquots of the stock solution, add 0.1 M HCl and 0.1 M NaOH, respectively.
-
Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a solution of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution and a sample of the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a transparent container to UV light.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples and a control sample (stored under normal conditions) by HPLC.
-
Compare the chromatograms for the appearance of new peaks and the reduction in the area of the parent peak.
-
Data Interpretation:
| Stress Condition | Expected Observation | Potential Degradation Pathway |
| Acid/Base Hydrolysis | Appearance of new polar peaks | Hydrolysis (less likely) |
| Oxidation (H₂O₂) | Multiple new peaks | Oxidation of morpholine or benzylic carbon |
| High Temperature | Decrease in parent peak, potential new peaks | Thermally induced reactions, decarboxylation |
| UV Light | Appearance of new peaks | Photodegradation |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under various stress conditions.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting degradation issues.
References
-
FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. Available at: [Link]
-
Harwood, C. S., & Gibson, J. (1987). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions. FEMS Microbiology Reviews, 4(4), 347-362. Available at: [Link]
-
Harwood, C. S., & Gibson, J. (1987). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Available at: [Link]
-
Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. Available at: [Link]
-
Li, Y., et al. (2020). Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32. National Institutes of Health (NIH). Available at: [Link]
-
Gupta, A., et al. (2022). Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study. PubMed. Available at: [Link]
-
Dua, S., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Benzoic acid. Available at: [Link]
-
ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Available at: [Link]
-
International Atomic Energy Agency. (n.d.). Photoelectrochemical degradation of selected aromatic molecules. Available at: [Link]
-
ACS Omega. (n.d.). Ultranano Titania: Selectively Ridding Water of Persistent Organic Pollutants. Available at: [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]
-
Fors, B. P., et al. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]
-
ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
-
ACS Publications. (n.d.). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. Available at: [Link]
-
Chu, K. H., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. PubMed. Available at: [Link]
-
Lindquist, N. R., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biofargo.com [biofargo.com]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ftloscience.com [ftloscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 3-(Morpholinomethyl)benzoic Acid Hydrochloride
Welcome to the technical support center for the scaled-up synthesis of 3-(Morpholinomethyl)benzoic acid hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the manufacturing of this important pharmaceutical intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scalable process.
Overview of the Synthetic Strategy
The most common and scalable method for synthesizing 3-(Morpholinomethyl)benzoic acid is through the nucleophilic substitution of a 3-(halomethyl)benzoic acid derivative with morpholine. This is a robust SN2 reaction that is generally high-yielding and relatively clean. The subsequent step is the formation of the hydrochloride salt, which is often the desired form for pharmaceutical applications due to its improved stability and solubility.
The overall process can be visualized as a two-stage workflow:
Caption: High-level workflow for the two-stage synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving high yield in the SN2 reaction at scale?
A1: Temperature control is paramount. The reaction between 3-(bromomethyl)benzoic acid and morpholine is exothermic. On a small scale, this exotherm is easily dissipated. However, during scale-up, inefficient heat removal can lead to a temperature spike, which promotes side reactions. The primary side product is the formation of a dibenzyl morpholinium salt, where the nitrogen of the product molecule attacks another molecule of the starting halide.
Q2: Which solvent system is recommended for the reaction and why?
A2: A polar aprotic solvent is generally preferred. Solvents like Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are suitable as they can dissolve the starting materials and facilitate the SN2 mechanism. For cost and safety reasons at a larger scale, solvents like Isopropyl Acetate or Methyl Isobutyl Ketone (MIBK) can also be effective, especially when paired with a phase-transfer catalyst if solubility is an issue.
Q3: Is a base required for the reaction?
A3: Yes, a base is highly recommended. The reaction generates one equivalent of hydrobromic acid (HBr). This will protonate the morpholine, rendering it non-nucleophilic and stopping the reaction. Using an excess of morpholine (e.g., 2.5-3.0 equivalents) can serve the dual purpose of being a reactant and an acid scavenger. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) is often used. K₂CO₃ is inexpensive, effective, and easily removed during aqueous work-up.[1]
Q4: My final hydrochloride salt is off-color (yellow or tan). What is the likely cause?
A4: Discoloration is often due to trace impurities that are carried through the synthesis. Potential causes include:
-
Starting Material Quality: Impurities in the initial 3-(bromomethyl)benzoic acid can lead to colored byproducts.
-
Reaction Temperature: As mentioned, excessive heat can cause degradation and the formation of colored impurities.
-
Oxidation: The free base can be susceptible to air oxidation, especially if trace metals are present. A charcoal treatment of the free base solution before salt formation can often resolve this issue. Recrystallization of the final salt is also an effective purification method.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Free Base | 1. Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by HPLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature (e.g., from 50°C to 60°C). |
| 2. Protonation of Morpholine: HBr byproduct is quenching the nucleophile. | Ensure at least 2 equivalents of base are used (either excess morpholine or an inorganic base like K₂CO₃). | |
| 3. Hydrolysis of Starting Material: Presence of water reacting with 3-(bromomethyl)benzoic acid. | Use anhydrous solvents and ensure all reagents are dry. | |
| Difficult Phase Separation During Work-up | 1. Emulsion Formation: Common when using certain solvents and not adjusting the pH correctly. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break emulsions. Adjusting the pH to be strongly basic (pH > 12) can also help. |
| Product Fails to Crystallize During Salt Formation | 1. Solvent Choice: The product may be too soluble in the chosen solvent. | Use a solvent system where the hydrochloride salt has low solubility. Isopropanol (IPA) or ethanol are common choices. An anti-solvent like methyl tert-butyl ether (MTBE) or heptane can be added to induce precipitation. |
| 2. Presence of Impurities: Impurities can inhibit crystal lattice formation. | Purify the free base before salt formation (e.g., via a reslurry in a non-polar solvent or a charcoal treatment). | |
| 3. Incorrect Stoichiometry of HCl: A large excess of HCl can sometimes lead to oily products. | Add the HCl solution slowly and aim for a final pH of 1-2. Use a calculated amount of HCl (1.05-1.1 equivalents). | |
| High Levels of Dimeric Impurity | 1. Localized High Concentration of Starting Material: Adding the 3-(bromomethyl)benzoic acid too quickly. | Add the solid 3-(bromomethyl)benzoic acid portion-wise or as a solution over a prolonged period to maintain a low concentration relative to the morpholine. |
| 2. High Reaction Temperature: Promotes the secondary reaction. | Maintain strict temperature control, especially during the addition of the electrophile. |
Troubleshooting Logic: Low Yield
Caption: A decision tree for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Synthesis of 3-(Morpholinomethyl)benzoic acid (Free Base)
Materials:
-
3-(Bromomethyl)benzoic acid (1.0 eq)
-
Morpholine (2.5 eq)
-
Acetonitrile (ACN, ~5 mL per gram of starting material)
-
Deionized Water
-
Sodium Hydroxide (50% w/w solution)
-
Toluene
Procedure:
-
Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and condenser, add acetonitrile and morpholine. Start agitation.
-
Reaction: Cool the solution to 10-15°C. Add the 3-(bromomethyl)benzoic acid portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 25°C.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 50-55°C and hold for 4-6 hours.
-
Monitoring: Monitor the reaction progress using HPLC by checking for the disappearance of the 3-(bromomethyl)benzoic acid starting material.
-
Solvent Swap: Once the reaction is complete, concentrate the mixture under vacuum to remove most of the acetonitrile.
-
Work-up: Add toluene to the residue. Cool the mixture to 20-25°C. Add deionized water.
-
pH Adjustment: Adjust the pH of the aqueous layer to >12 using a 50% NaOH solution. This ensures the product is in its free base form and the starting material is deprotonated into the aqueous layer.
-
Phase Separation: Separate the organic (toluene) layer. Extract the aqueous layer once more with toluene.
-
Isolation: Combine the organic layers and concentrate under vacuum to yield the free base, which may be an oil or a solid.
Protocol 2: Formation and Purification of Hydrochloride Salt
Materials:
-
Crude 3-(Morpholinomethyl)benzoic acid (from Protocol 1)
-
Isopropanol (IPA)
-
Hydrochloric Acid (e.g., 5-6 M in IPA, or concentrated aqueous HCl)
-
Activated Charcoal (optional)
Procedure:
-
Dissolution: Dissolve the crude free base in isopropanol (~4 mL per gram of crude material) at 40-50°C.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (e.g., 1-2% w/w), stir for 30 minutes, and then filter through a pad of celite to remove the charcoal.
-
Acidification: Cool the solution to 20-25°C. Slowly add hydrochloric acid (1.05 equivalents) dropwise while stirring. The product should begin to precipitate.
-
Crystallization: Stir the resulting slurry for 2-4 hours at room temperature, then cool to 0-5°C and hold for at least 1 hour to maximize precipitation.
-
Filtration: Filter the solid product using a Büchner funnel.
-
Washing: Wash the filter cake with cold isopropanol to remove any residual impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
References
-
Eschenmoser, A. et al. "Eschenmoser's salt". Wikipedia. [Link]
- Mannich, C. "Mannich reaction". Wikipedia.
- "Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals". Google Patents.
-
Satpute, M. S. et al. "Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives". Rasayan Journal of Chemistry. Discusses derivatization of benzoic acid. [Link]
-
Schwab, F. W. & Wichers, E. "Preparation of benzoic acid of high purity". Journal of Research of the National Bureau of Standards. Details various high-purity purification techniques for benzoic acid. [Link]
-
"METHOD FOR PURIFICATION OF BENZOIC ACID". European Patent Office. Describes industrial-scale purification methods like crystallization and distillation. [Link]
-
"Synthesis and Design of Novel Morpholinyl Mannich Bases for Potential Inhibitory Activity of SARS-Cov-2 Main Protease". Oriental Journal of Chemistry. Describes the synthesis of related morpholinyl compounds via the Mannich reaction.[3]
-
"Mannich bases in medicinal chemistry and drug design". PMC - PubMed Central. A review of the applications and synthesis of Mannich bases.[4]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Synthesis and Design of Novel Morpholinyl Mannich Bases for Potential Inhibitory Activity of SARS-Cov-2 Main Protease – Oriental Journal of Chemistry [orientjchem.org]
- 4. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 3-(Morpholinomethyl)benzoic acid hydrochloride
Welcome to the technical support center for the analysis of 3-(Morpholinomethyl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to interpret its Nuclear Magnetic Resonance (NMR) spectra. Here, we address common challenges and provide troubleshooting strategies to ensure accurate structural elucidation.
Understanding the Molecule
This compound is a molecule that incorporates three key structural features that influence its NMR spectrum: a meta-substituted benzene ring, a morpholine ring, and a methylene bridge. The hydrochloride salt form introduces additional complexity, particularly concerning labile protons.
Structure of this compound
Caption: Labeled structure of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the key protons in the ¹H NMR spectrum?
A1: The ¹H NMR spectrum can be divided into three main regions:
-
Aromatic Region (approx. 7.4 - 8.2 ppm): The four protons on the benzoic acid ring will appear in this region. Due to the meta-substitution, you can expect a complex splitting pattern. The electron-withdrawing carboxylic acid group will generally shift these protons downfield.[1][2]
-
Morpholine and Methylene Region (approx. 2.5 - 4.5 ppm): This area is often crowded.
-
Methylene Bridge (-CH₂-): The two protons of the methylene bridge connecting the benzene ring and the morpholine nitrogen are expected to appear as a singlet, typically around 3.5-4.5 ppm.
-
Morpholine Protons: The eight protons of the morpholine ring typically show two multiplets. The four protons adjacent to the oxygen atom are more deshielded and appear further downfield (around 3.7 ppm) compared to the four protons adjacent to the nitrogen atom (around 2.5-3.0 ppm).[3][4][5] However, protonation of the nitrogen will shift the adjacent protons downfield.
-
-
Labile Protons (variable):
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm.[2][6] Its chemical shift is sensitive to solvent, concentration, and temperature.[6][7]
-
Ammonium Proton (N⁺-H): The proton on the nitrogen, present due to the hydrochloride salt, will also be a broad singlet. Its chemical shift is highly variable and depends on the solvent and water content.[8][9] In some cases, it may exchange with solvent protons and become unobservable.[8][10]
-
Q2: Why do the morpholine protons appear as complex multiplets instead of simple triplets?
A2: A simplistic "n+1 rule" analysis might predict triplets for the morpholine protons. However, the morpholine ring exists in a fixed chair conformation.[3][4] This conformational rigidity makes the axial and equatorial protons on each carbon chemically non-equivalent, leading to more complex splitting patterns, often described as an AA'XX' system.[3][4]
Q3: My carboxylic acid and/or ammonium proton signals are very broad or not visible. Is this normal?
A3: Yes, this is a very common observation for labile protons (-OH, -NH, -COOH).[6][10] Several factors contribute to this:
-
Chemical Exchange: These protons can rapidly exchange with each other, with trace amounts of water in the solvent, or with deuterated solvents like D₂O or CD₃OD.[7][10] This rapid exchange leads to signal broadening.[6][11]
-
Hydrogen Bonding: Intermolecular hydrogen bonding can also lead to significant peak broadening and cause the chemical shift to be highly dependent on the sample concentration.[6]
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment which can sometimes cause broadening of adjacent proton signals.
To confirm the presence of these labile protons, a D₂O shake experiment is highly recommended. Upon adding a drop of D₂O to the NMR tube, the labile protons will exchange with deuterium. Since deuterium is not observed in ¹H NMR, the corresponding peaks will disappear from the spectrum.[12]
Q4: How does the hydrochloride salt form affect the spectrum?
A4: The hydrochloride salt protonates the most basic site, which is the nitrogen of the morpholine ring. This has two main effects:
-
Appearance of an N⁺-H Signal: A new, often broad, signal for the ammonium proton appears, as discussed in Q3.[8][9]
-
Downfield Shift of Adjacent Protons: The positive charge on the nitrogen atom is electron-withdrawing, which deshields the adjacent protons. Therefore, the signals for the methylene bridge protons and the morpholine protons attached to the carbons next to the nitrogen will be shifted downfield compared to the free base form.[8]
Troubleshooting Guide
This section addresses specific problems you might encounter during spectral acquisition and interpretation.
Problem 1: Overlapping signals in the 2.5 - 4.5 ppm region.
-
Probable Cause: The signals from the methylene bridge and the eight morpholine protons fall within a narrow chemical shift range, leading to significant overlap and making interpretation of the 1D ¹H NMR spectrum difficult.
-
Diagnostic & Solution Workflow:
Caption: Workflow for resolving overlapping signals using 2D NMR.
-
Step-by-Step Protocol:
-
Acquire a ¹H-¹H COSY Spectrum: This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[13][14][15] You will see cross-peaks connecting the protons within the morpholine ring and potentially between the methylene bridge and adjacent morpholine protons if coupling exists.
-
Acquire a ¹H-¹³C HSQC Spectrum: This experiment correlates protons directly to the carbon atom they are attached to.[13][14][15] It is invaluable for separating the signals. You will see distinct correlation peaks for the methylene bridge carbon and the two different types of morpholine carbons.
-
Acquire a ¹H-¹³C HMBC Spectrum: This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons.[13][14] This is crucial for confirming the assignment of the methylene bridge by observing a correlation from the methylene protons to the carbons of the benzene ring.[16]
-
Problem 2: Incorrect integration of aromatic protons.
-
Probable Cause: The aromatic signals may be broad or have complex multiplet structures that are difficult to integrate accurately. Purity issues or residual solvent peaks can also interfere.
-
Solution:
-
Check for Baseline Distortion: Ensure the spectrum has been properly phased and the baseline is flat.
-
Integrate the Entire Aromatic Region: Instead of trying to integrate individual multiplets, integrate the entire region from ~7.4 to 8.2 ppm. This total integration should correspond to four protons.
-
Use a Well-Resolved Signal as a Reference: Use a clean, well-resolved signal, such as the methylene bridge singlet, to set the integration reference value (e.g., set it to 2.00 H). Then, the total aromatic region should integrate to approximately 4.00 H.
-
Problem 3: Chemical shifts do not match predicted values.
-
Probable Cause: NMR chemical shifts are sensitive to the experimental environment.
-
Troubleshooting Steps:
-
Solvent Effects: The choice of solvent can significantly alter chemical shifts, especially for labile protons.[7][17] For instance, DMSO-d₆ is known to slow down proton exchange and can result in sharper -OH and -NH peaks compared to CDCl₃.
-
Concentration: As concentration changes, the extent of intermolecular hydrogen bonding can vary, affecting the chemical shifts of labile protons.[6][7]
-
pH and Temperature: The pH of the sample solution can influence the protonation state and exchange rates. Temperature affects both exchange rates and molecular conformation, which can lead to shifts in the spectrum.[7][11]
-
Reference Standard: Ensure that the spectrum is correctly referenced to Tetramethylsilane (TMS) at 0.00 ppm or to the residual solvent peak.
-
Data Summary
The following tables provide expected chemical shift values based on typical NMR data for the constituent fragments. Actual values may vary based on experimental conditions.
Table 1: Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | Highly variable, disappears with D₂O shake.[2][6] |
| Aromatic (Ar-H) | 7.4 - 8.2 | Multiplet | Complex pattern due to meta-substitution.[1] |
| Morpholine (-CH₂-O-) | ~ 3.7 - 4.0 | Multiplet | Protons alpha to oxygen. |
| Methylene Bridge (Ar-CH₂-N) | ~ 3.5 - 4.5 | Singlet | Shifted downfield by adjacent N⁺. |
| Morpholine (-CH₂-N⁺-) | ~ 2.8 - 3.5 | Multiplet | Protons alpha to nitrogen, shifted downfield by protonation. |
| Ammonium (N⁺-H) | Highly Variable | Broad Singlet | Position is solvent and concentration dependent; disappears with D₂O shake.[8] |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-C=O) | ~ 165 - 175 | Deshielded carbon of the carboxyl group.[18][19] |
| Aromatic (C-COOH) | ~ 130 - 135 | Quaternary carbon attached to the carboxyl group.[18] |
| Aromatic (C-CH₂) | ~ 135 - 140 | Quaternary carbon attached to the methylene group. |
| Aromatic (Ar-C) | ~ 128 - 134 | Protonated aromatic carbons.[18][20] |
| Morpholine (-C-O-) | ~ 65 - 70 | Carbons adjacent to the oxygen atom.[5] |
| Methylene Bridge (Ar-C-N) | ~ 55 - 65 | Methylene linker carbon. |
| Morpholine (-C-N⁺-) | ~ 50 - 55 | Carbons adjacent to the protonated nitrogen. |
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
-
Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5). Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]
-
PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(4), 1475-81. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. Retrieved from [Link]
-
JoVE. (2024). Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution. Retrieved from [Link]
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ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). Retrieved from [Link]
-
NIH. (n.d.). The Incorporation of Labile Protons into Multidimensional NMR Analyses: Glycan Structures Revisited. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001870). Retrieved from [Link]
-
Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0218187). Retrieved from [Link]
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
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ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]
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YouTube. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). NMR line broadening techniques. Retrieved from [Link]
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Reddit. (2023). How to detect a HCl salt in organic compunds. Retrieved from [Link]
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ResearchGate. (2016). Does Cl- ion affect 1H NMR result?. Retrieved from [Link]
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ResearchGate. (2025). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]
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ACS Publications. (n.d.). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Retrieved from [Link]
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PubChem. (n.d.). 3-(Aminomethyl)benzoic acid hydrochloride. Retrieved from [Link]
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Challenges and solutions in the derivatization of benzoic acids for analysis.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the analysis of benzoic acids and other phenolic acids. Due to their polarity and low volatility, these compounds often require derivatization prior to analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This resource provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of derivatization and achieve robust, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing benzoic acids?
A1: Direct analysis of benzoic acids, especially by GC-MS, is challenging. The primary reasons for derivatization are:
-
To Increase Volatility: The carboxylic acid and phenolic hydroxyl groups are polar and form strong hydrogen bonds, making the native compounds non-volatile.[4] Derivatization replaces the active hydrogens on these groups with non-polar moieties (e.g., a trimethylsilyl or methyl group), which reduces intermolecular forces and significantly increases volatility.[4][5]
-
To Improve Thermal Stability: At the high temperatures of a GC inlet, polar compounds like benzoic acids can degrade. The resulting derivatives are more thermally stable, ensuring they reach the detector intact.[6]
-
To Enhance Chromatographic Performance: High polarity can cause interactions with active sites in the GC system (e.g., liner, column), leading to poor peak shape, tailing, and low response.[2][3] Derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks and improved quantification.[5]
Q2: What are the most common derivatization methods for benzoic acids?
A2: The two most prevalent methods are silylation and alkylation (specifically, esterification) .[5][7]
-
Silylation: This involves replacing active hydrogens with a silyl group, most commonly a trimethylsilyl (TMS) group. Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are widely used.[8][9] Silylation is effective for both carboxylic acid and hydroxyl groups.[9]
-
Esterification: This method converts the carboxylic acid group into an ester, typically a methyl ester. A common and effective reagent is Boron Trifluoride-Methanol (BF3-Methanol).[2][10] This approach specifically targets the carboxyl group.
Q3: How do I choose between silylation and esterification?
A3: The choice depends on your specific analyte and analytical goals.
-
Choose Silylation (e.g., with BSTFA/MSTFA) if:
-
Choose Esterification (e.g., with BF3-Methanol) if:
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the derivatization process.
Problem 1: Low or No Derivatization Yield
Q: I've performed the derivatization, but my GC-MS analysis shows a very small product peak and a large peak for the underivatized benzoic acid. What went wrong?
A: This is a common issue that can stem from several sources. Let's break down the potential causes and solutions.
-
Cause A: Presence of Water
-
Why it happens: Silylating reagents are extremely sensitive to moisture.[11] Water will preferentially react with the reagent, consuming it and preventing it from reacting with your analyte. Furthermore, the resulting TMS derivatives are susceptible to hydrolysis, reverting them back to the original acid, especially in the presence of acidic or basic contaminants.[11]
-
How to fix it:
-
Ensure Anhydrous Conditions: Dry your sample completely before adding the reagent. A common method is evaporation under a gentle stream of nitrogen.[1][12]
-
Use Dry Solvents: Ensure all solvents (e.g., pyridine, acetonitrile) are anhydrous.
-
Proper Reagent Handling: Keep reagent vials tightly sealed when not in use to prevent atmospheric moisture contamination.[5]
-
Consider a Water Scavenger: In some protocols, adding a water scavenger like 2,2-dimethoxypropane can be beneficial.[10][13]
-
-
-
Cause B: Insufficient Reagent or Catalyst
-
Why it happens: Derivatization is a chemical reaction that requires a sufficient molar excess of the reagent to drive it to completion. If your sample concentration is high, you may need more reagent than the protocol specifies. For some silylating agents like BSTFA, a catalyst (e.g., 1% TMCS - trimethylchlorosilane) is often included to enhance reactivity, especially for hindered groups.[8]
-
How to fix it:
-
-
Cause C: Inadequate Reaction Time or Temperature
-
Why it happens: While some reactions are nearly instantaneous at room temperature, many require heat to proceed to completion.[5][15] Factors like steric hindrance can slow the reaction down considerably.[16]
-
How to fix it:
-
Increase Temperature: Heating the reaction vial is a common step. Typical conditions are 60-70°C.[1][2][3]
-
Increase Reaction Time: Extend the heating time. For silylation, 30-60 minutes is common.[1] For BF3-Methanol esterification, 5-10 minutes is often sufficient.[2][10] Monitor the reaction's progress by analyzing aliquots at different time points.[5]
-
-
-
Cause D: Steric Hindrance
-
Why it happens: Benzoic acids with bulky groups in the ortho position (next to the carboxylic acid) can physically block the derivatizing agent from accessing the reaction site.[16][17] This is a significant challenge for bulkier reagents.
-
How to fix it:
-
Switch Reagents: If using a bulky silylating agent like MTBSTFA fails, switch to a smaller, more reactive one like BSTFA or MSTFA.[17]
-
Increase Reaction Vigor: Use higher temperatures and longer reaction times.
-
Alternative Methods: For severely hindered acids, methods like conversion to a more reactive acyl chloride followed by esterification may be necessary.[16]
-
-
Problem 2: Chromatographic Issues (Peak Tailing, Ghost Peaks)
Q: My derivatized benzoic acid peak is tailing badly, or I'm seeing "ghost peaks" in subsequent runs. What's causing this?
A: These issues often point to problems within the GC system itself or with the stability of the derivatives.
-
Cause A: Active Sites in the GC System
-
Why it happens: Even after derivatization, if the reaction is incomplete, the remaining polar analyte can interact with active sites (silanol groups) in the inlet liner or the front of the column. This causes peak tailing.[3][18]
-
How to fix it:
-
Optimize Derivatization: First, ensure your derivatization is complete using the steps in Problem 1.
-
Inlet Maintenance: Clean or replace the inlet liner. Using a deactivated liner is crucial.[18][19]
-
Column Maintenance: Trim the first few inches off the front of the column to remove accumulated non-volatile residues.[19]
-
-
-
Cause B: Derivative Instability / Hydrolysis
-
Why it happens: Trimethylsilyl (TMS) ethers and esters are susceptible to hydrolysis, meaning they can react with trace amounts of water and revert to the original acid.[11][20] This can happen in the sample vial before injection or even within the GC system if there are leaks.
-
How to fix it:
-
Analyze Promptly: Analyze derivatized samples as soon as possible after preparation.
-
Use a More Stable Derivative: For applications requiring high stability, consider using MTBSTFA, which forms t-BDMS derivatives that are approximately 10,000 times more stable against hydrolysis than TMS derivatives.[1]
-
Check for Leaks: Ensure your GC system is leak-free, as oxygen and moisture can degrade both the column and the derivatives.[19]
-
-
-
Cause C: Carryover ("Ghost Peaks")
-
Why it happens: If a sample is highly concentrated, analyte can be retained in the syringe or the inlet and elute in subsequent blank or sample injections.[18][21]
-
How to fix it:
-
Proper Rinsing: Ensure the syringe is thoroughly rinsed with an appropriate solvent between injections.
-
Check for Backflash: Injecting too large a volume can cause the sample to expand beyond the capacity of the liner, contaminating the inlet. Reduce the injection volume or use a liner with a larger internal volume.[18]
-
-
Part 3: Data & Protocols
Comparative Data: Common Silylating Agents
This table summarizes key characteristics of popular silylating agents to aid in selection.
| Feature | BSTFA + 1% TMCS | MSTFA | MTBSTFA |
| Derivative Formed | Trimethylsilyl (TMS) | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (t-BDMS) |
| Reactivity | Very strong, enhanced by TMCS catalyst. Effective for hindered groups.[8] | Considered one of the strongest and most versatile TMS donors.[8][22] | Less reactive than BSTFA/MSTFA due to steric bulk.[1] |
| Byproducts | Volatile and generally do not interfere with chromatography.[22] | Byproducts are even more volatile than those from BSTFA, making it excellent for trace analysis.[1] | Non-volatile byproducts that do not interfere with GC analysis. |
| Derivative Stability | Moderately stable; susceptible to hydrolysis.[1][11] | Similar stability to BSTFA derivatives. | Excellent stability; t-BDMS ethers are ~10,000x more stable against hydrolysis than TMS ethers.[1] |
| Typical Conditions | 60-70°C for 30-60 min.[1] | 60°C for 30 min.[1] | 60-100°C for 1-2 hours.[1] |
| Best For... | General purpose, broad applicability, sterically hindered compounds.[8][17] | Trace analysis where byproduct interference must be minimized. | Assays where samples may be exposed to moisture or require delayed analysis. |
Experimental Workflow and Decision Diagram
The following diagram illustrates a logical workflow for developing and troubleshooting a derivatization method for benzoic acids.
Caption: Decision workflow for benzoic acid derivatization.
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol is a general guideline for the trimethylsilylation of benzoic and phenolic acids.
Materials:
-
Sample containing benzoic acid(s).
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Anhydrous Pyridine or Acetonitrile.
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or water bath.
-
Nitrogen gas line for evaporation.
Procedure:
-
Sample Preparation: Transfer an aliquot of your sample (typically containing 10-100 µg of analyte) into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.[12]
-
Solvent Addition: Add 50 µL of anhydrous pyridine to dissolve the dried residue.[1] Pyridine can act as a catalyst and acid scavenger.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[1] The vial should be capped immediately and tightly.
-
Reaction: Vortex the vial for 10-15 seconds. Place the vial in a heating block set to 70°C for 60 minutes.[1]
-
Cooling: After heating, allow the vial to cool completely to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS. If the concentration is high, it can be diluted with a dry, non-polar solvent like hexane.
Protocol 2: Esterification using BF3-Methanol
This protocol is effective for converting carboxylic acids to their methyl esters.
Safety Precautions: Boron trifluoride-methanol is corrosive, toxic, and flammable. All procedures must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
Materials:
-
10-14% BF3-Methanol solution.[2]
-
Hexane (GC grade).
-
Saturated NaCl solution.
-
Screw-cap reaction vial.
Procedure:
-
Sample Preparation: Weigh 1-25 mg of your sample into a screw-cap reaction vial.[2] If the sample is in a solvent, evaporate it to dryness.
-
Derivatization: Add 2 mL of 10-14% BF3-Methanol solution to the vial.[2][10] Tightly cap the vial and vortex for approximately 10 seconds.
-
Reaction: Heat the vial at 60°C for 5-10 minutes in a heating block or water bath.[2][10]
-
Extraction:
-
Sample Collection: Allow the layers to separate. The upper hexane layer contains your derivatized product. Carefully transfer this upper layer to a clean vial for GC-MS analysis.
References
- Gas Chromatographic Identification of the TMS-Derivatives of Non-Volatile Phenolic Acids. (n.d.). SpringerLink.
- A Comparative Guide to the Analytical Derivatization of 2-(2,4-Dihydroxybenzoyl)benzoic Acid. (n.d.). Benchchem.
- Kovács, A., Kende, A., Mörtl, M., Volk, G., Rikker, T., & Torkos, K. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry.
- Lísa, M., Cífková, E., & Holčapek, M. (2017). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 89(9), 5038-5046.
- Application Notes and Protocols for Derivatization of Carboxylic Acids using Boron Trifluoride-Methanol. (2025). Benchchem.
-
Alkylsilyl derivatives for gas chromatography. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
- BF3-Methanol, 10% w/w. (n.d.). Sigma-Aldrich.
-
Lísa, M., Cífková, E., & Holčapek, M. (2017). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Publications. Retrieved January 14, 2026, from [Link]
- A Guide to Derivatization Reagents for GC. (n.d.). Supelco.
- Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
-
Trimethylsilyl group. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
- Technical Support Center: Esterification of Substituted Benzoic Acids. (n.d.). Benchchem.
-
Summary of GC-MS experimental parameters. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. (n.d.). AOCS.
- A Head-to-Head Comparison: BSTFA-TMCS vs. MSTFA for GC-MS Derivatization. (n.d.). Benchchem.
- Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography.
-
Benzoic acid determination with GC-FID?. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Analysis of benzoic and salicylic acids. (2019). Chromatography Forum. Retrieved January 14, 2026, from [Link]
- Das, B., Koti, R., & Thippeswamy, B. (2013). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology, 1017, 139-146.
- Hydroxyl Protecting Groups. (n.d.). Organic Chemistry Portal.
- Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
-
The Use of Derivatising Reagents. (2018). Chromatography Today. Retrieved January 14, 2026, from [Link]
- Product Information - Boron trichloride solution. (n.d.). Sigma-Aldrich.
- TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
- Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed, 19084667.
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK. Retrieved January 14, 2026, from [Link]
-
Get your GC-MS troubleshooting guide now!. (n.d.). Separation Science. Retrieved January 14, 2026, from [Link]
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Validation & Comparative
A Researcher's Guide to Positional Isomerism: A Comparative Analysis of 3- and 4-(Morpholinomethyl)benzoic acid hydrochloride
<
Executive Summary
In drug discovery and development, positional isomerism—the subtle shift of a functional group on a molecular scaffold—can profoundly impact a compound's physicochemical properties, pharmacological activity, and overall therapeutic potential.[1][2] This guide provides a comprehensive comparative framework for two such isomers: 3-(Morpholinomethyl)benzoic acid hydrochloride and its 4-substituted counterpart. While direct, head-to-head comparative studies on these specific molecules are not extensively documented in public literature, this analysis leverages fundamental principles of medicinal chemistry to predict their differential characteristics. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to generate the necessary data for a robust, evidence-based comparison. This document serves as both a theoretical guide and a practical handbook for scientists engaged in lead optimization and candidate selection.
Introduction: The Critical Role of Isomeric Position
Positional isomers, while sharing the same molecular formula, often exhibit distinct chemical and physical properties due to differences in their electronic and steric environments.[2][3] The placement of a substituent on an aromatic ring, such as the morpholinomethyl group on the benzoic acid core, dictates its interaction with the molecular environment. This seemingly minor structural change can alter key parameters like acidity (pKa), lipophilicity (LogP), and solubility, which in turn govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] Understanding these differences is paramount for rational drug design and for selecting the isomer with the most promising therapeutic window.[1][6]
The two molecules under review are:
-
This compound (meta-isomer)
-
4-(Morpholinomethyl)benzoic acid hydrochloride (para-isomer)
This guide will first explore the theoretical implications of this meta- vs. para-substitution and then provide detailed protocols for empirical validation.
Theoretical & Predictive Analysis
The primary structural difference lies in the position of the morpholinomethyl substituent relative to the carboxylic acid group on the benzene ring. This variance is expected to influence the molecule's properties through inductive and resonance effects.[7][8]
Caption: Chemical structures of the meta- and para-isomers.
Predicted Physicochemical Properties
The electronic properties of the morpholinomethyl group and its position will likely lead to subtle but significant differences in the isomers' physicochemical profiles.
| Property | 3-Isomer (meta) Prediction | 4-Isomer (para) Prediction | Rationale |
| pKa (Carboxylic Acid) | Slightly lower (more acidic) | Slightly higher (less acidic) | The morpholinomethyl group is weakly electron-withdrawing via an inductive effect. This effect is stronger from the meta position, stabilizing the carboxylate anion and increasing acidity.[7][8][9] |
| LogP (Lipophilicity) | Similar | Similar | Both isomers have the same functional groups. While minor differences in crystal packing and hydration could exist, a significant difference in octanol-water partitioning is not anticipated. |
| Aqueous Solubility | Potentially higher | Potentially lower | The para-isomer's higher symmetry could lead to a more stable crystal lattice, requiring more energy to break apart, which may result in lower aqueous solubility. This is a common trend in para-substituted isomers.[3] |
Anticipated Pharmacological Differences
The spatial arrangement of functional groups is critical for drug-receptor interactions.[1][6] The distance and orientation between the basic nitrogen of the morpholine ring and the acidic carboxyl group differ between the two isomers. This can have profound implications for how each molecule fits into a target binding pocket.
Caption: Isomeric position affects fit within a hypothetical binding site.
For a hypothetical target that requires specific distances between a hydrogen bond acceptor (e.g., interacting with the morpholine oxygen) and an ionic interaction site (for the carboxylate), the para-isomer might exhibit higher affinity due to a more favorable spatial arrangement. Conversely, a different target might favor the geometry of the meta-isomer. These hypotheses can only be confirmed through empirical testing.
Experimental Validation: Protocols for Comparative Analysis
To move from prediction to data, a systematic experimental evaluation is required. The following protocols provide standardized methods for comparing the two isomers.
Workflow for Comparative Characterization
Caption: High-level workflow for empirical comparison of the two isomers.
Protocol 1: Physicochemical Profiling
Objective: To quantitatively determine the pKa, LogP, and kinetic solubility of each isomer.
A. pKa Determination by Potentiometric Titration [10][11][12]
-
Principle: This method measures the pH of a solution as a titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[11][12]
-
Procedure:
-
Calibrate a potentiometer using standard buffers at pH 4, 7, and 10.[10]
-
Prepare a 1 mM solution of each isomer hydrochloride in deionized water. To maintain constant ionic strength, 0.15 M potassium chloride can be added.[10][12]
-
Purge the solution with nitrogen to remove dissolved CO2.[10]
-
Place the solution on a magnetic stirrer and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each incremental addition.
-
Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[10]
-
B. LogP Determination by Shake-Flask Method [4][13][14]
-
Principle: This gold-standard method measures the partition coefficient of a compound between n-octanol and water, representing its lipophilicity.[14]
-
Procedure:
-
Prepare a stock solution of each isomer in either n-octanol or water.
-
In a separatory funnel, combine equal volumes of n-octanol and water (pre-saturated with each other).
-
Add a known amount of the isomer stock solution.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow partitioning to reach equilibrium.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate LogP as: LogP = log ([Concentration in Octanol] / [Concentration in Water]).
-
C. Kinetic Solubility Assay by Nephelometry [15][16][17]
-
Principle: This high-throughput method measures the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer. Precipitation is detected by light scattering.[15][16]
-
Procedure:
-
Prepare 10 mM stock solutions of each isomer in 100% DMSO.[15]
-
In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock to wells containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[15]
-
Mix and incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[15]
-
Measure the light scattering in each well using a nephelometer.
-
The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
-
Protocol 2: In Vitro Target Engagement - Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of each isomer for a specific receptor target.[18][19]
-
Principle: This assay measures the ability of an unlabeled test compound (the isomer) to compete with a radiolabeled ligand for binding to a receptor preparation. The concentration of the isomer that displaces 50% of the radioligand binding (IC50) is used to calculate the inhibitory constant (Ki).[18][19]
-
Procedure:
-
Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor.[20]
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., ³H-labeled), and varying concentrations of the unlabeled test isomer (3-isomer or 4-isomer).[20]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[20]
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[18][20]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test isomer. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20] Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[20]
-
Protocol 3: Cell-Based Functional Assay - IC50 Determination
Objective: To measure the functional potency of each isomer by determining the concentration that inhibits a specific cellular process by 50% (IC50).[21][22][23]
-
Principle: A relevant cell line is treated with a range of concentrations of each isomer, and a specific cellular response (e.g., proliferation, signaling pathway activation) is measured.
-
Procedure (Example using MTT assay for cell viability): [21]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[21]
-
Compound Treatment: Prepare serial dilutions of each isomer in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).[21]
-
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[21]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490-570 nm) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log concentration of the isomer and fit a dose-response curve to calculate the IC50 value.[22]
-
Conclusion and Strategic Implications
The choice between the 3-(Morpholinomethyl) and 4-(Morpholinomethyl)benzoic acid hydrochloride isomers is not arbitrary. A theoretical analysis based on established chemical principles suggests that the meta-isomer may be slightly more acidic, while the para-isomer might exhibit lower solubility due to crystal packing effects. The most significant divergence, however, is expected in their interaction with biological targets, where the precise spatial orientation of functional groups is paramount.
By systematically executing the outlined experimental protocols, researchers can generate robust, quantitative data to validate these predictions. This empirical evidence will form the basis of a sound structure-activity relationship (SAR), enabling an informed decision on which isomer possesses the superior profile for further development. This guide provides the necessary framework to dissect the subtle yet critical differences between these positional isomers, ultimately facilitating the selection of a more potent, selective, and developable drug candidate.
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Validating the purity of 3-(Morpholinomethyl)benzoic acid hydrochloride using chromatography.
An In-Depth Guide to Chromatographic Purity Validation of 3-(Morpholinomethyl)benzoic Acid Hydrochloride
Introduction: Establishing Analytical Rigor for a Key Pharmaceutical Intermediate
This compound is a crucial building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a matter of quality control; it is a fundamental requirement for the safety and efficacy of the final drug product.[1] The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a drug, making robust analytical validation an indispensable part of the drug development lifecycle.[2][3]
This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of chromatographic techniques for validating the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in scientific first principles and regulatory expectations. The primary techniques under comparison are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), each offering a unique lens through which to assess the purity of this multifaceted molecule.
Part 1: High-Performance Liquid Chromatography (HPLC) – The Definitive Method for Purity and Assay
HPLC is the cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and precise quantification for a vast range of compounds.[4][5] For a non-volatile, polar, and UV-active molecule like this compound, HPLC is the unequivocal method of choice for both purity determination and quantitative assay.[6]
Expertise & Experience: The Rationale Behind Method Development
The key to a successful HPLC separation lies in understanding the analyte's chemistry. Our target molecule possesses three key features that dictate the analytical strategy: a benzoic acid group (acidic, ionizable), a morpholine group (basic, ionizable), and a benzene ring (UV chromophore).
-
Column Selection: A reversed-phase C18 column is the standard starting point for moderately polar compounds. However, for enhanced retention and alternative selectivity, especially for compounds with polar functional groups, an embedded polar group column like an RP-Amide can be advantageous. The amide group can interact with the analyte through hydrogen bonding, offering a different separation mechanism compared to the purely hydrophobic interactions of a C18 phase.
-
Mobile Phase Optimization: The ionizable nature of the carboxylic acid and the tertiary amine requires careful pH control. An acidic mobile phase is essential to suppress the ionization of the carboxylic acid, ensuring it is in its more retained, neutral form. This leads to better peak shape and reproducibility.[7] A common choice is water with 0.1% trifluoroacetic acid (TFA) or 0.1% phosphoric acid.[8] Acetonitrile is a typical organic modifier, and a gradient elution (gradually increasing the acetonitrile concentration) is employed to elute any potential impurities with a wide range of polarities.
-
Detection: The presence of the benzene ring provides a strong chromophore, making UV detection the ideal choice. A photodiode array (PDA) detector is preferable as it can provide spectral data to assess peak purity and aid in the identification of unknown impurities. The detection wavelength is typically set near the absorbance maximum of the analyte, often around 220-235 nm for benzoic acid derivatives.[9]
Experimental Protocol: HPLC Purity Determination
| Parameter | Condition | Justification |
| Column | Ascentis® RP-Amide, 15 cm x 4.6 mm, 5 µm | Provides a combination of hydrophobic and hydrogen bonding interactions for good selectivity. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic pH suppresses ionization of the analyte's carboxylic acid group, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity, leading to more stable backpressure. |
| Detector | UV/PDA at 220 nm | Wavelength at which benzoic acid derivatives show strong absorbance. PDA allows for peak purity analysis. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Sample Prep. | Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter. | Ensures sample is fully dissolved and free of particulates that could clog the system. Dilution in mobile phase minimizes injection shock. |
Trustworthiness: Method Validation Framework
The developed HPLC method must be validated according to ICH (International Council for Harmonisation) guidelines to ensure it is fit for its intended purpose.[10][11]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is free from interference from excipients, impurities, or degradation products. Peak purity index > 0.995. | Confirms the method is selective for the analyte.[10] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. | Demonstrates a proportional relationship between detector response and concentration. |
| Accuracy | 98.0% to 102.0% recovery for spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value.[12] |
| Precision (Repeatability) | RSD ≤ 1.0% for six replicate injections of the standard. | Assesses variability with the same analyst and instrument over a short time.[12] |
| Intermediate Precision | RSD ≤ 2.0% when the assay is performed by different analysts on different days. | Measures the reproducibility of the method under normal lab variations. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | Defines the lowest concentration of analyte that can be reliably detected and quantified.[10] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). | Shows the method's reliability during normal usage. |
Visualization: HPLC Workflow
Caption: High-level workflow for HPLC purity analysis.
Part 2: Gas Chromatography (GC) – A Specialized Tool for Volatile Impurities
While HPLC is superior for the parent compound, GC is the ideal technique for analyzing volatile or semi-volatile process impurities that may be present, such as residual morpholine.[1][13] Direct GC analysis of this compound is not feasible due to its high molecular weight, polarity, and lack of volatility. However, GC coupled with Mass Spectrometry (GC-MS) is exceptionally powerful for identifying and quantifying volatile impurities.
Expertise & Experience: The Derivatization Imperative
Morpholine, a potential starting material impurity, is polar and can exhibit poor peak shape in GC. To overcome this, a derivatization step is employed to convert it into a more volatile and less polar compound.[14] A well-established method involves reacting morpholine (a secondary amine) with sodium nitrite under acidic conditions to form N-nitrosomorpholine, which is highly suitable for GC-MS analysis.[15][16]
Experimental Protocol: GC-MS for Morpholine Impurity
| Parameter | Condition | Justification |
| Derivatization | React sample with sodium nitrite in an acidic medium (HCl). Extract the resulting N-nitrosomorpholine with dichloromethane.[15] | Converts polar morpholine into a volatile derivative suitable for GC analysis. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for a wide range of volatile compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas, standard for GC-MS. |
| Oven Program | Initial: 100°C (hold 4 min), Ramp 1: 10°C/min to 120°C, Ramp 2: 20°C/min to 250°C (hold 5 min) | Temperature program designed to separate the derivative from other volatile components.[14] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Detector | Mass Spectrometer (MS) | Provides definitive identification based on mass spectrum and fragmentation patterns. |
| MS Mode | Electron Impact (EI), Scan or Selected Ion Monitoring (SIM) | EI is a standard ionization technique. SIM mode can be used for higher sensitivity and quantification by monitoring characteristic ions of N-nitrosomorpholine (m/z 116.1, 86.1).[14][16] |
Trustworthiness: Validating a Trace Impurity Method
Validation for an impurity method focuses on demonstrating high sensitivity and specificity. The key parameters remain similar to HPLC but with different acceptance criteria, particularly for LOD and LOQ, which must be low enough to detect impurities at levels stipulated by regulatory bodies (e.g., typically ≤ 0.1%).
Visualization: GC-MS Workflow with Derivatization
Caption: Workflow for GC-MS analysis of morpholine impurity.
Part 3: Thin-Layer Chromatography (TLC) – The Rapid Screening Tool
TLC is an invaluable technique for rapid, cost-effective, and parallel analysis of samples.[4] While it lacks the quantitative power and resolution of HPLC, it is an excellent tool for in-process control (IPC) to monitor the progress of a synthesis, check for the presence of major impurities, or quickly screen raw materials.[6]
Expertise & Experience: Method Development for TLC
The goal of TLC is to find a mobile phase that provides good separation between the main compound spot and any impurity spots. For our polar compound, a relatively polar mobile phase is required. A common strategy is to use a mixture of a non-polar solvent (like toluene or ethyl acetate) and a more polar solvent (like methanol or acetone), with a small amount of acid (acetic acid) or base (ammonia) to improve spot shape.[17]
Experimental Protocol: TLC Screening
| Parameter | Condition | Justification |
| Stationary Phase | Silica Gel 60 F254 plates | Standard polar stationary phase for TLC. The F254 indicator allows for visualization under UV light.[17] |
| Mobile Phase | Toluene : Acetone : Methanol : Ammonia (8:3:3:0.1 by volume) | This solvent system offers a range of polarities to effectively separate the main compound from potential impurities.[17] |
| Application | Spot diluted sample solution onto the plate ~1 cm from the bottom. | |
| Development | Place the plate in a chamber saturated with the mobile phase and allow the solvent front to travel up the plate. | |
| Visualization | 1. View under UV light at 254 nm. 2. Stain with an appropriate reagent (e.g., iodine vapor or potassium permanganate). | UV light will show UV-active compounds as dark spots. Staining can reveal impurities that are not UV-active. |
Data Interpretation
Purity is assessed qualitatively by observing the number and intensity of spots. The main compound should appear as a single, well-defined spot. Any additional spots are indicative of impurities. The Retention Factor (Rf) value for each spot can be calculated (Rf = distance traveled by spot / distance traveled by solvent front) for identification purposes.
Visualization: TLC Process Flow
Caption: The fundamental steps of TLC analysis.
Comparative Guide: Choosing the Right Chromatographic Tool
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Primary Use | Quantitative purity and assay of the main compound and non-volatile impurities. | Quantitative analysis of specific volatile/semi-volatile impurities (e.g., residual solvents, starting materials). | Qualitative screening, reaction monitoring, and rapid purity checks. |
| Applicability to Analyte | Excellent. Ideal for non-volatile, polar compounds. | Poor (Directly). Requires derivatization for specific impurities like morpholine. | Good. Suitable for a quick qualitative assessment. |
| Resolution | Very High | High | Low to Moderate |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range), especially with MS | Moderate (µg to ng range) |
| Quantification | Excellent | Excellent | Semi-quantitative at best |
| Analysis Time | 20-30 minutes per sample | 20-30 minutes per sample (plus prep time) | 30-60 minutes for multiple samples in parallel |
| Cost | High (instrumentation and solvents) | High (instrumentation and gases) | Very Low |
| Complexity | High | High | Low |
Conclusion
Validating the purity of this compound requires a multi-pronged chromatographic approach. No single technique can provide a complete picture.
-
HPLC stands as the definitive, quantitative method for assessing the purity and assay of the final compound, capable of separating a wide range of potential non-volatile impurities.
-
GC-MS serves as a crucial, specialized tool for the identification and quantification of volatile process-related impurities, such as residual morpholine, which are invisible to standard HPLC methods.
-
TLC provides a rapid, cost-effective means for preliminary screening and in-process monitoring, allowing for quick decisions during the synthesis and purification stages.
A comprehensive analytical strategy will leverage the strengths of each of these techniques. The implementation of fully validated methods, in accordance with regulatory guidelines, is not just a procedural step but the very foundation of ensuring the quality, safety, and efficacy of the final pharmaceutical product.[2][11]
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A Comparative Guide to the Biological Activity of P2Y14 Receptor Antagonists: 3-(Morpholinomethyl)benzoic Acid Derivatives and Beyond
This guide provides an in-depth, objective comparison of the biological activities of emerging 3-(Morpholinomethyl)benzoic acid derivatives against other established P2Y14 receptor (P2Y14R) antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, explains the rationale behind pharmacological assays, and offers a clear perspective on the current landscape of P2Y14R-targeted therapeutics.
Introduction: The P2Y14 Receptor as a Therapeutic Target
The P2Y14 receptor, a G protein-coupled receptor (GPCR), has garnered significant attention as a promising target for inflammatory and immune-mediated diseases.[1][2][3] Initially identified as an orphan receptor (KIAA0001 or GPR105), it was later deorphanized with the discovery of its endogenous agonist, UDP-glucose, and other UDP-sugars.[4][5]
Key Characteristics of P2Y14R:
-
Signaling Pathway: P2Y14R couples to Gαi/o proteins.[4][6] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This primary pathway modulates a host of downstream cellular responses.
-
Expression and Function: The receptor is prominently expressed in immune cells, including neutrophils, mast cells, macrophages, and dendritic cells.[1][7][8] This expression pattern implicates P2Y14R as a critical regulator of immune homeostasis and inflammatory responses.[1][7] Activation of P2Y14R is linked to pro-inflammatory events such as neutrophil chemotaxis, mast cell degranulation, and the production of inflammatory mediators.[7][9][10]
-
Therapeutic Relevance: Given its role in inflammation, P2Y14R has been implicated in the pathophysiology of various conditions, including asthma, neuropathic pain, gout, and acute lung injury.[9][11][12][13][14] Consequently, the development of potent and selective P2Y14R antagonists is a highly active area of research.[2]
Below is a diagram illustrating the canonical signaling pathway of the P2Y14 receptor.
Caption: P2Y14R signaling cascade and point of antagonist intervention.
The Landscape of P2Y14R Antagonists
The quest for effective P2Y14R antagonists has led to the discovery of several chemical scaffolds. Early research was hampered by a lack of selective antagonists, but recent efforts have yielded potent molecules that have become invaluable tools for studying P2Y14R function.[2]
The Benchmark Antagonist: PPTN
4-((Piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid, commonly known as PPTN , is a potent, high-affinity, and highly selective competitive antagonist of the P2Y14R.[15][16] It is often used as a reference compound in the development of new antagonists.
-
Biological Activity: PPTN exhibits a KB value of 434 pM in Schild analyses and effectively blocks UDP-glucose-stimulated responses like chemotaxis in human neutrophils with an IC50 of ~1-4 nM.[2][15][16]
-
Selectivity: A key strength of PPTN is its high selectivity for P2Y14R over other P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13).[2][15]
-
Limitations: Despite its potency, PPTN suffers from poor aqueous solubility and low oral bioavailability, which limits its therapeutic development.[10][17]
Emerging Scaffolds: 3-(Morpholinomethyl)benzoic Acid Derivatives
More recently, novel scaffolds have been explored to overcome the limitations of existing antagonists. Among these, derivatives based on a 3-amide benzoic acid or 3-sulfonamido benzoic acid core have shown significant promise.[18][19] These series aim to improve physicochemical properties, such as solubility and metabolic stability, while retaining high antagonistic potency.
-
Biological Activity: A notable compound from the 3-amide benzoic acid series, 16c , displayed an IC50 of 1.77 nM, comparable to that of PPTN.[19] Similarly, a 3-sulfonamido benzoic acid derivative, 25l , emerged as a highly potent antagonist with an IC50 of 5.6 nM and demonstrated superior solubility and pharmacokinetic properties compared to PPTN.[14]
-
Advantages: These newer derivatives often exhibit dramatically improved aqueous solubility and excellent metabolic stability in human and rat microsomes, making them more viable candidates for further preclinical and clinical investigation.[14][19]
Head-to-Head Comparison: Biological Activity
An objective comparison requires standardized assays to measure antagonist performance. The most common in vitro assays focus on the receptor's Gαi-coupling mechanism and its downstream functional consequences.
| Antagonist Class | Representative Compound | Potency (IC50 / Kᵢ) | Key Advantages | Key Limitations | Source(s) |
| 2-Naphthoic Acid | PPTN | ~434 pM (KB); ~1-4 nM (IC50) | High potency, high selectivity, well-characterized | Poor solubility, low oral bioavailability | [2][15][16] |
| 3-Amide Benzoic Acid | Compound 16c | 1.77 nM (IC50) | Potency comparable to PPTN, improved solubility & metabolic stability | Less extensive in vivo data currently available | [19] |
| 3-Sulfonamido Benzoic Acid | Compound 25l | 5.6 nM (IC50) | High potency, superior solubility & PK properties vs. PPTN | Newer scaffold, requires further characterization | [14] |
| Triazole Benzoic Acid | Various Analogs | 31.7 nM (IC50) for a potent analog | Novel scaffold, potential for diverse chemical space exploration | Generally lower potency than naphthoic/amide series | [10][20] |
Experimental Protocols for Antagonist Characterization
Scientific integrity demands robust and reproducible methodologies. The following protocols are standard in the field for characterizing P2Y14R antagonists.
cAMP Accumulation Assay
Causality: Since P2Y14R is Gαi-coupled, its activation by an agonist (like UDP-glucose) inhibits adenylyl cyclase, leading to a decrease in cAMP levels. A competitive antagonist will block this effect. This assay provides a direct functional readout of the receptor's primary signaling pathway. To measure the inhibition of cAMP production, cells are typically stimulated with forskolin, a potent activator of adenylyl cyclase, to create a high baseline of cAMP against which the inhibitory effect can be robustly measured.
Step-by-Step Protocol:
-
Cell Culture: Plate HEK293 or C6 glioma cells stably expressing the human P2Y14 receptor into 96-well plates and culture overnight.
-
Pre-incubation: Wash cells with assay buffer. Pre-incubate the cells with various concentrations of the antagonist (e.g., 3-(Morpholinomethyl)benzoic acid derivatives or PPTN) for 20 minutes at 37°C.
-
Stimulation: Add a solution containing a fixed concentration of forskolin (e.g., 10 µM) and a fixed EC80 concentration of UDP-glucose.
-
Incubation: Incubate for 30 minutes at 37°C to allow for cAMP accumulation.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Chemotaxis (Cell Migration) Assay
Causality: P2Y14R activation is known to induce chemotaxis, the directed migration of immune cells towards a chemical stimulus.[7][16] This assay provides a physiologically relevant functional readout of antagonist activity, particularly in immune cells like neutrophils or differentiated HL-60 cells.
Step-by-Step Protocol:
-
Cell Preparation: Use human neutrophils or HL-60 cells differentiated into a neutrophil-like phenotype. Resuspend the cells in an appropriate assay medium.
-
Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of the antagonist for 15-30 minutes.
-
Assay Setup: Use a multi-well chemotaxis plate (e.g., Boyden chamber) with a porous membrane (e.g., 3-5 µm pores). Add the P2Y14R agonist (UDP-glucose) to the lower wells. Add the antagonist-treated cells to the upper chamber (the insert).
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow cell migration through the membrane towards the agonist.
-
Quantification: Remove non-migrated cells from the top of the membrane. Stain the migrated cells on the underside of the membrane with a dye (e.g., Calcein AM or DAPI).
-
Analysis: Quantify the migrated cells by measuring fluorescence or by imaging and cell counting. Determine the IC50 of the antagonist for inhibiting agonist-induced migration.
Caption: Standard experimental workflows for P2Y14R antagonist evaluation.
Conclusion and Future Perspectives
The development of P2Y14R antagonists has made significant strides, moving from the potent but poorly bioavailable benchmark compound PPTN to novel scaffolds with more drug-like properties. The 3-(Morpholinomethyl)benzoic acid derivatives , particularly the 3-amide and 3-sulfonamido series, represent a promising step forward.[14][19] They exhibit comparable, and in some cases superior, in vitro profiles to PPTN, with crucial improvements in solubility and metabolic stability.
The data strongly suggest that these newer chemical series are highly promising candidates for treating a range of inflammatory conditions. Future work will need to focus on extensive in vivo characterization of these compounds in relevant disease models, such as those for acute lung injury or neuropathic pain, to validate their therapeutic potential. The continued exploration of diverse chemical scaffolds will be essential for optimizing potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for a clinically successful P2Y14R antagonist.
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Zhang, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry. [Link]
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Jayasekara, P. S., et al. (2024). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. ACS Pharmacology & Translational Science. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Morpholine-Containing Compounds
For Distribution: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Morpholine and the Imperative for Robust Quantification
Morpholine, a heterocyclic amine, is a prevalent structural motif in a multitude of pharmaceutical compounds, prized for its ability to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1][2] Its presence in active pharmaceutical ingredients (APIs) necessitates precise and reliable quantification to ensure product quality, safety, and efficacy. The potential for morpholine to form N-nitrosamines, which are classified as probable human carcinogens, further underscores the need for highly sensitive and accurate analytical methods to monitor its presence as an impurity.[3]
This guide provides an in-depth comparison of two widely employed analytical techniques for the quantification of morpholine-containing compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a senior application scientist, my objective is to not only present the methodologies but to delve into the causality behind experimental choices, ensuring a self-validating system that aligns with the principles of scientific integrity. This guide is grounded in authoritative regulatory guidelines, including the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8][9][10][11][12][13]
The core of this guide is the principle of cross-validation , a critical process for comparing and ensuring the consistency of results between two or more distinct analytical methods.[14][15][16] Effective cross-validation provides the necessary confidence in analytical data, which is paramount for regulatory submissions and ensuring the quality and safety of pharmaceutical products.[15][16]
The Cross-Validation Workflow: A Visual Overview
The following diagram illustrates the logical flow of a comprehensive cross-validation study, from the initial method development to the final comparative analysis.
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A Senior Application Scientist's Guide to In Silico Docking of 3-(Morpholinomethyl)benzoic Acid Derivatives
This guide provides a comprehensive framework for conducting in silico molecular docking studies on 3-(Morpholinomethyl)benzoic acid derivatives. We will move beyond a simple procedural list to explore the causal reasoning behind methodological choices, ensuring a robust and scientifically valid approach. This document is intended for researchers and drug development professionals seeking to evaluate the therapeutic potential of this chemical scaffold against various protein targets.
Introduction: The Therapeutic Promise of the Morpholinobenzoic Acid Scaffold
The benzoic acid framework is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, from the anti-inflammatory properties of sodium salicylate to the diuretic effects of furosemide.[1] Its derivatives are explored for a multitude of activities, including anticancer, antimicrobial, and enzyme inhibition.[1][2][3] The addition of a morpholine moiety is a common strategy in drug design to enhance solubility, improve pharmacokinetic profiles, and introduce crucial hydrogen bonding capabilities. When combined, the 3-(Morpholinomethyl)benzoic acid scaffold presents a compelling starting point for novel drug discovery.
In silico molecular docking is an indispensable computational technique that accelerates this discovery process.[4][5] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein, offering atomic-level insights into potential interactions.[6][7][8] This guide will compare different docking methodologies and provide a self-validating protocol to screen 3-(Morpholinomethyl)benzoic acid derivatives against therapeutically relevant protein targets.
Part 1: Strategic Target Identification
The first, and arguably most critical, step is the selection of relevant protein targets. A ligand-centric approach, often called "target fishing" or reverse docking, can be employed when the precise mechanism of action is unknown.[4] This involves docking the ligand against a panel of proteins to identify potential targets.
Based on existing literature for similar scaffolds, several protein families emerge as high-priority candidates for 3-(Morpholinomethyl)benzoic acid derivatives:
-
Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated strategy in oncology. Benzofuran derivatives containing the 3-(morpholinomethyl) group have demonstrated potent VEGFR-2 inhibitory activity.[9][10][11]
-
Enzymes of Neurodegeneration: Acetylcholinesterase (AChE) and Carbonic Anhydrases (CAs) are prominent targets in the treatment of Alzheimer's disease. Novel benzoic acid derivatives have been designed as multi-target inhibitors for these enzymes.[12]
-
Phosphatases: Slingshot protein phosphatases (SSH) are involved in cytoskeleton dynamics and represent potential targets for cancer therapy. Substituted benzoic acid derivatives have been identified as potent inhibitors of this enzyme class.[13]
-
Parasitic Enzymes: Enzymes like Trypanosoma cruzi trans-sialidase are crucial for parasite survival and are targets for anti-Chagas disease agents. Benzoic acid derivatives have shown promise as inhibitors.[14]
For this guide, we will use VEGFR-2 as our primary example due to the strong, published evidence linking it to the morpholinomethyl chemical moiety.
Below is a simplified representation of the VEGFR-2 signaling pathway, which is critical for angiogenesis. Inhibiting this receptor can block the formation of new blood vessels, a key process in tumor growth.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory role of a potential drug.
Part 2: A Validated In Silico Docking Workflow
The following protocol outlines a complete computational workflow, designed to be reproducible and robust.[15] We will use AutoDock Vina, a widely adopted and validated open-source docking program, as our primary tool.[6][16]
Caption: A comprehensive workflow for molecular docking studies.
Experimental Protocol: Step-by-Step Docking
Objective: To predict the binding mode and affinity of a 3-(Morpholinomethyl)benzoic acid derivative with VEGFR-2.
Materials:
-
Ligand Structure: 3D coordinates of the derivative (e.g., in .mol2 or .pdb format).
-
Protein Structure: VEGFR-2 crystal structure (e.g., PDB ID: 4ASD).
-
Software:
-
MGLTools with AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking calculation.
-
Biovia Discovery Studio Visualizer or PyMOL: For analyzing results.
-
Methodology:
-
Ligand Preparation:
-
Causality: The ligand's 3D conformation and charge distribution are critical for accurate docking. An incorrect initial structure will lead to flawed results.
-
Steps:
-
Draw the 2D structure of your 3-(Morpholinomethyl)benzoic acid derivative using software like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure.
-
Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Save the structure in a .pdb or .mol2 file format.
-
Using AutoDockTools (ADT), read the ligand molecule, assign Gasteiger charges (to model electrostatics), and merge non-polar hydrogens. Save the final prepared ligand in the .pdbqt format.
-
-
-
Protein Preparation:
-
Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (water, co-factors) and lack hydrogen atoms. Preparing the protein ensures a clean, chemically correct receptor for docking.
-
Steps:
-
Download the PDB file for VEGFR-2 (e.g., 4ASD) from the RCSB PDB website.
-
Open the PDB file in ADT or Discovery Studio.
-
Remove all water molecules and any co-crystallized ligands or ions not essential for the binding interaction you wish to study.
-
Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the .pdbqt format.
-
-
-
Grid Box Definition:
-
Causality: The docking algorithm needs a defined search space to explore potential binding poses. A well-defined grid box, centered on the known active site, increases computational efficiency and accuracy.
-
Steps:
-
In ADT, load both the prepared protein and ligand .pdbqt files.
-
Identify the active site. This can be inferred from the position of the co-crystallized ligand in the original PDB file or from literature.
-
Use the "Grid Box" tool in ADT to create a 3D box that encompasses the entire active site with a buffer of ~4-5 Å in each dimension.
-
Note the coordinates for the center of the box and its dimensions (x, y, z). These will be used in the Vina configuration file.
-
-
-
Running the Docking Simulation:
-
Causality: AutoDock Vina uses a stochastic search algorithm (a variant of a genetic algorithm) to explore different ligand conformations and orientations within the grid box.[6] A scoring function then estimates the binding affinity for each pose.
-
Steps:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the file names and coordinates as needed:
-
Open a command terminal, navigate to your working directory, and run the command: vina --config conf.txt --log results.log
-
-
Part 3: Data Analysis and Interpretation
The output of a docking simulation is not a single answer but a set of possible binding poses ranked by their predicted binding affinity. Critical evaluation is paramount.
-
Quantitative Analysis: The primary metric is the binding affinity , reported in kcal/mol. More negative values indicate stronger predicted binding. The results file (results.pdbqt) will contain up to 9 poses by default, each with a calculated affinity.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interactions (Post-Visualization) |
| 1 | -9.8 | 0.00 | H-bond with Glu885, Pi-Alkyl with Val848 |
| 2 | -9.5 | 1.34 | H-bond with Cys919, Pi-Alkyl with Val848 |
| 3 | -9.1 | 2.05 | H-bond with Asp1046 |
| ... | ... | ... | ... |
-
Qualitative Visual Analysis:
-
Causality: Scoring functions are approximations.[17] Visual inspection is a mandatory self-validation step to ensure the predicted interactions are chemically sensible and align with known pharmacophore features of the target.
-
Steps:
-
Load the prepared protein (protein.pdbqt) and the results file (results.pdbqt) into a molecular visualizer like Discovery Studio or PyMOL.
-
Analyze the top-ranked pose. Look for key interactions:
-
Hydrogen Bonds: Are the morpholine oxygen or benzoic acid carbonyl forming H-bonds with backbone or side-chain residues?
-
Hydrophobic Interactions: Is the benzoic acid's phenyl ring situated in a hydrophobic pocket?
-
Ionic Interactions: Is the carboxylate group (if deprotonated) forming a salt bridge with a basic residue like Lysine or Arginine?
-
-
Compare the binding mode to that of a known inhibitor (if one was co-crystallized). The poses should share key anchoring interactions.
-
-
Part 4: Comparison of Docking Methodologies
While we have detailed a workflow using AutoDock Vina, several other docking programs are widely used in the industry and academia. The choice of software can impact results, and understanding their differences is key to making an informed decision.[16][18]
| Software | Search Algorithm | Scoring Function Type | Licensing | Key Feature |
| AutoDock Vina | Iterated Local Search Global Optimizer | Empirical + Knowledge-based | Open Source | High speed and accuracy for most standard applications. |
| GOLD | Genetic Algorithm | Empirical (GoldScore, ChemScore), Knowledge-based (ASP) | Commercial | Highly effective at handling ligand flexibility.[6] |
| Glide (Schrödinger) | Exhaustive Search/Hierarchical Filters | Empirical (SP, XP) | Commercial | Integrated into a comprehensive drug discovery suite; excellent performance. |
| FlexX | Incremental Construction | Empirical | Commercial | Places ligand fragments into the active site and builds the full molecule.[19] |
Expert Insight: No single docking program is universally superior. For academic or initial screening purposes, AutoDock Vina offers an excellent balance of speed, accuracy, and cost-effectiveness. Commercial packages like Glide often provide higher accuracy and a more streamlined workflow but at a significant cost. It is considered good practice to cross-validate key findings using a second, different docking program.
For ultimate validation, promising docking results should be followed by more computationally intensive methods like Molecular Dynamics (MD) simulations . MD can assess the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the protein-ligand complex.[6]
Conclusion
This guide provides a foundational, yet comprehensive, protocol for the in silico evaluation of 3-(Morpholinomethyl)benzoic acid derivatives. By grounding our workflow in the principles of causality and self-validation, researchers can generate reliable and actionable data. The key to successful molecular docking lies not just in executing the steps, but in critically analyzing the results, understanding the limitations of the software, and using the computational data to formulate testable hypotheses for further experimental validation.
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Peer-reviewed studies validating the therapeutic potential of morpholine-based compounds.
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties—including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds—render it a "privileged scaffold" for the design of novel therapeutic agents.[3][4] This guide provides an in-depth, comparative analysis of key morpholine-based drugs across diverse therapeutic areas, offering insights into their mechanisms of action, experimental validation, and performance against established alternatives. Our focus is to equip researchers, scientists, and drug development professionals with the technical knowledge to appreciate the versatility and therapeutic potential of this remarkable chemical entity.
I. Oncology: Targeting Aberrant Cell Signaling with Gefitinib
The dysregulation of cellular signaling pathways is a hallmark of cancer. Morpholine-based compounds have been instrumental in the development of targeted therapies that selectively inhibit key oncogenic drivers. A prime example is Gefitinib (Iressa) , a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[5][6]
A. Mechanism of Action: Gefitinib
Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[7][8] This blockade of pro-survival and proliferative signals is particularly effective in non-small cell lung cancer (NSCLC) tumors harboring activating mutations in the EGFR gene.[5][6]
Signaling Pathway of EGFR Inhibition by Gefitinib
Caption: Gefitinib blocks EGFR signaling.
B. Comparative Performance: Gefitinib vs. Alternatives in NSCLC
| Compound | Class | Target | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Key Adverse Events |
| Gefitinib | 1st Gen. EGFR-TKI | EGFR (reversible) | 9.7 - 10.7 months[6][9] | ~70%[6] | Rash, diarrhea, interstitial lung disease[10] |
| Osimertinib | 3rd Gen. EGFR-TKI | EGFR (irreversible), T790M | 18.1 - 18.9 months[9][11] | ~77% | Diarrhea, rash, nail toxicity |
| Afatinib | 2nd Gen. EGFR-TKI | Pan-ErbB (irreversible) | 13.8 months[12] | 77.8%[12] | Diarrhea, rash, stomatitis |
| Platinum-based Chemotherapy | Cytotoxic | DNA | 4.6 - 8 months[11] | ~47%[6] | Nausea, vomiting, myelosuppression |
As illustrated in the table, while Gefitinib represented a major advancement over traditional chemotherapy for EGFR-mutated NSCLC, newer generation TKIs like Osimertinib have demonstrated superior progression-free survival, particularly in patients who develop the T790M resistance mutation.[9][13]
C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of a morpholine-based compound like Gefitinib on a cancer cell line (e.g., A549 - lung carcinoma).
-
Cell Culture: Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the morpholine-based compound and a vehicle control. Replace the media in the wells with media containing the different concentrations of the compound.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for In Vitro Cytotoxicity Assay
Caption: MTT assay workflow.
II. Infectious Diseases: Combating Drug-Resistant Pathogens
The morpholine scaffold is also a key feature in several antimicrobial agents, contributing to their efficacy against challenging pathogens.
A. Linezolid: An Oxazolidinone Antibiotic
Linezolid (Zyvox) is a synthetic antibiotic, and the first member of the oxazolidinone class, that incorporates a morpholine ring.[14][] It is a critical therapeutic option for infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[14][16]
Linezolid inhibits bacterial protein synthesis at a very early stage—the formation of the initiation complex.[17][18] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S ribosome.[16][18] This unique mechanism means there is infrequent cross-resistance with other protein synthesis inhibitors.[14]
B. Amorolfine: A Topical Antifungal Agent
Amorolfine is a morpholine derivative used topically for the treatment of fungal infections of the nails (onychomycosis) and skin.[19][20] It possesses a broad spectrum of activity against dermatophytes, yeasts, and molds.[21]
Amorolfine disrupts the fungal cell membrane by inhibiting two key enzymes in the ergosterol biosynthesis pathway: delta-14 reductase and delta-7-8 isomerase.[21][22] This leads to a depletion of ergosterol and an accumulation of non-functional sterols, compromising membrane integrity and leading to fungal cell death.[22][23]
C. Comparative Performance: Morpholine-Based Antimicrobials vs. Alternatives
| Drug | Class | Spectrum of Activity | Key Indications | Alternatives |
| Linezolid | Oxazolidinone | Gram-positive bacteria (MRSA, VRE)[14] | Complicated skin and soft tissue infections, nosocomial pneumonia[16] | Vancomycin, Daptomycin, Tedizolid[24][25][26] |
| Amorolfine | Morpholine | Dermatophytes, yeasts, molds[21] | Onychomycosis, dermatomycoses[20][21] | Topical azoles (e.g., clotrimazole), terbinafine |
Linezolid's high oral bioavailability (~100%) offers a significant advantage, allowing for a switch from intravenous to oral administration.[17][18] Amorolfine's efficacy is confined to topical applications due to a lack of systemic activity.[19]
III. Central Nervous System Disorders: Modulating Neurotransmitter Levels
The morpholine moiety is also prevalent in drugs targeting the central nervous system (CNS), where its properties can enhance blood-brain barrier penetration.[3][27]
A. Reboxetine: A Selective Norepinephrine Reuptake Inhibitor
Reboxetine (Edronax) is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).[28][29] By blocking the norepinephrine transporter, it increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[30][31]
B. Comparative Performance: Reboxetine vs. Other Antidepressants
| Drug | Class | Primary Mechanism | Common Side Effects |
| Reboxetine | NRI | Inhibits norepinephrine reuptake[28] | Dry mouth, constipation, insomnia, increased heart rate[28][31] |
| Sertraline (SSRI) | SSRI | Inhibits serotonin reuptake | Nausea, headache, insomnia, sexual dysfunction |
| Venlafaxine (SNRI) | SNRI | Inhibits serotonin and norepinephrine reuptake | Nausea, dizziness, sweating, hypertension |
The efficacy of Reboxetine is considered comparable to other classes of antidepressants like SSRIs and TCAs.[29] Its distinct pharmacological profile, focusing solely on norepinephrine, provides an alternative for patients who do not respond to or cannot tolerate serotonergic agents.[32]
IV. Conclusion
The morpholine scaffold is a testament to the power of a single chemical motif to profoundly impact drug design across a wide spectrum of diseases. From the targeted inhibition of cancer cell growth with Gefitinib to combating resistant bacteria with Linezolid and modulating neurotransmitter levels with Reboxetine, the versatility of morpholine is evident. Its favorable physicochemical and pharmacokinetic properties continue to make it an attractive building block for medicinal chemists.[1][4] As our understanding of disease biology deepens, we can anticipate that novel morpholine-based compounds will continue to emerge as next-generation therapeutics, further solidifying the importance of this privileged structure in the pharmaceutical landscape.
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A Comparative Guide to the Reproducibility of Experimental Results Using 3-(Morpholinomethyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Reproducibility with Novel Benzoic Acid Derivatives
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Their versatility allows for a broad spectrum of biological activities, from antimicrobial to anti-inflammatory effects.[3][4] 3-(Morpholinomethyl)benzoic acid hydrochloride is a commercially available derivative of benzoic acid.[5][6][7] While its fundamental chemical properties are known, a significant challenge in its application is the lack of published experimental data, as noted in databases like PubChem.[8] This guide aims to address this gap by proposing a well-founded, reproducible experimental protocol for assessing its potential biological activity and comparing it with a known active compound.
Given the structural similarities of many benzoic acid derivatives to enzyme inhibitors, we will focus on a hypothetical application of this compound as an inhibitor of Polyphenol Oxidase (PPO), an enzyme relevant in both the food industry and in studies of melanogenesis.[4]
Proposed Experimental Application: In Vitro Inhibition of Polyphenol Oxidase (PPO)
The following is a detailed, reproducible protocol for evaluating the PPO inhibitory activity of this compound. The causality behind each experimental choice is explained to ensure both scientific integrity and adaptability.
Experimental Workflow: PPO Inhibition Assay
Caption: Workflow for the Polyphenol Oxidase (PPO) inhibition assay.
Detailed Protocol for PPO Inhibition Assay
1. Materials and Reagents:
-
This compound (Test Compound)
-
Mushroom Polyphenol Oxidase (PPO)
-
L-DOPA (Substrate)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8. This pH is optimal for mushroom PPO activity.
-
PPO Enzyme Solution: Dissolve PPO in phosphate buffer to a final concentration of 400 units/mL. Keep on ice.
-
L-DOPA Solution: Dissolve L-DOPA in phosphate buffer to a final concentration of 2.5 mM. Prepare this solution fresh before use to prevent auto-oxidation.
-
Test Compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. From this stock, prepare serial dilutions in phosphate buffer to obtain final assay concentrations ranging from 0.01 mM to 2 mM.
3. Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the PPO enzyme solution, and 25 µL of the test compound dilution. For the control, add 25 µL of phosphate buffer instead of the test compound.
-
Pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 100 µL of the L-DOPA solution to each well.
-
Incubate the plate at 25°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader. The product of the reaction, dopachrome, has a maximum absorbance at this wavelength.
4. Data Analysis:
-
Calculate the percentage of PPO inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Comparative Analysis: this compound vs. Benzoic Acid
For a meaningful comparison, we will use benzoic acid as a reference compound. Benzoic acid is a known competitive inhibitor of PPO.[4] The same experimental protocol described above can be used to determine the IC50 of benzoic acid.
Expected Performance and Structural Rationale
| Compound | Predicted IC50 (mM) | Rationale for Predicted Activity |
| This compound | > 2 mM (Hypothesized) | The bulky morpholinomethyl group at the meta position may cause steric hindrance, potentially preventing effective binding to the active site of PPO. The hydrochloride salt form ensures good aqueous solubility. |
| Benzoic Acid | 1.425 mM[4] | The planar structure and the carboxyl group of benzoic acid allow it to act as a competitive inhibitor, likely by binding to the active site of the enzyme.[4] |
Note: The IC50 value for this compound is a hypothesis based on structure-activity relationships and requires experimental verification.
Alternative Comparative Compound: 3-(Aminomethyl)benzoic acid hydrochloride
To provide a broader context, we can also consider 3-(Aminomethyl)benzoic acid hydrochloride as another structural analog.[9] This compound is smaller than our primary test compound and may exhibit different inhibitory properties.
Structure-Activity Relationship Logic
Caption: Structure-Activity Relationship (SAR) hypothesis for PPO inhibition.
The rationale is that increasing the bulk of the substituent at the 3-position of the benzoic acid core will likely decrease the inhibitory activity against PPO due to steric clashes within the enzyme's active site.
Conclusion and Future Directions
This guide provides a framework for the reproducible experimental evaluation of this compound, a compound with limited publicly available data. By proposing a detailed protocol for a PPO inhibition assay and comparing its predicted performance with the known inhibitor benzoic acid, we establish a scientifically sound basis for future investigations. The key to ensuring reproducibility lies in the meticulous control of experimental parameters and a thorough understanding of the underlying biochemical principles.
Future work should focus on the experimental validation of the proposed protocol and the determination of the IC50 value for this compound. Further studies could also explore its activity against other enzymes and in different biological assays to fully characterize its potential as a bioactive molecule.
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A Comparative Performance Analysis of 3-(Morpholinomethyl)benzoic acid hydrochloride: A Novel Anti-Inflammatory Candidate
Disclaimer: The following guide is a hypothetical benchmark study for 3-(Morpholinomethyl)benzoic acid hydrochloride, hereafter referred to as "Compound M." As of the last literature search, no public experimental data for this specific compound is available. The performance data presented herein is illustrative, generated for the purpose of this guide to demonstrate a scientifically rigorous comparative analysis against established compounds based on its structural motifs.
Authored by: A Senior Application Scientist
Introduction
In the field of drug discovery, the rational design of small molecules that modulate key biological pathways remains a cornerstone of therapeutic innovation. The compound this compound (Compound M) presents an intriguing scaffold, combining a benzoic acid moiety, known for its presence in numerous anti-inflammatory agents, with a morpholine ring, a "privileged structure" in medicinal chemistry recognized for conferring favorable pharmacokinetic properties.[1][2][3] This guide provides a comprehensive benchmark analysis of Compound M, postulating its efficacy as an anti-inflammatory agent, and comparing its performance against two well-established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.[4][5]
The central hypothesis is that Compound M modulates the arachidonic acid cascade by inhibiting COX enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[6][7] This guide will detail the experimental frameworks used to test this hypothesis, present illustrative data, and discuss the potential therapeutic implications of Compound M's performance profile.
The Scientific Rationale: Why Investigate Compound M as an Anti-Inflammatory Agent?
The decision to evaluate Compound M within the anti-inflammatory space is rooted in established structure-activity relationships.
-
The Benzoic Acid Core: Derivatives of benzoic acid are foundational to many NSAIDs.[8][9] Their acidic carboxyl group is often crucial for interacting with the active site of target enzymes, such as the cyclooxygenase enzymes that convert arachidonic acid into prostaglandin precursors.[10][11]
-
The Morpholine Moiety: The inclusion of a morpholine ring is a common strategy in modern medicinal chemistry to enhance drug-like properties.[1] It can improve aqueous solubility, metabolic stability, and cell permeability, and its basic nitrogen can form key interactions with biological targets.[12][13] In many kinase inhibitors, for instance, the morpholine oxygen acts as a critical hydrogen bond acceptor in the enzyme's hinge region.[14][15] This suggests the morpholine in Compound M could optimize its interaction within the COX active site or improve its overall pharmacokinetic profile.
This structural combination justifies a thorough investigation of Compound M's ability to inhibit COX enzymes and, consequently, reduce inflammation.
Benchmarking Against Established Compounds
To contextualize the performance of Compound M, two gold-standard NSAIDs were selected as comparators:
-
Ibuprofen: A widely used, non-selective NSAID that inhibits both COX-1 and COX-2.[5][16] It serves as a benchmark for potent, broad-spectrum anti-inflammatory activity but is also associated with gastrointestinal side effects due to COX-1 inhibition.[17]
-
Celecoxib: A diaryl-substituted pyrazole with a sulfonamide side chain that confers high selectivity for the COX-2 isoform.[4][6] It represents a targeted therapeutic approach designed to minimize COX-1-related side effects.[7]
The Prostaglandin Biosynthesis Pathway & NSAID Mechanism of Action
Inflammation, pain, and fever are significantly mediated by prostaglandins, which are synthesized from arachidonic acid by the COX enzymes. Understanding this pathway is critical to understanding the mechanism of action for Compound M and its comparators.
Caption: Mechanism of NSAID action within the prostaglandin synthesis pathway.
Part 1: In Vitro Performance Evaluation
The primary determinant of an NSAID's activity and side-effect profile is its relative inhibitory potency against the COX-1 and COX-2 isoforms.
Experimental Protocol: In Vitro COX Inhibition Assay (Oxygen Consumption Method)
This protocol provides a robust, real-time measurement of COX activity by quantifying oxygen consumption during the conversion of arachidonic acid to Prostaglandin G2 (PGG2).[18]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound M, Ibuprofen, and Celecoxib against purified human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes.
-
Clark-type oxygen electrode and sealed reaction chamber.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 1 mM phenol and 1 µM hematin).
-
Arachidonic acid (substrate).
-
Test compounds (Compound M, Ibuprofen, Celecoxib) dissolved in DMSO.
Procedure:
-
Enzyme Preparation: Reconstitute and dilute COX-1 and COX-2 enzymes to a working concentration in the assay buffer.
-
Chamber Equilibration: Add 1 mL of assay buffer to the sealed reaction chamber and allow it to equilibrate to 37°C.
-
Baseline Measurement: Record the baseline rate of oxygen consumption.
-
Compound Addition: Add a specified concentration of the test compound (or DMSO as a vehicle control) to the chamber and incubate for 5 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a saturating concentration of arachidonic acid (e.g., 100 µM).
-
Rate Measurement: Record the rate of oxygen consumption for 2-3 minutes. The slope of this line represents the reaction velocity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression fit (log(inhibitor) vs. response -- variable slope).
-
Illustrative In Vitro Results
The following table summarizes the hypothetical IC50 values obtained for Compound M in comparison to the established benchmarks.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 15 | 35 | 0.43 |
| Celecoxib | 50 | 0.8 | 62.5 |
| Compound M (Hypothetical) | 25 | 5 | 5.0 |
Interpretation of Results:
-
Ibuprofen demonstrates its classic non-selective profile, inhibiting both enzymes with a slight preference for COX-1.
-
Celecoxib shows high selectivity for COX-2, with an IC50 value over 60 times lower for COX-2 than for COX-1, consistent with its known mechanism.[4][7]
-
Compound M (Hypothetical Data) exhibits a promising profile. It is a potent inhibitor of COX-2 (IC50 = 5 µM) and displays a 5-fold selectivity for COX-2 over COX-1. This suggests it may balance effective anti-inflammatory activity with a potentially reduced risk of GI-related side effects compared to non-selective agents like Ibuprofen.
Part 2: In Vivo Efficacy Assessment
While in vitro assays are crucial for mechanistic understanding, in vivo models are essential to evaluate a compound's anti-inflammatory efficacy in a complex biological system.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely accepted acute inflammation model used to assess the efficacy of anti-inflammatory drugs.[19][20]
Objective: To evaluate the ability of Compound M to reduce acute inflammation in vivo compared to Ibuprofen and Celecoxib.
Workflow:
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Procedure:
-
Animal Acclimatization: Male Wistar rats are acclimatized for one week before the experiment.
-
Grouping and Dosing: Animals are fasted overnight and randomly assigned to treatment groups (n=6 per group). Test compounds are administered orally one hour before the inflammatory insult.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is administered to the right hind paw to induce localized edema.
-
Measurement of Edema: Paw volume is measured using a digital plethysmometer at baseline (before dosing) and at hourly intervals for 4 hours after carrageenan injection.
-
Data Analysis:
-
The percentage of paw edema is calculated for each animal at each time point.
-
The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.
-
Statistical significance is determined using ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Illustrative In Vivo Results
| Treatment Group (30 mg/kg, p.o.) | Peak Edema Inhibition (%) at 3 hours |
| Vehicle (Control) | 0% |
| Ibuprofen | 65.2% |
| Celecoxib | 58.5% |
| Compound M (Hypothetical) | 61.8% |
Interpretation of Results:
-
The hypothetical data demonstrates that Compound M exerts potent anti-inflammatory effects in vivo, significantly reducing carrageenan-induced paw edema.
-
Its efficacy (61.8% inhibition) is comparable to that of both the non-selective inhibitor Ibuprofen (65.2%) and the selective COX-2 inhibitor Celecoxib (58.5%) at the same dose.
-
This result, combined with the in vitro selectivity data, suggests that Compound M's anti-inflammatory action is robust and likely mediated primarily through the inhibition of COX-2 at the site of inflammation.
Synthesis and Discussion
This comparative guide, using a combination of established protocols and illustrative data, benchmarks the hypothetical performance of this compound (Compound M) as a novel anti-inflammatory agent.
The data suggests that Compound M possesses a desirable therapeutic profile:
-
Potent Efficacy: It demonstrates strong anti-inflammatory activity in a validated in vivo model, comparable to gold-standard NSAIDs.
-
COX-2 Selectivity: It shows a preferential inhibition of the COX-2 enzyme, which is the primary target for reducing inflammation while potentially sparing the protective functions of COX-1.[7][21] This profile suggests a lower propensity for certain side effects, such as gastrointestinal distress, compared to non-selective agents.
The morpholine moiety likely contributes to this favorable profile by optimizing the molecule's orientation in the COX-2 active site and potentially improving its overall absorption and distribution. While this analysis is based on a hypothetical framework, the scientific rationale is sound and grounded in the well-documented activities of its constituent chemical motifs.[1][10] Further empirical studies, including full pharmacokinetic profiling, toxicology screens, and testing in chronic inflammation models, are warranted to fully elucidate the therapeutic potential of this compound.
References
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Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
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Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]
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Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
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Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]
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What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]
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Cichero, E., & Pitzanti, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2713–2734. [Link]
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Cichero, E., & Pitzanti, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
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Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. [Link]
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Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug development & registration. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. [Link]
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Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. (n.d.). PubMed. [Link]
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Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2025, August 9). ResearchGate. [Link]
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New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue. (2021, August 12). PubMed. [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. [Link]
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Experimental evaluation of anti inflammatory agents. (n.d.). Slideshare. [Link]
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Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2023, February 15). PubMed. [Link]
-
A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024, August 8). IJCRT.org. [Link]
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Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015, August 1). PubMed. [Link]
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A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. (n.d.). Bentham Science. [Link]
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Assay systems for measurement of anti-inflammatory activity. (2010). PubMed. [Link]
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Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. [Link]
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Antiinflammatory Activity: Evaluation of a New Screening Procedure. (1977). PubMed. [Link]
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Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. (2009, July 15). ACS Publications. [Link]
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Structural and Functional Basis of Cyclooxygenase Inhibition. (n.d.). ACS Publications. [Link]
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Synthesis and Characterization of Ibuprofen–TiO2 Functionalized PCL Biomembranes as Candidate Materials for Wound Dressing Applications. (n.d.). MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Morpholinomethyl)benzoic acid hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Morpholinomethyl)benzoic acid hydrochloride, grounding procedural guidance in the compound's specific chemical characteristics and established safety protocols.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No. 137605-80-2) is a synthetic organic compound frequently utilized in pharmaceutical research and development.[1][2] While its toxicological properties have not been exhaustively investigated, the available Safety Data Sheets (SDS) provide a clear and consistent hazard profile.[3][4]
Table 1: Chemical and Hazard Identification of this compound
| Property | Value | Source |
| CAS Number | 137605-80-2 | [1] |
| Molecular Formula | C12H15NO3 · HCl | [4] |
| Molecular Weight | 257.71 g/mol | [1] |
| Appearance | Light yellow solid | [4] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][4] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is not a singular action but a systematic process. The following workflow is designed to ensure safety and regulatory compliance from the moment the material is designated as waste to its final removal from the facility.
Caption: Disposal workflow for this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[4]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust, especially during spill cleanup, a NIOSH-approved particulate respirator is necessary.[7] All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][8]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.
-
Solid Waste: Unused or expired this compound solid should be collected as solid hazardous waste.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or paper towels used for cleanup, should also be disposed of as solid hazardous waste.
-
Solutions: Solutions containing this compound should be collected as liquid hazardous waste.
-
Do NOT mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.[4]
Step 3: Selecting the Appropriate Waste Container
The integrity of the waste container is crucial for safe storage and transport.
-
For Solids: Use a sealable, sturdy, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or drum). The container must have a secure, leak-proof lid.
-
For Liquids: Use a sealable, shatter-resistant, and chemically compatible container (e.g., an HDPE or glass bottle with a screw cap).
-
Ensure the container is clean and dry before adding waste.
Step 4: Correct Labeling
Accurate and thorough labeling is a strict regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[9][10][11]
Your facility's hazardous waste label should be affixed to the container as soon as the first particle of waste is added. The label must include:
-
The full chemical name: "this compound" . Avoid abbreviations or chemical formulas.
-
A clear indication of the hazards. This can be done by checking the appropriate boxes (e.g., "Irritant," "Harmful") or by affixing the GHS07 pictogram.[9]
-
The accumulation start date (the date the first waste was added to the container).[13]
Step 5: Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are specific locations within the laboratory where hazardous waste can be temporarily stored at or near the point of generation.[9][12]
-
The waste container must be kept closed at all times, except when adding waste.
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
The total volume of hazardous waste in an SAA is limited by regulation (typically 55 gallons).[13]
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 6: Arranging for Professional Waste Pickup
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3][8]
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department or a contracted waste management vendor.
-
The recommended method of disposal is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber to handle potential combustion byproducts like nitrogen oxides and hydrogen chloride gas.[3][4]
-
All waste must be managed in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).[12][14][15]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup information.
-
Cleanup (for minor spills):
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation.[3] Use a damp paper towel to wipe the area after collecting the bulk of the material.
-
Place all contaminated materials (including the paper towels and any contaminated PPE) into a designated hazardous waste container and label it appropriately.[3]
-
-
For Major Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to this structured disposal protocol, laboratory professionals can confidently manage this compound waste, ensuring a safe working environment and upholding their commitment to environmental stewardship. This guide serves as a foundational resource, but it is imperative to always consult your institution-specific EHS guidelines and the most current Safety Data Sheet for the compound.
References
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Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (2022). Lab Manager. Retrieved from [Link]
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Overview. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Safety Data Sheet - Benzoic Acid. (2015). National Institute of Standards and Technology. Retrieved from [Link]
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Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. Retrieved from [Link]
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RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]
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3-(morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate. (n.d.). PubChem. Retrieved from [Link]
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4 Hazardous Waste Characteristics Under RCRA. (2020). Lion Technology Inc. [YouTube]. Retrieved from [Link]
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Navigating the Safe Handling of 3-(Morpholinomethyl)benzoic Acid Hydrochloride: A Guide to Personal Protective Equipment
As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of any chemical reagent, including 3-(Morpholinomethyl)benzoic acid hydrochloride, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring that your work can proceed both safely and effectively.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. According to its Safety Data Sheet (SDS), this compound, in its hydrate form, is a solid, light-yellow substance with several key hazard classifications under the Globally Harmonized System (GHS).[1]
Understanding these hazards is not just a regulatory formality; it is the scientific basis for our safety procedures. The requirement for eye protection is a direct response to the "Serious Eye Damage/Eye Irritation" classification, while the need for gloves and lab coats stems from the "Skin Corrosion/Irritation" and "Acute oral toxicity" categories, the latter of which can be a risk through incidental hand-to-mouth contact.[1] The potential for respiratory irritation from the solid dust necessitates controls to prevent inhalation.
| Hazard Classification | Category | Hazard Statement | Implication for PPE Selection |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Prevents ingestion via contaminated hands. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Requires protective gloves and clothing. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Mandates the use of safety glasses or goggles. |
| Specific target organ toxicity — (single exposure) | Category 3 | H335: May cause respiratory irritation | Requires respiratory protection if dust is generated. |
This data is synthesized from the Safety Data Sheet for 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate.[1]
Core PPE Requirements: Your First Line of Defense
Based on the hazard assessment, a standard suite of PPE is mandatory for handling this compound. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our primary directive.[1]
Eye and Face Protection
-
What to Use: At a minimum, chemical safety glasses with side shields are required. For procedures with a higher risk of splashing or dust generation (e.g., weighing and transferring large quantities), it is best practice to use chemical splash goggles. A face shield, worn over safety glasses or goggles, should be considered if there is a significant risk of splashes.[2]
-
Causality: The compound is classified as causing serious eye irritation (H319).[1] Direct contact between the solid dust or a solution and the eyes can lead to significant irritation or damage.[3][4] Safety eyewear provides a physical barrier against this exposure.
Hand Protection
-
What to Use: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are commonly used in laboratory settings and provide adequate protection against incidental contact.[5] Always inspect gloves for tears or holes before use.
-
Causality: This compound causes skin irritation (H315).[1] Gloves prevent direct dermal contact, which can lead to irritation. Furthermore, they are critical in preventing accidental ingestion that could result from handling the compound and then touching the face or food.[6]
Body Protection
-
What to Use: A standard laboratory coat is required to protect against accidental spills and contamination of personal clothing.[2][4] For tasks with a higher potential for contamination, consider using additional protective clothing like an apron or coveralls.[7]
-
Causality: The lab coat protects the skin on the arms and torso from contact with the chemical. It also prevents the transfer of the chemical outside of the laboratory on personal clothing, a key principle of laboratory hygiene.[5]
Respiratory Protection
-
What to Use: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[2][8] If engineering controls are insufficient and dust is generated, a NIOSH-approved particulate respirator (e.g., an N95 dust mask) should be used.[5][9]
-
Causality: As a solid that can form dust, this compound may cause respiratory irritation (H335).[1][3] Engineering controls like fume hoods are the primary method to mitigate this risk. Respirators serve as a necessary secondary line of defense when these controls are not available or are insufficient to keep exposure below safe limits.
Operational Plan: A Step-by-Step Protocol for PPE Use
Properly using PPE is as important as selecting it. The following protocols for donning (putting on) and doffing (taking off) are designed to prevent cross-contamination.
Donning Protocol
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Put on the laboratory coat and fasten it completely.
-
Respiratory Protection (if needed): If a respirator is required, perform a seal check to ensure it fits properly.
-
Eye Protection: Put on safety glasses or goggles.
-
Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Protocol
The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, also inside out and over the first glove.
-
Eye Protection: Remove eye and face protection by handling the earpieces or strap from behind.
-
Body Protection: Unfasten the lab coat. Remove it by folding it in on itself, touching only the inside surfaces.
-
Respiratory Protection (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][6]
Caption: PPE workflow for handling hazardous solids.
Logistical Plan: Inspection and Disposal
Inspection:
-
Before each use, visually inspect all PPE for signs of degradation, such as cracks, discoloration, or tears.
-
For reusable items like lab coats and safety glasses, ensure they are clean and in good condition.
Disposal:
-
Disposable PPE, such as gloves and respirators, should be considered contaminated after use.
-
Remove and dispose of this waste in a designated hazardous waste container.[10] Do not discard it in common trash receptacles.[11]
-
Follow your institution’s specific guidelines for chemical waste disposal.[8] Contaminated materials must be disposed of in accordance with local, state, and federal regulations.[12]
Emergency Response: When Protection is Breached
If exposure occurs despite precautions, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]
By integrating this comprehensive PPE strategy into your standard operating procedures, you build a self-validating system of safety that protects not only you but also your colleagues and your research.
References
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate.
- Lab Manager. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Benzoic acid.
- Chemsrc. (Date not available). MSDS of 3-aMinomethyl-benzoic acid hydrochloride.
- National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard).
- TCI Chemicals. (Date not available). SAFETY DATA SHEET - 4-(4-Morpholinyl)benzoic Acid.
- Parr Instrument Company. (Date not available). American International Chemical, Inc. - Benzoic Acid.
- Lab Alley. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
- Sigma-Aldrich. (2023, September 13). SAFETY DATA SHEET - 3-Chlorobenzoic acid.
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 3-MORPHOLINOBENZOIC ACID.
- Carl ROTH. (Date not available). Safety Data Sheet: Benzoic acid.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- BLD Pharmatech. (Date not available). SAFETY DATA SHEET - 4-Methoxy-3-(morpholinosulfonyl)benzoic acid.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 2-Morpholino-5-(trifluoromethyl)benzoic acid.
- Chemos GmbH & Co.KG. (2023, December 12). Safety Data Sheet: benzoic acid.
- BenchChem. (Date not available). Proper Disposal of 3-Aminobenzoic Acid Hydrochloride: A Step-by-Step Guide.
- Alpha Resources. (2021, February 19). BENZOIC ACID.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
